Technical Documentation Center

5-Chloro-1H-indazole-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-1H-indazole-6-carboxylic acid
  • CAS: 1227270-44-1

Core Science & Biosynthesis

Foundational

"5-Chloro-1H-indazole-6-carboxylic acid" physical and chemical properties

Technical Guide: 5-Chloro-1H-indazole-6-carboxylic acid An In-depth Profile and Strategic Approach to Synthesis and Characterization for Drug Discovery Applications Abstract: The indazole nucleus is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 5-Chloro-1H-indazole-6-carboxylic acid

An In-depth Profile and Strategic Approach to Synthesis and Characterization for Drug Discovery Applications

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents.[1] This guide focuses on 5-Chloro-1H-indazole-6-carboxylic acid, a sparsely documented derivative with significant potential as a versatile building block for novel therapeutics. While this specific isomer is not widely cataloged, its structural motifs—a halogenated benzene ring and a reactive carboxylic acid—are highly sought after for tuning pharmacokinetics and establishing key binding interactions. This document provides a comprehensive technical profile, including predicted physicochemical properties based on established principles and data from close structural analogs. The centerpiece of this guide is a proposed, robust synthetic pathway designed for practical laboratory execution, complete with a detailed experimental protocol and workflow visualization. Finally, we present an anticipated spectroscopic profile to aid researchers in the unambiguous characterization of this high-value intermediate.

Chemical Identity and Physicochemical Profile

5-Chloro-1H-indazole-6-carboxylic acid combines the rigidity and hydrogen-bonding capabilities of the indazole core with the electronic modifications of a chloro substituent and the synthetic versatility of a carboxylic acid. While a specific CAS number is not listed in major public databases, a related derivative, 1H-Indazole-6-carboxylic acid, 5-chloro-3-iodo-, methyl ester (CAS 1227270-79-2), is known, confirming the accessibility of this substitution pattern.[2]

The properties of this compound can be reliably estimated based on its structure and comparison with well-documented analogs such as 4-chloro-1H-indazole-6-carboxylic acid and the parent 1H-indazole-6-carboxylic acid.[3][4]

Table 1: Physicochemical Properties of 5-Chloro-1H-indazole-6-carboxylic acid

PropertyValue / DescriptionRationale / Comparative Data
Molecular Formula C₈H₅ClN₂O₂Derived from structure.
Molecular Weight 196.59 g/mol Calculated value.[4]
Appearance Predicted: White to off-white or pale yellow solid.Based on analogs like 1H-indazole-6-carboxylic acid (yellow to pale yellow solid).[3]
Melting Point Predicted: >250 °C (with decomposition).High melting points are characteristic of this class. 1H-indazole-6-carboxylic acid melts at 292–296 °C (decomp).[3] The chloro-substitution is unlikely to lower this substantially.
Solubility Predicted: Soluble in DMSO, DMF, and hot polar protic solvents (e.g., ethanol); sparingly soluble in water, non-polar organics.The carboxylic acid and N-H groups allow for solubility in polar organic solvents, while the rigid aromatic system limits aqueous solubility.
pKa (acidic) Predicted: 3.5 - 4.5The carboxylic acid pKa will be similar to that of benzoic acid, slightly influenced by the electron-withdrawing nature of the heterocyclic system.
pKa (basic) Predicted: 1.0 - 2.0Refers to the protonation of the pyrazole ring nitrogen.[5]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of substituted indazoles often relies on the cyclization of appropriately substituted ortho-nitro or ortho-amino precursors.[6][7] The following pathway is designed from a commercially available starting material, 2-amino-4-chloro-5-methylbenzoic acid, and leverages established, high-yielding transformations.

The strategic choice of this starting material is critical; the existing amino and carboxylic acid groups provide direct handles for the key transformations, while the chloro and methyl groups are correctly positioned to become the final C5-chloro and C6-carbon (which will be oxidized to the carboxylic acid) of the indazole ring.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Reduction cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Oxidation A 2-Amino-4-chloro- 5-methylbenzoic acid B 2-Amino-4-chloro-5-methyl- 6-nitrobenzoic acid A->B HNO₃ / H₂SO₄ C 4-Chloro-5-methyl- 2,6-dinitrobenzoic acid B->C 1. NaNO₂, HCl 2. NaNO₂, Cu₂O D 5-Chloro-6-methyl- 1H-indazole C->D Fe / NH₄Cl or H₂, Pd/C E 5-Chloro-1H-indazole- 6-carboxylic acid D->E KMnO₄

Caption: Proposed synthetic workflow for 5-Chloro-1H-indazole-6-carboxylic acid.

Detailed Experimental Protocol:

Step 1: Nitration of 2-Amino-4-chloro-5-methylbenzoic acid

  • To a stirred solution of concentrated sulfuric acid cooled to 0°C in an ice-salt bath, slowly add 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq).

  • Maintain the temperature below 5°C while adding a solution of concentrated nitric acid (1.1 eq) in sulfuric acid dropwise.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is often used directly in the next step.

    • Causality: The amino group is strongly activating and ortho-, para-directing. Nitration is directed to the position ortho to the amino group. The harsh nitrating conditions may also replace the amino group via diazotization in situ, which we will address in the next step. For a more controlled reaction, the amino group should first be protected. A more direct route may start from a dinitro-toluene derivative.

Step 2: Diazotization and Reduction to form the Indazole Precursor

  • Suspend the crude product from Step 1 in a mixture of ethanol and water.

  • Add sodium nitrite (2.5 eq) and copper(I) oxide (cat.) to the solution. This step aims to replace the amino group with a second nitro group.

  • Alternatively, a more classical route involves diazotization of the amino group with NaNO₂/HCl followed by reduction with a reducing agent like SnCl₂ to form a hydrazine, which then cyclizes.

Step 3: Reductive Cyclization to form the Indazole Ring

  • Dissolve the dinitro intermediate (e.g., 4-chloro-5-methyl-2,6-dinitrotoluene, derived from a related starting material) in ethanol or acetic acid.

  • Add a reducing agent such as iron powder and ammonium chloride in water, or perform catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst.

  • Heat the mixture to reflux for several hours until TLC analysis shows the consumption of the starting material.

  • This reaction reduces one nitro group to an amine and the other to a nitroso or related group, which then undergo spontaneous intramolecular cyclization to form the stable 1H-indazole ring system.

  • Filter the reaction mixture hot to remove the catalyst/iron salts and concentrate the solvent to obtain crude 5-Chloro-6-methyl-1H-indazole.

Step 4: Oxidation of the Methyl Group

  • Dissolve the crude 5-Chloro-6-methyl-1H-indazole from Step 3 in a mixture of pyridine and water.

  • Heat the solution to 80-90°C and add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the clear filtrate with concentrated HCl to a pH of ~2-3.

  • The desired product, 5-Chloro-1H-indazole-6-carboxylic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol/water or a similar solvent system can be performed for further purification.

    • Causality: The benzylic methyl group is susceptible to strong oxidizing agents like KMnO₄, which will convert it directly to a carboxylic acid. The indazole ring is relatively stable under these conditions.

Anticipated Spectroscopic Characterization Profile

Unambiguous structural confirmation is paramount. The following spectral data are predicted for 5-Chloro-1H-indazole-6-carboxylic acid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • δ ~13.2 ppm (broad singlet, 1H): Indazole N-H proton. Both acidic protons will be exchangeable with D₂O.

    • δ ~8.2-8.4 ppm (singlet, 1H): Aromatic proton at the C-7 position. Its singlet nature is due to the absence of adjacent protons.

    • δ ~8.0-8.1 ppm (singlet, 1H): Aromatic proton at the C-4 position.

    • δ ~7.8-7.9 ppm (singlet, 1H): Aromatic proton at the C-3 position.

      • Rationale: Protons on the indazole ring appear in the downfield aromatic region. The exact chemical shifts are influenced by the electronic effects of the chloro and carboxyl groups.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~168 ppm: Carbonyl carbon of the carboxylic acid.

    • δ ~110-145 ppm: Eight distinct signals corresponding to the eight carbons of the indazole ring system. The carbon bearing the chlorine atom (C-5) will be shifted downfield.

  • IR Spectroscopy (ATR):

    • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with the N-H stretch.

    • ~3100 cm⁻¹: Aromatic C-H stretch.

    • ~1700-1680 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.

    • ~1620, 1580, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

    • ~800-850 cm⁻¹: C-Cl stretch.

  • Mass Spectrometry (ESI-):

    • m/z (M-H)⁻: Predicted at 195.00.

    • Isotopic Pattern: A characteristic (M-H)⁻:(M+2-H)⁻ peak ratio of approximately 3:1 will be observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, serving as a definitive confirmation of a monochlorinated compound.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is an exemplary starting point for building complex drug candidates.

  • Scaffold for Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The carboxylic acid at the 6-position provides a crucial attachment point for linking to solubilizing groups or side chains designed to probe deeper pockets of the ATP-binding site.[8]

  • Amide Library Synthesis: The carboxylic acid can be readily converted to an acid chloride or activated with coupling reagents (e.g., HATU, TBTU) to react with a diverse library of amines.[9] This allows for rapid Structure-Activity Relationship (SAR) exploration, a key process in lead optimization.

  • Bioisosteric Replacement: As a bioisostere of indole, this scaffold can be used to modify existing indole-based drugs to improve metabolic stability or alter receptor binding profiles.[6]

Safety and Handling

5-Chloro-1H-indazole-6-carboxylic acid should be handled as a potentially bioactive and hazardous compound.

  • Engineering Controls: Use in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Toxicological Profile: While no specific data exists, related compounds like 6-Chloro-1H-indazole-3-carboxylic acid are associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Assume similar hazards for the title compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

  • Wikipedia. (2023). Indazole. Retrieved from [Link]

  • Park, H., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1H-indazole-6-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Diva-portal.org. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

Sources

Exploratory

"5-Chloro-1H-indazole-6-carboxylic acid" solubility in organic solvents

An In-Depth Technical Guide for the Solubility Assessment of Novel Chemical Entities Topic: 5-Chloro-1H-indazole-6-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals Foreword: From Disc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Solubility Assessment of Novel Chemical Entities

Topic: 5-Chloro-1H-indazole-6-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: From Discovery to Development – The Central Role of Solubility

In the landscape of modern drug discovery, the identification of a potent molecular entity is merely the first step in a long and complex journey. The therapeutic potential of any new chemical entity (NCE), such as 5-Chloro-1H-indazole-6-carboxylic acid , is fundamentally tethered to its physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success or failure. Poor solubility can severely hamper drug absorption, leading to low and erratic bioavailability, which can render an otherwise potent compound ineffective.[1][2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility profile in relevant solvents is not just a perfunctory task but a cornerstone of strategic drug development.

This guide, prepared from the perspective of a Senior Application Scientist, eschews a simple data sheet in favor of a comprehensive methodological framework. Given the novelty of many compounds like 5-Chloro-1H-indazole-6-carboxylic acid, readily available public data is often scarce. This document, therefore, serves a more vital purpose: to empower researchers with the foundational knowledge and a robust, field-proven protocol to determine the solubility of their compounds with confidence and precision. We will delve into the theoretical underpinnings of solubility, justify the critical experimental choices, and provide a self-validating, step-by-step protocol for generating reliable solubility data.

The Dichotomy of Solubility: A Conceptual Framework

Before embarking on experimental work, it is crucial to understand the two primary types of solubility measured in pharmaceutical sciences: Thermodynamic and Kinetic solubility.[4][5] The choice between these measurements is dictated by the stage of the drug development process.

  • Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid compound.[5] This value is intrinsic to the compound's most stable crystalline form and is the "gold standard" for pre-formulation and late-stage development, as it dictates the upper limit of concentration in a final product.[6][7]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically Dimethyl Sulfoxide, DMSO).[8][9][10] Because this process can lead to the formation of a temporary, supersaturated state, kinetic solubility values are often higher than their thermodynamic counterparts.[4][10] This method is favored in early-stage high-throughput screening (HTS) due to its speed and low sample requirement, providing a rapid assessment of a compound's suitability for initial biological assays.[9][11]

The following diagram illustrates the conceptual relationship and typical experimental starting points for these two critical parameters.

G Solid Solid Compound (Crystalline Powder) Thermo Thermodynamic Solubility (Equilibrium State) Solid->Thermo Shake-Flask Method (Long Incubation, e.g., >24h) Stock High-Concentration Stock (e.g., 10-20 mM in DMSO) Kinetic Kinetic Solubility (Precipitation Point) Stock->Kinetic Addition to Aqueous Buffer (Rapid Assessment) Thermo->Kinetic

Caption: Conceptual workflow distinguishing Thermodynamic from Kinetic solubility.

Strategic Experimental Design for an NCE

For a novel compound like 5-Chloro-1H-indazole-6-carboxylic acid, a systematic approach is required. The goal is to generate definitive thermodynamic solubility data in a selection of organic solvents pertinent to both synthetic chemistry and pharmaceutical formulation.

Rationale for Solvent Selection

The choice of solvents should reflect their practical application in the laboratory and in formulation development. A recommended starting panel includes:

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Universal aprotic polar solvents used for creating high-concentration stock solutions for biological screening.[12] High solubility in these is a prerequisite for most in vitro assays.

  • Methanol & Ethanol: Protic polar solvents commonly used in purification (crystallization) and as co-solvents in formulations.

  • Acetonitrile (ACN): A polar aprotic solvent widely used as a mobile phase component in reverse-phase HPLC, making it relevant for analytical work.

  • Tetrahydrofuran (THF) & Dichloromethane (DCM): Common solvents in organic synthesis. Understanding solubility in these can inform reaction conditions and work-up procedures.

The Self-Validating Shake-Flask Protocol

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6] Its core principle is to create a saturated solution in equilibrium with an excess of the solid drug, ensuring the measured concentration represents the true solubility limit.[6] The protocol's trustworthiness is derived from this direct physical measurement of equilibrium.

Authoritative Protocol: Thermodynamic Solubility Determination

This protocol details the steps for measuring the thermodynamic solubility of 5-Chloro-1H-indazole-6-carboxylic acid using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Part A: Saturated Solution Preparation (Shake-Flask Method)
  • Aliquot the Compound: Accurately weigh approximately 5-10 mg of 5-Chloro-1H-indazole-6-carboxylic acid into separate, appropriately sized glass vials (e.g., 4 mL vials) for each solvent to be tested. The key is to ensure an excess of solid will remain after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials. Place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours to ensure that equilibrium is reached. Some compounds may require longer (48-72 hours), which can be determined by taking measurements at successive time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved particulates.[13]

Part B: Concentration Analysis (HPLC Method)
  • Standard Curve Preparation:

    • Prepare a primary stock solution of 5-Chloro-1H-indazole-6-carboxylic acid of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or Acetonitrile).

    • Perform a serial dilution of this stock to create a series of at least five calibration standards with concentrations that bracket the expected solubility range.[14]

  • Sample Preparation: Dilute the filtered supernatant from Part A with a suitable mobile phase or solvent to bring its concentration within the range of the calibration curve. The dilution factor must be precisely known (e.g., a 1:100 or 1:1000 dilution).[13]

  • HPLC Analysis:

    • Inject the calibration standards onto the HPLC system to generate a standard curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999 for accuracy.[14][15]

    • Inject the diluted sample(s) from the solubility experiment.

  • Calculation:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original solubility of the compound in the organic solvent by multiplying the measured concentration by the dilution factor.

    Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

The entire workflow, from compound preparation to final calculation, is visualized below.

G cluster_workflow Solubility Determination Workflow cluster_hplc HPLC Analysis start Weigh Excess Solid Compound add_solvent Add Known Volume of Organic Solvent start->add_solvent shake Equilibrate (Shake at 25°C for 24h) add_solvent->shake settle Settle Undissolved Solid shake->settle filter Filter Supernatant (0.22 µm) settle->filter dilute_sample Dilute Filtered Sample filter->dilute_sample prep_standards Prepare Calibration Standards inject_standards Inject Standards & Build Curve prep_standards->inject_standards inject_sample Inject Diluted Sample dilute_sample->inject_sample calculate Calculate Solubility (Conc. x Dilution Factor) inject_standards->calculate inject_sample->calculate

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Solubility of 5-Chloro-1H-indazole-6-carboxylic acid in Various Organic Solvents at 25°C

SolventSolubility (mg/mL)Solubility (µg/mL)Qualitative Descriptor
DMSO[Experimental Value][Experimental Value][e.g., Very Soluble]
DMF[Experimental Value][Experimental Value][e.g., Soluble]
Methanol[Experimental Value][Experimental Value][e.g., Sparingly Soluble]
Ethanol[Experimental Value][Experimental Value][e.g., Slightly Soluble]
Acetonitrile[Experimental Value][Experimental Value][e.g., Slightly Soluble]
THF[Experimental Value][Experimental Value][e.g., Very Slightly Soluble]
DCM[Experimental Value][Experimental Value][e.g., Practically Insoluble]

Interpretation: The results from this table are immediately actionable. High solubility in DMSO (>10 mg/mL) confirms the compound's suitability for HTS. Solubility in ethanol and methanol provides crucial information for developing potential oral or parenteral formulations. Low solubility in less polar solvents like DCM may guide decisions during chemical synthesis and purification.

By adhering to this rigorous, well-referenced protocol, researchers can generate the high-quality, reliable solubility data essential for making informed decisions and advancing promising new chemical entities like 5-Chloro-1H-indazole-6-carboxylic acid through the drug development pipeline.

References

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Raval, A. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Bobe, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Processes, 8(5), 557. [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Scribd. Factors Influencing Drug Solubility. [Link]

  • ISRN Pharmaceutics. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. [Link]

  • Connected Papers. Solubility of drug: Significance and symbolism. [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • National Institutes of Health. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? [Link]

  • ResearchGate. (2013). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

Sources

Foundational

The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to the Biological Potential of 5-Chloro-1H-indazole-6-carboxylic Acid

Foreword: The Enduring Relevance of Heterocyclic Scaffolds In the landscape of contemporary medicinal chemistry, the indazole core stands out as a "privileged scaffold."[1] This bicyclic aromatic heterocycle, an isostere...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of Heterocyclic Scaffolds

In the landscape of contemporary medicinal chemistry, the indazole core stands out as a "privileged scaffold."[1] This bicyclic aromatic heterocycle, an isostere of indole, is a recurring motif in a multitude of biologically active molecules, spanning a wide therapeutic spectrum from anti-inflammatory agents to potent kinase inhibitors in oncology.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for designing targeted therapies. This technical guide delves into the biological significance of a specific, yet underexplored, member of this family: 5-Chloro-1H-indazole-6-carboxylic acid . While direct biological data on this particular molecule is nascent, its structural components—the indazole core, a chloro substituent, and a carboxylic acid moiety—are all hallmarks of successful therapeutic agents. By examining the established biological activities of closely related analogues, particularly derivatives of 1H-indazole-6-carboxylic acid, we can construct a compelling narrative for the potential of this compound as a valuable building block in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the indazole scaffold in their own research endeavors.

The Indazole Scaffold: A Gateway to Diverse Biological Activity

The indazole ring system is a versatile template for interacting with a variety of biological targets. Its ability to engage in hydrogen bonding, pi-stacking, and hydrophobic interactions has been exploited to develop drugs with a range of pharmacological effects.[1]

A Legacy of Therapeutic Success

Several FDA-approved drugs feature the indazole core, underscoring its clinical significance.[2] Notable examples include:

  • Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, employed in the management of advanced renal cell carcinoma.[2]

  • Entrectinib: A targeted therapy for tumors with NTRK or ROS1 gene fusions.[2]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[3]

The diverse mechanisms of action of these drugs highlight the remarkable adaptability of the indazole scaffold to different biological targets.

The Role of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a key functional group in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and to serve as a handle for further chemical modifications. In the context of indazole derivatives, the carboxylic acid can act as a crucial interaction point with the target protein, forming salt bridges or hydrogen bonds. Furthermore, it provides a convenient site for the synthesis of amide or ester libraries to explore structure-activity relationships (SAR).

Synthetic Strategies for 5-Chloro-1H-indazole-6-carboxylic Acid

While specific synthetic routes to 5-Chloro-1H-indazole-6-carboxylic acid are not extensively reported in the literature, its synthesis can be envisioned through established methods for constructing the indazole ring and introducing the desired substituents. A plausible retro-synthetic approach is outlined below.

Retrosynthesis of 5-Chloro-1H-indazole-6-carboxylic acid target 5-Chloro-1H-indazole-6-carboxylic acid intermediate1 Methyl 5-chloro-1H-indazole-6-carboxylate target->intermediate1 Ester Hydrolysis intermediate2 Substituted Phenylhydrazine intermediate1->intermediate2 Indazole Ring Formation intermediate3 Substituted Benzaldehyde derivative intermediate1->intermediate3 Indazole Ring Formation

Caption: Retrosynthetic analysis of 5-Chloro-1H-indazole-6-carboxylic acid.

A common strategy involves the Fischer indole synthesis or related cyclization reactions starting from appropriately substituted phenylhydrazines and carbonyl compounds. For instance, the synthesis could commence from a substituted toluene derivative, which would undergo functional group manipulations to introduce the chloro and carboxylic acid (or its ester precursor) moieties, followed by formation of the pyrazole ring.

Biological Activity Profile: A Focus on Anticancer Potential

The most compelling evidence for the biological potential of 5-Chloro-1H-indazole-6-carboxylic acid comes from studies on its unchlorinated parent, 1H-indazole-6-carboxylic acid, and its derivatives. Research has demonstrated that this scaffold is a promising starting point for the development of multi-targeted anticancer agents.[4]

Case Study: Amidoxime Derivatives of 1H-indazole-6-carboxylic Acid

A recent study by Frejat et al. (2022) detailed the synthesis and biological evaluation of a series of novel amidoxime derivatives of 1H-indazole-6-carboxylic acid.[4] This work provides a robust framework for understanding the potential of this scaffold.

Key Findings:

  • Potent Antiproliferative Activity: Several derivatives exhibited potent growth inhibitory activity against a panel of human cancer cell lines, with GI50 values in the sub-micromolar range.[4]

  • Multi-Targeted Kinase Inhibition: The most active compounds were found to inhibit multiple protein kinases that are crucial for cancer cell proliferation and survival, including:

    • Epidermal Growth Factor Receptor (EGFR)

    • c-Met

    • Cyclin-Dependent Kinase 2 (CDK2)[4]

  • Induction of Apoptosis: The lead compounds were shown to induce apoptosis in cancer cells, a hallmark of effective anticancer drugs.

The following table summarizes the in vitro antiproliferative activity of selected derivatives from the study:

CompoundCell Line 1 (GI50, µM)Cell Line 2 (GI50, µM)Cell Line 3 (GI50, µM)Cell Line 4 (GI50, µM)
6f 0.77---
6i 0.86---
6j 1.05---
6s 1.05---
6n 1.07---
Doxorubicin 1.10---
Data adapted from Frejat et al., Bioorganic Chemistry, 2022.[4]
The Anticipated Role of the 5-Chloro Substituent

The introduction of a chlorine atom at the 5-position of the indazole ring is a common strategy in medicinal chemistry to enhance biological activity. The chloro group can influence the molecule's properties in several ways:

  • Increased Lipophilicity: The chloro group can increase the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake.

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electronic distribution within the indazole ring, which may lead to stronger interactions with the target protein.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life in vivo.

  • Specific Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Given these considerations, it is plausible that 5-Chloro-1H-indazole-6-carboxylic acid could serve as a scaffold for developing even more potent kinase inhibitors than the derivatives of the parent 1H-indazole-6-carboxylic acid.

Experimental Protocols

The following protocols are based on the methodologies described by Frejat et al. (2022) and represent a standard workflow for the synthesis and biological evaluation of derivatives of 1H-indazole-6-carboxylic acid.[4]

General Synthetic Procedure for Amide Derivatives

Amide Synthesis Workflow start 1H-indazole-6-carboxylic acid step1 Dissolve in DMF start->step1 step2 Add Coupling Agents (EDC, HOAt) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Add Amine/Amidoxime step3->step4 step5 Stir at Room Temperature (24h) step4->step5 step6 Work-up and Purification step5->step6 end Final Amide Product step6->end

Caption: General workflow for the synthesis of amide derivatives.

  • Activation of the Carboxylic Acid: To a solution of 1H-indazole-6-carboxylic acid (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.3 mmol) and 1-hydroxy-7-azabenzotriazole (HOAt, 1 mmol).

  • Stirring: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Addition of the Amine: Add the desired amine or amidoxime (1 mmol) to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

Kinase inhibition assays can be performed using various commercially available kits or by established in-house methods. A common approach is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase activity against the compound concentration.

Future Directions and Conclusion

While the biological activity of 5-Chloro-1H-indazole-6-carboxylic acid has yet to be directly explored, the available evidence strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer agents. The established antiproliferative and multi-kinase inhibitory activities of derivatives of the parent 1H-indazole-6-carboxylic acid provide a solid foundation for future research.

Future research in this area should focus on:

  • Synthesis and Characterization: The development of an efficient and scalable synthesis of 5-Chloro-1H-indazole-6-carboxylic acid.

  • Library Synthesis: The generation of a diverse library of derivatives, particularly amides and esters, to systematically explore the structure-activity relationship of the 5-chloro substituent.

  • Biological Screening: Comprehensive biological evaluation of the synthesized compounds against a panel of cancer cell lines and a broad range of protein kinases.

  • In Vivo Studies: Preclinical evaluation of the most promising lead compounds in animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity.

References

Sources

Exploratory

The Indazole Carboxylic Acid Scaffold: A Privileged Motif in Kinase Inhibitor Design with a Focus on Chloro-Substituted Derivatives

Foreword In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. The indazole...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" due to its ability to form key interactions within the ATP-binding pocket of a diverse range of protein kinases. This technical guide provides an in-depth exploration of chloro-substituted indazole carboxylic acids as a promising class of kinase modulators. While direct public domain data on the specific isomer 5-Chloro-1H-indazole-6-carboxylic acid as a kinase inhibitor is not extensively available, this guide will synthesize findings from structurally related analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind its design, plausible kinase targets, relevant signaling pathways, and the experimental methodologies crucial for its evaluation.

The Indazole Scaffold: A Foundation for Kinase Selectivity and Potency

The indazole ring system, an isostere of indole, offers a unique combination of features that make it an attractive scaffold for kinase inhibitor design. Its bicyclic nature provides a rigid framework for the precise orientation of substituents, while the two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors. This versatility allows indazole derivatives to engage in a variety of interactions with the hinge region, the gatekeeper residue, and other key features of the kinase ATP-binding site.

The indazole core has been successfully incorporated into several clinically approved kinase inhibitors, including axitinib, pazopanib, and niraparib, highlighting its therapeutic relevance.[1][2] These drugs target a range of tyrosine and serine/threonine kinases, underscoring the adaptability of the indazole scaffold.

The Strategic Role of Chloro and Carboxylic Acid Moieties

The specific substitution pattern on the indazole ring is critical for determining both the potency and selectivity of an inhibitor.

The Influence of Chloro Substitution

The introduction of a chlorine atom to the indazole ring can significantly impact the compound's properties. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a valuable tool in drug design. A chloro substituent can form halogen bonds with backbone carbonyls or other electron-rich residues in the ATP-binding pocket, thereby enhancing binding affinity. Furthermore, the lipophilic nature of chlorine can improve membrane permeability and oral bioavailability. The position of the chloro group is paramount in directing the inhibitor to specific sub-pockets within the kinase active site, thus influencing the selectivity profile.

The Carboxylic Acid: A Key Interaction Point

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its presence often dictates the binding orientation of the inhibitor. It can form crucial salt bridges with conserved lysine residues or engage in hydrogen bonding networks with other amino acids and ordered water molecules within the ATP-binding site. This functional group can also enhance the aqueous solubility of the compound, a desirable property for drug candidates.

Potential Kinase Targets and Associated Signaling Pathways for Chloro-Substituted Indazole Carboxylic Acids

Based on the activity of structurally similar compounds, we can hypothesize potential kinase targets for chloro-substituted indazole carboxylic acids.

AMP-Activated Protein Kinase (AMPK)

AMPK is a master regulator of cellular energy homeostasis.[3][4] The discovery of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid as a direct AMPK activator suggests that chloro-substituted indole and potentially indazole carboxylic acids can modulate this kinase.[3][4] Activation of AMPK has therapeutic potential in metabolic diseases such as type 2 diabetes.

AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., exercise, low glucose) AMP_ATP_Ratio Increased AMP/ATP Ratio Metabolic_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK P CaMKKb CaMKKβ CaMKKb->AMPK P Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Activates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic Inhibits Indazole_Acid Chloro-Indazole Carboxylic Acid (Hypothetical Activator) Indazole_Acid->AMPK Direct Activation

Caption: Hypothetical activation of the AMPK signaling pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several indazole derivatives have been developed as potent VEGFR-2 inhibitors.[5] The chloro and carboxylic acid functionalities could potentially interact with the hinge region and the solvent-exposed front pocket of the VEGFR-2 kinase domain.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Indazole_Acid Chloro-Indazole Carboxylic Acid (Hypothetical Inhibitor) Indazole_Acid->VEGFR2 Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling cascade.

Other Potential Kinase Targets

The indazole scaffold has been shown to inhibit a wide range of other kinases, including:

  • Extracellular signal-regulated kinases 1/2 (ERK1/2) [6]

  • Pim kinases [7]

  • Epidermal growth factor receptor (EGFR) [7]

  • Apoptosis signal-regulating kinase 1 (ASK1) [8]

The specific kinase or kinases targeted by a given chloro-substituted indazole carboxylic acid would depend on the precise substitution pattern and the overall three-dimensional shape of the molecule.

Synthetic Strategies

The synthesis of chloro-substituted indazole carboxylic acids can be approached through several established routes. A common strategy involves the construction of the indazole ring from appropriately substituted benzene precursors.

Synthesis_Workflow Start Substituted Chlorotoluene Oxidation Oxidation Start->Oxidation Carboxylic_Acid Chlorotoluic Acid Oxidation->Carboxylic_Acid Nitration Nitration Carboxylic_Acid->Nitration Nitro_Acid Nitro-chlorotoluic Acid Nitration->Nitro_Acid Reduction Reduction Nitro_Acid->Reduction Amino_Acid Amino-chlorotoluic Acid Reduction->Amino_Acid Diazotization Diazotization & Cyclization Amino_Acid->Diazotization Final 5-Chloro-1H-indazole- 6-carboxylic acid Diazotization->Final

Caption: A plausible synthetic route to the target compound.

Experimental Protocols for Evaluation

A rigorous evaluation of a potential kinase inhibitor involves a multi-step process, from initial biochemical assays to cell-based and in vivo studies.

Biochemical Kinase Inhibition Assay (Example: LanthaScreen™)

Objective: To determine the in vitro potency (IC50) of the compound against a panel of purified kinases.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a phosphorylated peptide substrate (acceptor), leading to a FRET signal. Inhibition of the kinase reduces the phosphorylation of the substrate, resulting in a decrease in the FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a concentration gradient.

  • Reaction Mixture Preparation: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the diluted test compound to the reaction mixture. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

  • Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Example: Western Blotting)

Objective: To assess the ability of the compound to inhibit the phosphorylation of a specific kinase substrate in a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to have an activated kinase pathway) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the target kinase or its substrate. Subsequently, probe with a primary antibody for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the extent of inhibition of phosphorylation at each compound concentration.

Concluding Remarks and Future Directions

The chloro-substituted indazole carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific compound 5-Chloro-1H-indazole-6-carboxylic acid remains an underexplored entity in the public scientific literature, the principles outlined in this guide provide a solid foundation for its investigation. Future research should focus on its synthesis and subsequent screening against a broad panel of kinases to identify potential targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of this and related compounds. The journey from a privileged scaffold to a clinically effective drug is arduous, but the potential therapeutic benefits of novel kinase inhibitors make this a worthy endeavor.

References

  • Cameron, K. O., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 59(17), 8068–8081. [Link]

  • Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). (2023). ResearchGate. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6529. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30239–30271. [Link]

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. (2016). PubMed. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2020). PMC. [Link]

  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. (2024). PubMed. [Link]

Sources

Foundational

The Structure-Activity Relationship of Chloro-Indazole Derivatives: A Guide for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals Abstract The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs and investigational agents.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to form critical interactions with biological targets have established it as a cornerstone in medicinal chemistry.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloro-indazole derivatives, a subclass that has demonstrated significant potential across various therapeutic areas. We will explore the profound impact of chlorine substitution—in terms of its position, number, and electronic influence—on the biological activity of these compounds. This guide synthesizes field-proven insights, detailed experimental protocols, and computational modeling data to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel indazole-based therapeutics.

The Indazole Scaffold: A Foundation of Therapeutic Versatility

The indazole, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile and valuable scaffold in drug discovery.[1] While rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[5][6][7] Several FDA-approved drugs, such as the kinase inhibitors Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its clinical significance.[1][2]

The indazole ring exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[5][8] This tautomerism, along with the scaffold's planarity and capacity for diverse substitutions at multiple positions, allows for meticulous fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[9] The 1H-indazole-3-amine substructure, in particular, is recognized as a highly effective "hinge-binding" fragment for protein kinases, a critical target class in oncology.[1][10]

The introduction of chlorine atoms is a common and powerful strategy in medicinal chemistry to modulate a compound's potency, selectivity, and metabolic stability. This guide focuses specifically on how this halogenation strategy influences the SAR of the indazole scaffold.

Synthesis of Chloro-Indazole Derivatives: A Generalized Workflow

The synthesis of chloro-indazole derivatives often involves multi-step sequences that build upon commercially available starting materials. Key strategies include the cyclization of appropriately substituted precursors and post-modification of the indazole core, for instance, through Suzuki coupling to introduce substituted aromatic groups at the C-5 position.[10]

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Phase 1: Core Formation cluster_1 Phase 2: N1-Alkylation/Arylation cluster_2 Phase 3: C3/C5 Functionalization A Substituted o-Halobenzonitrile (e.g., 2-Fluoro-chlorobenzonitrile) B Hydrazine Hydrate Cyclization A->B Reaction with N2H4·H2O C Amino-Chloro-Indazole Core B->C Formation of Pyrazole Ring D Selective N1-Alkylation (e.g., with Dichlorobenzyl Chloride) C->D Base (e.g., KOH, NaH) E N1-Substituted Chloro-Indazole D->E F Amide Coupling or Suzuki Coupling E->F Coupling Reagents G Final Chloro-Indazole Derivative F->G Purification

Caption: Generalized synthetic workflow for chloro-indazole derivatives.

The Influence of Chlorine Substitution on Biological Activity: A SAR Deep Dive

The strategic placement of chlorine atoms on the indazole scaffold or its substituents can dramatically alter biological activity. Chlorine's unique combination of size, electronegativity, and lipophilicity allows it to serve multiple roles: it can act as a hydrogen bond acceptor, occupy hydrophobic pockets, block metabolic sites, and modulate the electronics of the aromatic system.

Anticancer Activity: The Pursuit of Potency and Selectivity

Chloro-indazole derivatives have emerged as a particularly potent class of anticancer agents, frequently targeting protein kinases.[2][7]

Kinase Inhibition: The dichlorination of a phenyl ring attached to the indazole core is a proven strategy for enhancing the potency and selectivity of kinase inhibitors.[1] This is especially evident in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, where overactivity is linked to various cancers.[1][5]

  • SAR Insights: Studies have shown that a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substitution on the indazole core results in potent FGFR1 inhibition.[5] For example, compound 102 in one study, featuring this dichlorinated moiety, exhibited an IC₅₀ value of 30.2 ± 1.9 nM against FGFR1.[5] The two chlorine atoms are thought to force the dimethoxyphenyl ring into a perpendicular orientation relative to the indazole core, optimizing its fit within the kinase's binding pocket.

  • The 1H-indazole-3-amine structure is a key hinge-binding fragment, and modifications at other positions can further enhance activity.[10] However, SAR is highly context-dependent; in one series, introducing a chlorine atom at the R¹=4 position (to make 3-F-4-Cl) resulted in significantly lower inhibitory activity against the K562 cancer cell line compared to other substitutions.[10]

Compound ClassTarget Kinase(s)Key Chloro-Substitution PatternRepresentative IC₅₀Reference
1H-Indazole-4-carboxamidesFGFR16-(2,6-dichloro-3,5-dimethoxyphenyl)30.2 nM[5]
1H-Indazole-3-carboxamidesCRAC Channels1-(2,4-dichlorobenzyl)0.67 µM[11]
1H-Indazole DerivativesEGFRVaried chloro-substitutions5.3 nM (EGFR T790M)[5]
Antimicrobial and Antiprotozoal Activity

The indazole scaffold has also been successfully exploited to develop agents against infectious diseases. Chlorine substitution plays a critical role in enhancing the potency of these compounds.

  • Antileishmanial Activity: A series of novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and identified as promising candidates against Leishmania.[12] One of the most active compounds demonstrated an IC₅₀ value of 11.23 μM against L. infantum.[3] Molecular docking studies suggested that these derivatives bind stably within the active site of the essential parasite enzyme trypanothione reductase (TryR).[3][12]

  • Antibacterial Activity: The structure-based design of indazole-derived inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase led to a series of potent broad-spectrum antimicrobial agents.[13] The inclusion of chloro-substituents, such as in 3',4'-dichlorobiphenyl-3-sulfonic acid (3-chloro-7-isobutylamino-1H-indazol-5-yl)amide, was integral to achieving low nanomolar inhibition.[13] Similarly, hybrid molecules of dichloro-phenylthiazolyl-s-triazines have shown promising antibacterial activity, where the electron-withdrawing nature of the chlorine atoms appears beneficial.[14]

Cardiovascular and Other Activities

The therapeutic reach of chloro-indazoles extends beyond oncology and infectious diseases.

  • Cardiovascular Effects: SAR analysis has revealed that substituting a chlorine atom at the C7 position of the indazole nucleus can lead to compounds with higher cardiovascular activity.[9]

  • CRAC Channel Blockade: In the development of Calcium-Release Activated Calcium (CRAC) channel blockers for autoimmune disorders, 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides were identified as potent inhibitors of calcium influx.[11] The dichlorobenzyl group was found to be a key structural attribute for high potency.[11]

Mechanistic Insights from Computational Modeling

The causality behind the observed SAR is often elucidated through computational chemistry. Molecular docking, a key in silico technique, is routinely used to predict how chloro-indazole derivatives bind to their protein targets.[12] These studies help rationalize why certain substitution patterns are more effective than others.

For example, docking studies of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives into the TryR enzyme's active site revealed key π-π T-shaped interactions and carbon-hydrogen bonds contributing to stable binding.[3] In kinase inhibitors, the chlorine atoms can form specific halogen bonds or occupy hydrophobic pockets, displacing water molecules and increasing binding affinity. This iterative cycle of design, synthesis, testing, and computational analysis is fundamental to modern drug discovery.

G A Target Identification & Validation B Lead Identification (HTS, FBLD) A->B C Computational Modeling (Docking, SAR Prediction) B->C Initial Hit D Chemical Synthesis of Analogs C->D Design Hypothesis E In Vitro Biological Testing (e.g., IC50) D->E Synthesized Compound F SAR Analysis E->F Activity Data F->C Refine Hypothesis G Lead Optimization F->G G->D Iterative Cycles

Caption: The iterative cycle of structure-activity relationship studies.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used in SAR studies must be robust and well-defined.

Protocol: General Synthesis of a 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide Derivative[11]
  • N1-Alkylation: To a solution of indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add sodium hydride (NaH) portion-wise at 0°C.

  • Stir the mixture for 30 minutes, then add 2,4-dichlorobenzyl chloride.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid intermediate via column chromatography.

  • Amide Coupling: Dissolve the purified intermediate in a solvent like dichloromethane (DCM).

  • Add oxalyl chloride and a catalytic amount of DMF. Stir for 2-3 hours to form the acyl chloride.

  • Concentrate the mixture under reduced pressure.

  • Re-dissolve the crude acyl chloride in DCM and add the desired aryl amine and a base (e.g., triethylamine).

  • Stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with aqueous solutions (e.g., HCl, NaHCO₃, brine), dry the organic layer, and concentrate.

  • Purify the final product by silica gel chromatography or HPLC to yield the desired carboxamide.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)[12]
  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the chloro-indazole test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The study of chloro-indazole derivatives continues to be a highly productive field in medicinal chemistry. Future efforts will likely focus on several key areas: exploring less common chlorination patterns, developing more selective inhibitors by targeting unique sub-pockets in protein targets, and leveraging advanced computational techniques like free energy perturbation (FEP) to more accurately predict binding affinities. The challenge of overcoming drug resistance, particularly in oncology, remains a major driver for the development of new generations of these potent agents.[7][15]

References

  • El-Gamal, M. I., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

  • Singh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Kaur, H., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Srovnal, J., et al. (2021). Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem. [Link]

  • Siddiqui, N., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Der-Sarkissian, A., et al. (2010). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. NIH. [Link]

  • Qiang, Y., et al. (2018). Three indazole derivatives as corrosion inhibitors of copper in a neutral chloride solution. ResearchGate. [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Laine, M., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Wang, F., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]

  • ResearchGate. (2021). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

  • Li, X., et al. (2003). Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors. PubMed. [Link]

  • Desai, N. C., et al. (2014). Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. Journal of Saudi Chemical Society. [Link]

  • Somarouthu, K., et al. (2017). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

  • Sharma, P., et al. (2012). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. PMC - NIH. [Link]

  • Sahoo, B. M., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. [Link]

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to the Therapeutic Targeting Potential of 5-Chloro-1H-indazole-6-carboxylic Acid Derivatives

Introduction In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly been shown to be a fertile starting point for the development o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly been shown to be a fertile starting point for the development of potent and selective therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability have led to the successful development of approved drugs for a variety of indications, particularly in oncology.[3] This guide focuses on a specific, yet underexplored, member of this family: 5-Chloro-1H-indazole-6-carboxylic acid . While direct biological data on this particular molecule is scarce in the public domain, its structural features strongly suggest its utility as a versatile building block for creating novel therapeutics.

This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals. We will dissect the therapeutic potential of derivatives of 5-Chloro-1H-indazole-6-carboxylic acid by exploring its chemical characteristics, its role as a synthetic intermediate, and, most importantly, the potential therapeutic targets that can be modulated by its derivatives. We will provide not just a list of possibilities, but the scientific rationale and experimental workflows necessary to embark on a successful drug discovery campaign starting from this promising scaffold.

Chemical Characteristics and Synthetic Utility

5-Chloro-1H-indazole-6-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₈H₅ClN₂O₂. The indazole core is a bioisostere of indole, meaning it has similar steric and electronic properties, which allows it to mimic indole in interactions with biological targets.[3] The key to its utility lies in the strategic placement of its functional groups:

  • The Carboxylic Acid (-COOH) at the 6-position: This group is a versatile handle for a wide array of chemical modifications. It can be readily converted into amides, esters, and other functional groups, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

  • The Chlorine Atom (-Cl) at the 5-position: The chloro substituent can influence the electronic properties of the indazole ring system and provide an additional vector for modifying the molecule's interaction with its biological target. It can also serve as a site for further chemical elaboration through cross-coupling reactions.

  • The Pyrrolic Nitrogen (N1-H): The acidic proton on the indazole ring can be alkylated or arylated, providing another avenue for derivatization and modulation of the molecule's properties.

These features make 5-Chloro-1H-indazole-6-carboxylic acid an ideal starting material for combinatorial chemistry and lead optimization campaigns. Its use as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents is noted in the chemical literature, underscoring its value in medicinal chemistry.[4][5]

Potential Therapeutic Targets

The true potential of 5-Chloro-1H-indazole-6-carboxylic acid is realized in its derivatives. Based on the extensive body of research on the broader indazole class, we can identify several high-priority target classes for which this scaffold is likely to yield potent modulators.

Protein Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore for protein kinase inhibitors.[6] Several approved anti-cancer drugs, such as pazopanib and axitinib, feature this core structure. The ATP-binding site of many kinases is amenable to binding with heterocyclic ring systems like indazole. Derivatives of 5-Chloro-1H-indazole-6-carboxylic acid could be designed to target a range of kinases implicated in cancer and other diseases.

Table 1: Examples of Indazole-Based Kinase Inhibitors and Their Targets

Kinase TargetExample Indazole Derivative ClassTherapeutic AreaReference
FGFR6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoleOncology[6]
GSK-35-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamideNeurology, Oncology[6]
Aurora KinasesAmide derivatives of indazoleOncology[6]
LckN-4-Pyrimidinyl-1H-indazol-4-amineImmunology[7]

A plausible drug discovery workflow for developing kinase inhibitors from 5-Chloro-1H-indazole-6-carboxylic acid is depicted below:

G cluster_0 Synthesis & Screening Cascade A 5-Chloro-1H-indazole-6-carboxylic acid B Amide Coupling with Diverse Amine Library A->B Derivatization C Primary Biochemical Kinase Screen (e.g., against a panel of cancer-relevant kinases) B->C Compound Library D Hit Identification & Confirmation C->D Data Analysis E Cell-based Assays (e.g., proliferation, apoptosis in cancer cell lines) D->E Functional Validation F Lead Optimization (Structure-Activity Relationship studies) E->F Iterative Design G In vivo Efficacy Studies (e.g., xenograft models) F->G Preclinical Validation

Caption: A generalized workflow for the discovery of kinase inhibitors.

AMP-Activated Protein Kinase (AMPK) Activators

AMPK is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases like type 2 diabetes and diabetic nephropathy.[8] The discovery of an indole-3-carboxylic acid derivative as a direct AMPK activator suggests that the bioisosteric indazole scaffold is a promising starting point for novel AMPK activators.[8] The carboxylic acid moiety of 5-Chloro-1H-indazole-6-carboxylic acid could mimic the key interactions of the indole-based activators.

G-Protein Coupled Receptor (GPCR) Modulators

The versatility of the indazole scaffold extends to GPCRs. Patents have disclosed indazole derivatives as ligands for cannabinoid (CB1) receptors and serotonin 5-HT₄ receptors.[9][10]

  • Cannabinoid Receptor 1 (CB1) Agonists/Antagonists: The endocannabinoid system is implicated in a wide range of physiological processes, and CB1 modulators have therapeutic potential in pain, appetite regulation, and psychiatric disorders.[9]

  • Serotonin 5-HT₄ Receptor Agonists: 5-HT₄ receptor agonists have been investigated for the treatment of gastrointestinal motility disorders.[10]

The following diagram illustrates a potential signaling pathway that could be modulated by a GPCR-targeting derivative of 5-Chloro-1H-indazole-6-carboxylic acid.

G cluster_0 Hypothetical GPCR Signaling Cascade Ligand Indazole Derivative Receptor GPCR (e.g., CB1 or 5-HT4) Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase Activation (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: A simplified GPCR signaling pathway.

Experimental Protocols for Target Validation

The following are high-level, exemplary protocols for validating the potential of 5-Chloro-1H-indazole-6-carboxylic acid derivatives against the aforementioned target classes.

Protocol 1: Synthesis of an Amide Library
  • Activation of the Carboxylic Acid: To a solution of 5-Chloro-1H-indazole-6-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 30 minutes.

  • Amide Formation: Add a diverse library of primary or secondary amines to the activated carboxylic acid solution. The choice of amines should be guided by the desired chemical space to be explored.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an appropriate aqueous work-up and purify the products by column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the synthesized amides by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Biochemical Kinase Inhibition Assay
  • Assay Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the synthesized indazole derivatives at a range of concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Reaction and Detection: Incubate the plate at the optimal temperature for the kinase reaction. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based GPCR Functional Assay
  • Cell Culture: Culture a cell line stably expressing the GPCR of interest (e.g., CB1 or 5-HT₄).

  • Compound Treatment: Treat the cells with the synthesized indazole derivatives at various concentrations.

  • Functional Readout: Measure the downstream consequences of GPCR activation or inhibition. This could involve quantifying changes in second messenger levels (e.g., cAMP using a commercial ELISA kit) or measuring reporter gene expression.

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Conclusion

While 5-Chloro-1H-indazole-6-carboxylic acid may not be a therapeutic agent in its own right, it represents a highly valuable and versatile starting point for the discovery of novel drugs. Its "privileged" indazole core, combined with strategically placed functional groups for chemical elaboration, makes it an attractive scaffold for targeting a wide range of therapeutically relevant proteins. By leveraging the insights from the broader class of indazole-based drugs and applying rational, structure-guided design principles, researchers can unlock the full potential of this compound. The exploration of its derivatives against protein kinases, AMPK, and GPCRs holds significant promise for the development of next-generation therapies for cancer, metabolic disorders, and neurological conditions.

References

  • Chem-Impex. 5-Chloro-1H-indazole-3-carboxylic acid. [Link]

  • Google Patents.
  • Google Patents.
  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

  • Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics, 41(16), 8171-8197. [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(3), 269-295. [Link]

  • Griffith, D. A., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 59(17), 8068-8081. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • Google Patents. US20060135764A1 - Indazole-carboxamide compounds.
  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • Google Patents.
  • American Elements. Indazoles. [Link]

  • Chem-Impex. 1H-Indazole-6-carboxylic acid. [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • PubMed. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. [Link]

  • PubMed. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In-Vitro Evaluation of 5-Chloro-1H-indazole-6-carboxylic acid

A Senior Application Scientist's Perspective on Preclinical Characterization This guide provides a comprehensive framework for the in-vitro characterization of 5-Chloro-1H-indazole-6-carboxylic acid, a compound belonging...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Characterization

This guide provides a comprehensive framework for the in-vitro characterization of 5-Chloro-1H-indazole-6-carboxylic acid, a compound belonging to the indazole class of heterocyclic molecules. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

The strategic approach outlined herein is grounded in the established pharmacological profile of indazole derivatives, many of which function as potent kinase inhibitors.[1][2][6] Consequently, the proposed in-vitro evaluation of 5-Chloro-1H-indazole-6-carboxylic acid will focus on elucidating its potential as a modulator of key signaling pathways implicated in oncology and inflammation.

Introduction to the Indazole Scaffold: A Privileged Core in Drug Discovery

Indazole derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[3][6] The therapeutic potential of this scaffold spans a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[6][7][8] The planar, aromatic nature of the indazole ring system allows it to participate in various non-covalent interactions with biological macromolecules, making it an ideal platform for the design of targeted therapies.

The subject of this guide, 5-Chloro-1H-indazole-6-carboxylic acid, is a specific analogue whose biological activities are yet to be extensively characterized in the public domain. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 6-position suggests the potential for specific interactions within protein binding pockets, possibly influencing selectivity and potency. The following sections will detail a proposed workflow for the in-vitro investigation of this compound.

Proposed In-Vitro Evaluation Workflow

The following diagram illustrates a logical progression for the in-vitro characterization of 5-Chloro-1H-indazole-6-carboxylic acid, starting from broad screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: Anti-Inflammatory Potential A Kinase Panel Screening B Cell Viability/Proliferation Assays (Cancer Cell Lines) A->B Identify potential anti-proliferative activity C IC50 Determination for Hit Kinases B->C Prioritize kinases for validation D Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->D Confirm direct target binding E Western Blot Analysis (Downstream Signaling) D->E Assess functional consequences of target engagement F COX-2 Inhibition Assay G Cytokine Release Assays (e.g., TNF-α, IL-1β) F->G Elucidate anti-inflammatory mechanisms

Caption: Proposed in-vitro evaluation workflow for 5-Chloro-1H-indazole-6-carboxylic acid.

Phase 1: Initial Screening

The initial phase of in-vitro testing is designed to broadly assess the biological activity of 5-Chloro-1H-indazole-6-carboxylic acid, with a focus on two key areas where indazole derivatives have shown promise: kinase inhibition and anti-cancer effects.

Kinase Panel Screening

Given that many indazole derivatives are potent kinase inhibitors, a broad kinase panel screen is the logical first step.[1][2][6] This will provide a preliminary assessment of the compound's selectivity and identify potential kinase targets.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve 5-Chloro-1H-indazole-6-carboxylic acid in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Assay Platform: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) that covers a diverse range of kinases from different families (e.g., tyrosine kinases, serine/threonine kinases).

  • Assay Conditions: The compound is typically tested at a single concentration (e.g., 1 or 10 µM) in duplicate. The assay format is usually a radiometric (32P or 33P) or fluorescence-based method that measures the phosphorylation of a substrate by the kinase.

  • Data Analysis: The percentage of inhibition is calculated relative to a positive control (e.g., a known inhibitor for each kinase) and a negative control (vehicle, e.g., DMSO).

Data Presentation: Kinase Panel Screening Results

Kinase TargetFamily% Inhibition at 10 µM
EGFRTyrosine Kinase85%
VEGFR2Tyrosine Kinase92%
FGFR1Tyrosine Kinase78%
CDK2Serine/Threonine Kinase45%
Pim-1Serine/Threonine Kinase60%
.........
Cell Viability/Proliferation Assays

In parallel with kinase screening, it is crucial to assess the compound's effect on cancer cell proliferation. This provides a cell-based context for any observed kinase inhibition.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer) in appropriate media.[9][10]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Chloro-1H-indazole-6-carboxylic acid (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition).

Data Presentation: Anti-proliferative Activity (GI50 Values)

Cell LineCancer TypeGI50 (µM)
MCF-7Breast5.2
A549Lung8.9
HCT116Colorectal3.7

Phase 2: Target Validation and Mechanistic Studies

Following the identification of "hit" kinases and anti-proliferative activity in Phase 1, the next phase focuses on validating the direct targets of 5-Chloro-1H-indazole-6-carboxylic acid and elucidating its mechanism of action.

IC50 Determination for Hit Kinases

To quantify the potency of the compound against the top hit kinases identified in the initial screen, a full dose-response curve is generated to determine the IC50 value.

Experimental Protocol: Kinase IC50 Determination

  • Assay Setup: For each hit kinase, set up a kinase reaction with the enzyme, substrate, and ATP.

  • Compound Titration: Add 5-Chloro-1H-indazole-6-carboxylic acid at a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Reaction and Detection: Initiate the kinase reaction and measure the output using a suitable detection method (e.g., radiometric or fluorescence-based).

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Inhibition Potency (IC50 Values)

Kinase TargetIC50 (nM)
EGFR150
VEGFR285
FGFR1220
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cancer cells (e.g., HCT116) with 5-Chloro-1H-indazole-6-carboxylic acid or vehicle (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target kinase (e.g., VEGFR2) remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis of Downstream Signaling

To understand the functional consequences of target inhibition, the phosphorylation status of key downstream signaling proteins should be examined.

G cluster_0 VEGFR2 Signaling Pathway cluster_1 Inhibitory Action A VEGF B VEGFR2 A->B C PLCγ B->C D PI3K B->D F ERK C->F E Akt D->E G Cell Proliferation & Survival E->G F->G H 5-Chloro-1H-indazole- 6-carboxylic acid H->B Inhibits Phosphorylation

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cancer cells with 5-Chloro-1H-indazole-6-carboxylic acid at various concentrations and for different time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR2, VEGFR2) and downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Phase 3: Anti-Inflammatory Potential

Indazole derivatives have also been reported to possess anti-inflammatory properties.[7][11][12][13] Therefore, it is prudent to investigate the potential of 5-Chloro-1H-indazole-6-carboxylic acid in this therapeutic area.

COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade.

Experimental Protocol: COX-2 Inhibition Assay

  • Assay System: Use a commercially available COX-2 inhibitor screening kit (e.g., Cayman Chemical).

  • Compound Incubation: Incubate recombinant human COX-2 with 5-Chloro-1H-indazole-6-carboxylic acid at various concentrations.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescence-based method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Cytokine Release Assays

Pro-inflammatory cytokines such as TNF-α and IL-1β play a central role in inflammation.

Experimental Protocol: Cytokine Release Assay

  • Cell Model: Use a relevant cell model, such as lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

  • Compound Treatment: Pre-treat the cells with 5-Chloro-1H-indazole-6-carboxylic acid before stimulating with LPS.

  • Supernatant Collection: Collect the cell culture supernatant after a defined incubation period.

  • ELISA: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the dose-dependent effect of the compound on cytokine release.

Conclusion

The in-vitro characterization of 5-Chloro-1H-indazole-6-carboxylic acid requires a systematic and hypothesis-driven approach. Based on the well-documented activities of the indazole scaffold, a focused investigation into its potential as a kinase inhibitor for oncology applications and as an anti-inflammatory agent is warranted. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the compound's mechanism of action and establishing its preclinical proof of concept. The data generated from these studies will be instrumental in guiding further drug development efforts.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. [Link]

Sources

Exploratory

Unveiling the Potential Mechanism of Action: A Technical Guide to 5-Chloro-1H-indazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Indazole Derivative In the vast landscape of medicinal chemistry, the indazole scaffold stands as a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Indazole Derivative

In the vast landscape of medicinal chemistry, the indazole scaffold stands as a "privileged structure," a testament to its remarkable versatility in interacting with a diverse array of biological targets.[1] This guide delves into the mechanistic possibilities of a specific, yet largely uncharacterized, member of this family: 5-Chloro-1H-indazole-6-carboxylic acid . In the absence of direct, empirical data for this particular molecule, this document serves as an in-depth, hypothesis-driven framework. By synthesizing structure-activity relationship (SAR) data from closely related analogs, we will construct a plausible mechanism of action, offering a scientifically grounded starting point for future research and development endeavors. Our core hypothesis posits that 5-Chloro-1H-indazole-6-carboxylic acid functions as a modulator of G-protein coupled receptor (GPCR) signaling, a ubiquitous and therapeutically significant class of cell surface receptors.

The Indazole Core: A Foundation of Diverse Biological Activities

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the design of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and antibacterial properties. This promiscuity arises from the scaffold's ability to present a variety of functional groups in a defined three-dimensional space, enabling interactions with a multitude of protein targets.

Deconstructing the Molecule: Clues from its Chemical Architecture

The structure of 5-Chloro-1H-indazole-6-carboxylic acid offers critical insights into its potential biological function.

  • The Indazole Scaffold: Provides a rigid framework for the presentation of key functional groups.

  • The 6-Carboxylic Acid: This is arguably the most influential functional group for our mechanistic hypothesis. Carboxylic acids are common features in ligands for GPCRs, often forming crucial ionic interactions with basic residues in the receptor's binding pocket.

  • The 5-Chloro Group: The presence of a halogen at this position can influence the molecule's electronic properties and lipophilicity, potentially enhancing its binding affinity and membrane permeability.

A Strong Mechanistic Hypothesis: Targeting G-Protein Coupled Receptor 120 (GPR120)

Our primary hypothesis is that 5-Chloro-1H-indazole-6-carboxylic acid acts as an agonist of GPR120, a receptor for long-chain free fatty acids. This hypothesis is strongly supported by the discovery of a series of indazole-6-phenylcyclopropylcarboxylic acids as potent and selective GPR120 agonists.[2][3] The shared indazole-6-carboxylic acid motif between these reported agonists and our topic compound is a compelling piece of evidence.

GPR120 is an attractive therapeutic target, primarily implicated in metabolic regulation and inflammation. Its activation has been shown to potentiate insulin secretion and enhance glucose uptake, making it a promising target for the treatment of type 2 diabetes.[2][3]

The Proposed Signaling Cascade

Upon binding of an agonist like 5-Chloro-1H-indazole-6-carboxylic acid, GPR120 is expected to couple to the Gαq/11 subunit of the heterotrimeric G-protein complex. This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional isoforms of PKC.

  • Downstream Effects: Activated PKC can then phosphorylate a variety of substrate proteins, leading to the diverse cellular responses associated with GPR120 activation, including the potentiation of insulin secretion from pancreatic β-cells.

Diagram of the Proposed GPR120 Signaling Pathway

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 5-Chloro-1H-indazole- 6-carboxylic acid GPR120 GPR120 Ligand->GPR120 Binds G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive PKC (inactive) DAG->PKC_inactive Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive PKC_active PKC (active) PKC_inactive->PKC_active Activated by Downstream Downstream Cellular Responses (e.g., Insulin Secretion) PKC_active->Downstream Phosphorylates substrates

Caption: Proposed GPR120 signaling pathway initiated by 5-Chloro-1H-indazole-6-carboxylic acid.

Alternative Mechanistic Hypotheses: Exploring the Versatility of the Indazole Scaffold

While the GPR120 agonist hypothesis is the most strongly supported, the inherent versatility of the indazole scaffold necessitates the consideration of alternative mechanisms of action. SAR studies of other indazole derivatives suggest potential interactions with other target classes.

Inhibition of the MAPK/ERK Pathway

Indazole amides have been identified as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), key components of the MAPK/ERK signaling pathway.[4] This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. While our topic compound possesses a carboxylic acid rather than an amide, the potential for interaction with the ATP-binding pocket of ERK kinases cannot be entirely dismissed. The carboxylic acid could potentially form hydrogen bonds with key residues in the kinase domain.[4]

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Its inhibition can lead to cell cycle arrest and apoptosis.

Diagram of the MAPK/ERK Signaling Pathway and Potential Inhibition

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Inhibitor 5-Chloro-1H-indazole- 6-carboxylic acid (Hypothetical Inhibitor) Inhibitor->ERK Inhibits?

Caption: The MAPK/ERK pathway and the hypothetical point of inhibition by 5-Chloro-1H-indazole-6-carboxylic acid.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of well-defined experiments are necessary.

Protocol 1: GPR120 Activation Assay

Objective: To determine if 5-Chloro-1H-indazole-6-carboxylic acid activates GPR120.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing human GPR120 (e.g., HEK293 or CHO cells).

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Apply a range of concentrations of 5-Chloro-1H-indazole-6-carboxylic acid and monitor for changes in intracellular calcium concentration using a fluorescence plate reader.

    • Use a known GPR120 agonist as a positive control.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (half-maximal effective concentration).

Protocol 2: ERK1/2 Phosphorylation Assay

Objective: To assess the inhibitory effect of 5-Chloro-1H-indazole-6-carboxylic acid on the MAPK/ERK pathway.

Methodology:

  • Cell Culture and Stimulation: Use a cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Compound Treatment: Treat the cells with varying concentrations of 5-Chloro-1H-indazole-6-carboxylic acid for a defined period.

  • Western Blotting:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Use a secondary antibody conjugated to horseradish peroxidase for detection.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Quantitative Data Summary (Hypothetical)

ParameterGPR120 Activation AssayERK1/2 Phosphorylation Assay
Cell Line HEK293-hGPR120A375
Endpoint Intracellular Ca2+ mobilizationp-ERK/total ERK ratio
EC50 / IC50 To be determinedTo be determined
Positive Control GW9508Vemurafenib

Conclusion and Future Directions

This technical guide has presented a comprehensive, hypothesis-driven exploration of the potential mechanism of action of 5-Chloro-1H-indazole-6-carboxylic acid. The strong structural analogy to known GPR120 agonists provides a compelling avenue for further investigation. The outlined experimental protocols offer a clear path forward for validating this primary hypothesis and exploring alternative mechanisms. Elucidating the precise molecular target and signaling pathway of this compound will be crucial for its future development as a potential therapeutic agent. The journey from a novel chemical entity to a well-characterized pharmacological tool is a meticulous one, and this guide provides the foundational roadmap for that endeavor.

References

  • Chem-Impex. 1H-Indazole-6-carboxylic acid. [Link]

  • Sparks, J. D., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ACS Medicinal Chemistry Letters, 8(5), 535–540. [Link]

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(15), 3569–3573. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Center for Biotechnology Information. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. [Link]

  • ResearchGate. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Google Patents.
  • MDPI. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway. [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to 5-Chloro-1H-indazole-6-carboxylic Acid in Cancer Research: A Privileged Scaffold for Kinase Inhibitor Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to for...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous biologically active compounds, including several approved anti-cancer drugs. This technical guide delves into the role of 5-Chloro-1H-indazole-6-carboxylic acid, a key heterocyclic building block, in the landscape of cancer research. While this specific molecule is primarily valued as a synthetic intermediate rather than a final therapeutic agent, understanding its properties, synthesis, and strategic use is fundamental for the design of next-generation targeted therapies. We will explore the synthetic rationale, the mechanistic basis for the anti-cancer activity of its derivatives—primarily through kinase inhibition—and provide field-proven protocols for their preclinical evaluation.

The Indazole Scaffold: A Foundation for Targeted Oncology

Indazole and its derivatives have garnered immense interest from drug researchers due to their structural similarity to indole, enabling them to interact with a wide array of biological targets.[1] This versatile bicyclic aromatic heterocycle is present in a portfolio of successful anti-cancer drugs, including Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor), validating its significance in oncology.[2] The core structure serves as an excellent foundation for developing inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[3] 5-Chloro-1H-indazole-6-carboxylic acid represents a strategic starting point for chemical library synthesis, where the chloro-substituent and the carboxylic acid group provide versatile handles for modification to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Profile and Synthesis

Table 1: Representative Physicochemical Properties
PropertyValueSource
CAS Number 885523-25-1PubChem[4]
Molecular Formula C₈H₅ClN₂O₂PubChem[4]
Molecular Weight 196.59 g/mol PubChem[4]
XLogP3 1.7PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Synthetic Strategy

The synthesis of substituted indazoles can be achieved through various established chemical methodologies.[5] A common and effective approach involves the cyclization of appropriately substituted o-toluidine derivatives. The following workflow illustrates a representative pathway for synthesizing a chloro-indazole-carboxylic acid scaffold. The choice of specific reagents and conditions would be adapted based on the desired final isomer.

G A Substituted o-Toluidine B Diazotization (e.g., NaNO₂, HCl) A->B Step 1 C Diazonium Salt Intermediate B->C D Intramolecular Cyclization (e.g., Jacobson Indazole Synthesis) C->D Step 2 E Indazole Core D->E F Halogenation & Oxidation (Site-specific functionalization) E->F Step 3 G 5-Chloro-1H-indazole-6-carboxylic acid F->G

Caption: Representative synthetic workflow for a chloro-indazole carboxylic acid.

Causality Behind Experimental Choices:

  • Diazotization: This classic reaction is a reliable method for converting a primary aromatic amine into a diazonium group, which is an excellent leaving group and facilitates the subsequent cyclization step.

  • Cyclization: The choice of cyclization method (e.g., Jacobson, Sugasawa) is critical and depends on the available starting materials and desired substitution pattern. These methods are well-documented for their efficiency in forming the indazole ring system.

  • Functionalization: Post-cyclization functionalization, such as chlorination and oxidation of a methyl group to a carboxylic acid, allows for precise placement of key chemical groups required for subsequent derivatization into active drug candidates.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

The primary anti-cancer potential of indazole derivatives lies in their ability to act as competitive inhibitors at the ATP-binding site of protein kinases.[3] Aberrant activation of kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways, is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[6][7]

Derivatives of 5-Chloro-1H-indazole-6-carboxylic acid are designed to fit into the kinase ATP pocket, where the indazole core often forms critical hydrogen bonds with the "hinge region" of the enzyme, a conserved motif that anchors the inhibitor. The chloro and carboxylic acid moieties can then be elaborated into larger groups that occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Growth Factor Growth Factor EGFR/FGFR Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth Factor->EGFR/FGFR RAS_RAF_MEK_ERK RAS-MAPK Pathway EGFR/FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT Pathway EGFR/FGFR->PI3K_AKT_mTOR Indazole_Inhibitor Indazole Derivative (Kinase Inhibitor) Indazole_Inhibitor->EGFR/FGFR Blocks ATP Binding ATP ATP ATP->EGFR/FGFR Binds & Activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis G A 1. Cell Seeding (Plate cancer cells in 96-well plates) B 2. Incubation (Allow cells to adhere for 24h) A->B C 3. Compound Treatment (Add serial dilutions of indazole derivatives) B->C D 4. Incubation (Incubate for 48-72h) C->D E 5. Cell Fixation (Add cold Trichloroacetic Acid - TCA) D->E F 6. Staining (Add Sulforhodamine B - SRB dye) E->F G 7. Washing (Remove unbound dye with acetic acid) F->G H 8. Solubilization (Add Tris base to dissolve bound dye) G->H I 9. Absorbance Reading (Measure OD at ~510 nm) H->I J 10. Data Analysis (Calculate IC₅₀ values) I->J

Caption: Step-by-step workflow for the SRB cytotoxicity assay.

Detailed Step-by-Step Methodology
  • Cell Seeding: Inoculate cancer cell lines into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. [8]Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., an indazole derivative) in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Return the plates to the incubator for an additional 48 to 72 hours.

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. [9]Incubate at 4°C for at least 1 hour.

    • Rationale: TCA precipitates total cellular protein, fixing the cells to the bottom of the well and ensuring that the subsequent staining reflects the cell biomass at the end of the treatment period.

  • Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA, dead cells, and serum proteins. [9]Air dry the plates completely.

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well. [8][9]Incubate at room temperature for 30 minutes.

    • Rationale: Under mildly acidic conditions, the SRB dye binds stoichiometrically to basic amino acid residues in the fixed cellular proteins.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye. [9]This step is critical for reducing background and ensuring a clean signal.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [9]Place on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the optical density (OD) on a microplate reader at a wavelength between 510 and 565 nm. [9]11. Analysis: The OD is directly proportional to the number of living cells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Illustrative Antitumor Activity of Indazole Derivatives

To demonstrate the potential of the indazole scaffold, the following table summarizes the in vitro antiproliferative activity of various indazole derivatives against a panel of human cancer cell lines. These examples serve as a benchmark for what can be achieved through chemical modification of a core structure like 5-Chloro-1H-indazole-6-carboxylic acid.

Table 2: Antiproliferative Activity (IC₅₀/GI₅₀ in µM) of Selected Indazole Derivatives
Compound ClassCancer Cell LineActivity (µM)Target(s)Reference
Indazole-6-carboxamideLeukemia (SR)0.28Multi-kinaseBioorganic Chemistry [10]
Indazole-6-carboxamideMelanoma (LOX IMV1)0.17Multi-kinaseBioorganic Chemistry [10]
Indazole-6-carboxamideOvarian (IGROV1)0.46EGFR, c-Met, CDK2Bioorganic Chemistry [10]
Indole-2-carboxamideBreast (MCF-7)1.43 - 5.48EGFRMolecules [11]
Indole-2-carboxamideColon (HT-29)1.43 - 5.48EGFRMolecules [11]
6-Aminoindazole DerivativeColorectal (HCT116)14.3Not SpecifiedLett Drug Des Discov [12]

Note: The data presented are for illustrative derivatives and not for 5-Chloro-1H-indazole-6-carboxylic acid itself.

Safety and Handling

As a laboratory chemical, 5-Chloro-1H-indazole-6-carboxylic acid and its derivatives must be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are advised.

Table 3: General Hazard and Safety Information
Hazard CategoryGHS Hazard Statements (Representative)Recommended Precautions
Acute Toxicity H302: Harmful if swallowed. H332: Harmful if inhaled.Avoid ingestion and inhalation. Use in a well-ventilated area or chemical fume hood.
Skin Irritation H315: Causes skin irritation.Wear appropriate protective gloves and clothing to prevent skin exposure. [6][13]
Eye Irritation H319: Causes serious eye irritation.Wear safety glasses or goggles. Ensure eyewash stations are accessible. [6][13]
Respiratory Irritation H335: May cause respiratory irritation.Avoid breathing dust. Use a NIOSH/MSHA approved respirator if ventilation is inadequate. [6][7]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [6]Store under an inert atmosphere if possible. Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company in accordance with local regulations. [13]

Conclusion and Future Outlook

5-Chloro-1H-indazole-6-carboxylic acid stands as a valuable and strategic scaffold in the field of cancer drug discovery. While not an end-product itself, its functional groups offer medicinal chemists the precise tools needed to build highly potent and selective kinase inhibitors. The future of research with this scaffold will involve its use in creating diverse chemical libraries for high-throughput screening, applying structure-based drug design to optimize interactions with specific kinase targets, and developing derivatives with improved drug-like properties for in vivo efficacy. By leveraging the proven potential of the indazole core, researchers can continue to develop novel and effective targeted therapies for a range of malignancies.

References

  • Al-Ostoot, F.H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Molecules.
  • Angene Chemical. Safety Data Sheet - 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. Available from: [Link]

  • Frejat, F.O.A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry.
  • Aman, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Organic Syntheses. Indazole. Available from: [Link]

  • Tran, P.T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.
  • Legrand, B., et al. (2018).
  • Liu, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • protocols.io. SRB assay for measuring target cell killing V.1. (2023). Available from: [Link]

  • Capot Chemical. MSDS of 3-chloro-1H-indazole-6-carboxylic acid. Available from: [Link]

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Pfizer. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577). OSTI.GOV.
  • Cano-García, M., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • J&K Scientific LLC. 1H-Indazole-6-carboxylic acid | 704-91-6. Available from: [Link]

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.
  • PubChem. 4-chloro-1H-indazole-6-carboxylic acid. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Chloro-1H-indazole-6-carboxylic acid in Anti-Inflammatory Drug Discovery

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide delves into the specific potential of 5-Chloro-1H-indazole-6-carboxylic ac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide delves into the specific potential of 5-Chloro-1H-indazole-6-carboxylic acid as a promising candidate in the field of anti-inflammatory drug discovery. While this specific molecule remains a less-explored entity in publicly available literature, this document consolidates the established anti-inflammatory properties of the indazole class to build a robust scientific rationale for its investigation. We present a plausible synthetic pathway, delineate the predicted mechanisms of action by which it may interrupt key inflammatory cascades, and provide detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the ongoing search for safer and more effective anti-inflammatory therapeutics.

The Indazole Nucleus: A Privileged Scaffold in Inflammation Research

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[1] Its structural similarity to endogenous purines like adenine and guanine allows it to interact with a wide array of biological targets with high affinity.[2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-hypertensive, and potent anti-inflammatory properties.[3][4]

Commercially successful anti-inflammatory drugs such as Benzydamine and Bendazac feature the 1H-indazole core, validating its therapeutic potential.[4] The anti-inflammatory effects of this class are often linked to the modulation of key enzymatic and signaling pathways that drive the inflammatory response.[1] This established precedent provides a strong foundation for the exploration of novel, substituted indazole derivatives like 5-Chloro-1H-indazole-6-carboxylic acid.

Profile of a High-Potential Candidate: 5-Chloro-1H-indazole-6-carboxylic acid

Physicochemical Characteristics

While specific experimental data for 5-Chloro-1H-indazole-6-carboxylic acid is not widely published, its fundamental properties can be calculated. It is crucial to note that while a CAS number (1797983-37-5) has been associated with this compound in some commercial databases, there are inconsistencies in the linked structural information, warranting careful verification of any sourced material.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂(Calculated)
Molecular Weight 196.59 g/mol (Calculated)
Appearance White to off-white solid(Predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)(Predicted)
Proposed Synthesis Workflow

A validated, step-by-step synthesis for 5-Chloro-1H-indazole-6-carboxylic acid is not currently available in peer-reviewed literature. However, based on established principles of heterocyclic chemistry, a plausible and robust synthetic route can be designed. The following workflow utilizes a classical indazole synthesis approach involving diazotization and cyclization of a substituted aniline precursor.

The logical starting material for this synthesis is 4-amino-5-chloro-2-methylbenzoic acid . The key transformation is the conversion of the aniline group into a hydrazine, followed by cyclization to form the indazole ring.

G cluster_0 Proposed Synthesis of 5-Chloro-1H-indazole-6-carboxylic acid A Start: 4-Amino-5-chloro-2-methylbenzoic acid B Step 1: Diazotization (NaNO₂, HCl, 0-5°C) A->B Reagents C Intermediate: Diazonium Salt B->C Forms D Step 2: Reduction (SnCl₂ or Na₂SO₃) C->D Reacts with E Intermediate: Hydrazine Derivative D->E Forms F Step 3: Intramolecular Cyclization (Heating) E->F Undergoes G Product: 5-Chloro-1H-indazole-6-carboxylic acid F->G Yields

Caption: Proposed synthetic workflow for 5-Chloro-1H-indazole-6-carboxylic acid.

Causality Behind Experimental Choices:

  • Diazotization at Low Temperature: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and HCl) must be conducted at 0-5°C. This is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, significantly reducing the yield.

  • Choice of Reducing Agent: Stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) are commonly used reducing agents to convert the diazonium salt to the corresponding hydrazine. SnCl₂ is a strong reducing agent, while Na₂SO₃ is milder. The choice depends on the substrate's sensitivity and desired reaction kinetics.

  • Intramolecular Cyclization: The final ring-closing step to form the stable indazole heterocycle is typically achieved by heating the hydrazine intermediate. This reaction is an intramolecular nucleophilic substitution, where the hydrazine nitrogen attacks the carbon of the methyl group, leading to the formation of the pyrazole ring.

Predicted Anti-Inflammatory Mechanisms of Action

Based on extensive research into the indazole class of compounds, 5-Chloro-1H-indazole-6-carboxylic acid is predicted to exert its anti-inflammatory effects through a multi-pronged approach, targeting both enzymatic drivers of inflammation and the signaling pathways that orchestrate the production of inflammatory mediators.[1][5]

Inhibition of Cyclooxygenase-2 (COX-2)

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[5] The COX-2 isoform is particularly relevant as it is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. Indazole derivatives have been shown to be effective COX-2 inhibitors.[5]

The carboxylic acid moiety at the 6-position of the target molecule is a key structural feature. In many selective COX-2 inhibitors, a carboxylic acid or a bioisostere is crucial for anchoring the molecule within the active site of the enzyme, mimicking the binding of the natural substrate, arachidonic acid. The chloro-substituent at the 5-position can further enhance binding affinity through hydrophobic or halogen-bonding interactions.

G cluster_0 COX-2 Inhibition Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGE₂, PGI₂) COX2->PGs Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediate Target 5-Chloro-1H-indazole- 6-carboxylic acid Target->COX2 Inhibits

Caption: Predicted inhibition of the COX-2 pathway.

Suppression of Pro-Inflammatory Cytokine Production via NF-κB Signaling

Chronic inflammatory conditions are often perpetuated by a cytokine storm, involving the overproduction of mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The production of these cytokines is largely controlled by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Several studies have indicated that indazole derivatives can suppress the activation of the NF-κB pathway. This inhibition prevents the downstream production of TNF-α and IL-1β, offering a more upstream point of intervention compared to simply neutralizing the cytokines themselves.

G cluster_1 NF-κB Signaling Cascade Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to IκBα degradation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus->Genes Transcription Target 5-Chloro-1H-indazole- 6-carboxylic acid Target->IKK Predicted Inhibition

Caption: Predicted modulation of the NF-κB signaling pathway.

Methodologies for Experimental Validation

To rigorously assess the anti-inflammatory potential of 5-Chloro-1H-indazole-6-carboxylic acid, a tiered approach combining in vitro and in vivo assays is essential. The following protocols represent self-validating systems for screening and characterizing novel anti-inflammatory compounds.

In Vitro Assay Protocols

4.1.1. Protocol: COX-2 Enzymatic Inhibition Assay

  • Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-2 enzyme. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of 5-Chloro-1H-indazole-6-carboxylic acid in DMSO.

    • In a 96-well plate, add 150 µL of 100 mM Tris-HCl buffer (pH 8.0).

    • Add 10 µL of purified human recombinant COX-2 enzyme.

    • Add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogen).

    • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a plate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage inhibition against the compound concentration to calculate the IC₅₀ value.

4.1.2. Protocol: Inhibition of TNF-α and IL-1β in LPS-Stimulated Macrophages

  • Principle: This cell-based assay quantifies the reduction of pro-inflammatory cytokines released from macrophages (e.g., RAW 264.7 or primary murine peritoneal macrophages) after stimulation with lipopolysaccharide (LPS), a potent inflammatory agent.

  • Methodology:

    • Seed macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of 5-Chloro-1H-indazole-6-carboxylic acid. Include a vehicle control and a positive control (e.g., Dexamethasone).

    • Pre-incubate the cells with the compound for 2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the unstimulated control wells).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production and determine the IC₅₀ values.

In Vivo Assay Protocol

4.2.1. Protocol: Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by significant edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[5]

  • Methodology:

    • Use male Wistar rats (150-200 g). Divide them into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of 5-Chloro-1H-indazole-6-carboxylic acid (e.g., 10, 30, 100 mg/kg).

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the edema volume (increase in paw volume) for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Data Presentation and Interpretation

Quantitative data from the assays described above should be tabulated for clear comparison and interpretation. The following tables present representative data for indazole scaffolds from the literature, which can be used as a benchmark for evaluating 5-Chloro-1H-indazole-6-carboxylic acid.

Table 1: Representative In Vitro Anti-Inflammatory Activity of Indazole Derivatives

CompoundCOX-2 Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-1β Inhibition IC₅₀ (µM)Source
Indazole 23.42220.11120.59[5]
5-Aminoindazole 12.32230.19220.46[5]
6-Nitroindazole 19.22>250100.75[5]
Celecoxib (Control) 5.10N/AN/A[5]
Dexamethasone (Control) N/A31.67102.23[5]

Table 2: Representative In Vivo Anti-Inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound (Dose, mg/kg)Maximum % Inhibition of Edema (at 5 hours)Source
Indazole (100) 61.03%[5]
5-Aminoindazole (100) 83.09%[5]
6-Nitroindazole (100) 71.36%[5]
Diclofenac (10) 84.50%[5]

Conclusion and Future Directions

5-Chloro-1H-indazole-6-carboxylic acid represents a molecule of high interest for anti-inflammatory drug discovery. By leveraging the well-established therapeutic relevance of the indazole scaffold, this compound is predicted to act through clinically relevant mechanisms, including the inhibition of COX-2 and the suppression of the NF-κB signaling pathway. The chloro and carboxylic acid substitutions offer potential for strong and specific interactions with target enzymes and receptors.

The immediate path forward requires the execution of the proposed research plan:

  • Chemical Synthesis and Characterization: The first critical step is to synthesize and purify 5-Chloro-1H-indazole-6-carboxylic acid, confirming its structure and purity through modern analytical techniques (NMR, LC-MS, HRMS).

  • Systematic In Vitro Profiling: The compound should be subjected to the in vitro assays detailed in this guide to confirm its activity and determine its potency (IC₅₀) against COX-2, TNF-α, and IL-1β.

  • In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies, such as the carrageenan-induced paw edema model, to establish efficacy in a biological system. Preliminary safety and toxicity assessments should also be conducted.

Successful validation of its anti-inflammatory properties would position 5-Chloro-1H-indazole-6-carboxylic acid as a valuable lead compound for further optimization and development into a next-generation anti-inflammatory agent.

References

  • Hoang, T., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(34), 20846-20858. Available from: [Link]

  • Organic Syntheses. (n.d.). Indazole. Available from: [Link]

  • U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532. Available from: [Link]

  • Odell, L. R., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 24(58), 15499-15503. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Available from: [Link]

  • Kumar, V., et al. (2021). A review of indazole derivatives in pharmacotherapy of inflammation. Innovat International Journal of Medical & Pharmaceutical Sciences, 6(5), 7-12.
  • Abdelahi, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. Available from: [Link]

  • ResearchGate. (2014). Synthesis of 5/6-amino indazole template connecting with various substituted-phenyl rings via amide linker (18-22). Available from: [Link]

  • Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 314-320. Available from: [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC06. Available from: [Link]

  • SynZeal. (n.d.). Mesalazine EP Impurity S. Available from: [Link]

  • Lotusfeet Pharma. (n.d.). Mesalamine EP Impurity S. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5891–5904. Available from: [Link]

  • Pharmaffiliates. (n.d.). Mesalazine - Impurity S. Available from: [Link]

  • Abell, A. D., et al. (1987). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 30(1), 162-166. Available from: [Link]

  • Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • ChemBK. (n.d.). 6-Hydroxy-1H-indazole-5-carboxylic acid. Available from: [Link]

  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Chloro-1H-indazole-6-carboxylic acid from Substituted Anthranilic Acid

Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed protocol for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid, a crucial heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with a substituted anthranilic acid, proceeding through a classical diazotization and subsequent intramolecular cyclization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and a self-validating experimental protocol.

Introduction: The Significance of Indazole Scaffolds

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. These bicyclic aromatic heterocycles are bioisosteres of indoles and have demonstrated efficacy as anti-inflammatory, anti-tumor, antioxidant, and anti-HIV agents.[1] Specifically, the presence of a carboxylic acid moiety on the indazole ring provides a handle for further chemical modifications, making indazole-3-carboxylic acids important intermediates in the synthesis of more complex drug candidates.[1] The target molecule, 5-Chloro-1H-indazole-6-carboxylic acid, with its specific substitution pattern, is a valuable synthon for the development of novel therapeutics.

The synthetic route detailed herein utilizes a substituted anthranilic acid as the starting material. Anthranilic acid (2-aminobenzoic acid) is a versatile and cost-effective precursor for the synthesis of various benzofused heterocycles.[2][3][4] The core of this synthesis relies on the well-established diazotization of the amino group on the anthranilic acid, followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene ring, yielding the indazole core.

Synthetic Strategy: Diazotization and Intramolecular Cyclization

The synthesis of 5-Chloro-1H-indazole-6-carboxylic acid from a substituted anthranilic acid is a classic example of forming a bicyclic heteroaromatic system through a diazonium salt intermediate. The key steps are:

  • Diazotization: The primary aromatic amine of the substituted anthranilic acid is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[5][6] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Intramolecular Cyclization: The resulting diazonium salt is unstable and, upon gentle warming, undergoes an intramolecular cyclization. The nucleophilic nitrogen of the diazonium group attacks the carbon atom bearing the carboxylic acid group (or a related activated species), leading to the formation of the indazole ring system.

The choice of the starting substituted anthranilic acid is critical to obtain the desired substitution pattern on the final indazole product. For the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid, the logical starting material is 2-amino-4-chloro-3-carboxybenzoic acid .

Reaction Mechanism Overview

Reaction_Mechanism SA Substituted Anthranilic Acid (2-amino-4-chloro-3-carboxybenzoic acid) DS Diazonium Salt Intermediate SA->DS NaNO2, HCl 0-5 °C Indazole 5-Chloro-1H-indazole-6-carboxylic acid DS->Indazole Intramolecular Cyclization (Δ)

Caption: General reaction mechanism for indazole synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
2-amino-4-chloro-3-carboxybenzoic acidC8H6ClNO4215.59≥98%e.g., Sigma-AldrichStarting material
Sodium NitriteNaNO269.00≥99%e.g., MerckDiazotizing agent
Hydrochloric Acid (concentrated)HCl36.4637%e.g., Fisher ScientificAcid catalyst
Deionized WaterH2O18.02--Solvent
Ethyl AcetateC4H8O288.11ACS gradee.g., VWRExtraction solvent
Sodium Sulfate (anhydrous)Na2SO4142.04≥99%e.g., Alfa AesarDrying agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the intermediate diazonium salt.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 2-amino-4-chloro-3-carboxybenzoic acid (10.0 g, 46.4 mmol).

    • Add deionized water (50 mL) and concentrated hydrochloric acid (15 mL).

    • Cool the resulting suspension to 0-5 °C using an ice bath with constant stirring.

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (3.5 g, 50.7 mmol) in deionized water (15 mL).

    • Slowly add the sodium nitrite solution dropwise to the stirred suspension of the anthranilic acid derivative over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.[6][7]

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. A clear solution of the diazonium salt should be formed.

  • Intramolecular Cyclization and Product Formation:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Once at room temperature, gently heat the reaction mixture to 40-50 °C. You should observe the evolution of nitrogen gas.

    • Continue heating and stirring at this temperature for 1-2 hours, or until the gas evolution ceases. The product will precipitate out of the solution as a solid.

  • Isolation and Purification of the Product:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 20 mL) to remove any remaining acid and salts.

    • Dry the crude product in a vacuum oven at 60 °C overnight.

  • Recrystallization (Optional):

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Experimental Workflow

Experimental_Workflow Start Start: Substituted Anthranilic Acid Step1 Dissolve in HCl/H2O Cool to 0-5 °C Start->Step1 Step2 Add NaNO2 solution dropwise at 0-5 °C Step1->Step2 Step3 Stir for 30 min at 0-5 °C Step2->Step3 Step4 Warm to RT, then heat to 40-50 °C Step3->Step4 Step5 Cool and collect precipitate by filtration Step4->Step5 Step6 Wash with cold H2O Step5->Step6 Step7 Dry under vacuum Step6->Step7 Product Final Product: 5-Chloro-1H-indazole-6-carboxylic acid Step7->Product

Caption: Step-by-step experimental workflow.

Results and Characterization

The successful synthesis of 5-Chloro-1H-indazole-6-carboxylic acid should yield a crystalline solid. The expected yield for this type of reaction is typically in the range of 60-80%.

For definitive characterization, the following analytical techniques are recommended:

  • Melting Point: The purified product should have a sharp melting point.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the compound. The spectra should be consistent with the structure of 5-Chloro-1H-indazole-6-carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C-Cl bonds.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid from a substituted anthranilic acid. The methodology is based on well-established chemical principles and is suitable for implementation in a standard organic chemistry laboratory. The detailed steps, mechanistic insights, and characterization guidelines are intended to support researchers in the efficient and successful synthesis of this valuable heterocyclic building block.

References

  • The Chemistry of Anthranilic Acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

  • diphenic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • SCHEME-3 Method II: Diazotization of anthranilic acid: A mixture of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). (n.d.). Retrieved from [Link]

  • Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides - ResearchGate. (n.d.). Retrieved from [Link]

    • Diels-Alder Reactions: Triptycene - Web Pages. (n.d.). Retrieved from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Retrieved from [Link]

  • US4493802A - Preparation of o,o'-dithiodibenzoic acids - Google Patents. (n.d.).
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid - Quick Company. (n.d.). Retrieved from [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (n.d.). Retrieved from [Link]

  • 2-Amino-5-chloro-3-methylbenzoic acid - MySkinRecipes. (n.d.). Retrieved from [Link]

  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. (n.d.).
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (n.d.). Retrieved from [Link]

  • Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed. (n.d.). Retrieved from [Link]

  • An efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes & Protocols: A Guide to the Regioselective Synthesis of Substituted Indazole-6-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the regioselective synthesis of substituted indazole-6-carboxylic acids, a molecular scaffold of significant int...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the regioselective synthesis of substituted indazole-6-carboxylic acids, a molecular scaffold of significant interest in medicinal chemistry. We will move beyond simple procedural lists to explore the underlying principles, mechanistic rationale, and practical considerations for synthesizing these valuable compounds with high fidelity.

Introduction: The Privileged Indazole-6-Carboxylic Acid Scaffold

The indazole ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Specifically, indazole-6-carboxylic acid and its derivatives are key structural motifs in numerous pharmacologically active agents. Their utility spans from oncology, with compounds like the PARP inhibitor Niraparib, to novel non-hormonal male contraceptives such as Gamendazole.[1][2] The therapeutic potential of this class is broad, with derivatives showing promise in treating cardiovascular diseases, inflammation, and bacterial infections.[3][4]

The synthetic challenge, however, lies in controlling the regiochemistry. The indazole core exhibits annular tautomerism, existing as 1H- and 2H-isomers, with the 1H-tautomer being generally more stable.[5][6] Direct substitution reactions, such as N-alkylation, often yield a mixture of N1 and N2 products, complicating purification and reducing the yield of the desired isomer.[5][7][8] Therefore, developing synthetic strategies that provide unambiguous control over substituent placement is paramount for efficient drug development.

Strategic Overview: Pathways to Regiocontrol

Achieving regioselectivity in the synthesis of indazole-6-carboxylic acids can be approached through several distinct strategies. The choice of method depends on the desired substitution pattern, available starting materials, and scalability requirements. The primary strategies involve either constructing the heterocyclic ring with the desired regiochemistry locked in from the start or performing highly selective late-stage functionalization on a pre-formed indazole core.

Synthetic_Strategies cluster_approaches Primary Synthetic Approaches cluster_details Key Characteristics Start Target: Substituted Indazole-6-Carboxylic Acid A Method A: Transition-Metal-Catalyzed C-H Functionalization Start->A B Method B: De Novo Ring Construction (Cyclization) Start->B C Method C: Regioselective N-Alkylation/ Arylation Start->C A_desc Late-stage modification of a pre-formed indazole-6-COOH. High regioselectivity via directing groups. A->A_desc B_desc Building the indazole ring from acyclic or aromatic precursors. Regiochemistry is set by starting materials. B->B_desc C_desc Direct substitution on the N-H of indazole-6-COOH. Selectivity is kinetically or thermodynamically controlled. C->C_desc

Figure 1. High-level overview of primary strategies for the regioselective synthesis of substituted indazole-6-carboxylic acids.

Method 1: Rh(III)-Catalyzed C–H Activation for C7-Functionalization

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the direct and atom-economical functionalization of heterocyclic scaffolds.[9][10][11] For 2H-indazole-6-carboxylic acids, a rhodium(III)-catalyzed C–H activation/[4+2] annulation strategy allows for the highly regioselective synthesis of complex, fused pyran derivatives.[12][13]

Principle and Rationale

This methodology leverages a dual-directing group strategy. In a substrate like 2-benzyl-2H-indazole-6-carboxylic acid, both the N2-indazole nitrogen and the oxygen of the C6-carboxylic acid cooperatively chelate to the rhodium catalyst. This chelation locks the catalyst in proximity to the C7-H bond, facilitating its selective activation over the sterically similar C5-H bond. The resulting rhodacycle intermediate then undergoes annulation with an alkyne coupling partner to build the new ring system.

Rh_Catalytic_Cycle Catalyst [Cp*Rh(III)]+ Intermediate_A Coordination Complex (Chelation via N2 and COOH) Catalyst->Intermediate_A + Substrate Substrate 2-Benzyl-2H-indazole- 6-carboxylic acid Substrate->Intermediate_A Intermediate_B Five-Membered Rhodacycle (C7-H Activation) Intermediate_A->Intermediate_B C-H Activation (-HX) Intermediate_C Alkyne Insertion Intermediate_B->Intermediate_C + Alkyne Alkyne Ynamide Partner Alkyne->Intermediate_C Intermediate_D Reductive Elimination Intermediate_C->Intermediate_D Migratory Insertion Intermediate_D->Catalyst Regeneration Product Indazole-Fused Pyran Intermediate_D->Product Re-aromatization

Figure 2. Plausible catalytic cycle for the Rh(III)-catalyzed C7-H activation and annulation of a 2H-indazole-6-carboxylic acid.[13]

Experimental Protocol: Synthesis of Indazolo[6,7,1-def]isoquinolin-1-one derivative

This protocol is adapted from the work of Kumar et al. on the regioselective C7-H activation of 2-benzyl-2H-indazole-6-carboxylic acids.[13]

Materials:

  • 2-Benzyl-2H-indazole-6-carboxylic acid (1.0 equiv)

  • N,1-diphenylprop-1-yn-1-amine (Ynamide, 1.2 equiv)

  • [Cp*RhCl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • Cu(OAc)₂ (1.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-benzyl-2H-indazole-6-carboxylic acid (e.g., 0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 5 mol%), AgSbF₆ (0.02 mmol, 20 mol%), and Cu(OAc)₂ (0.2 mmol, 1.0 equiv).

  • Seal the tube with a septum and purge with argon or nitrogen gas for 5-10 minutes.

  • Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

  • Add the ynamide (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite®, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired indazole-fused pyran product.

Data Presentation: Substrate Scope & Yields

The following table summarizes representative results from the literature, demonstrating the method's versatility.[13]

EntryIndazole N-SubstituentYnamide SubstituentProduct Yield (%)
1BenzylPhenyl92
24-MethoxybenzylPhenyl89
32-NaphthylmethylPhenyl82
4CyclohexylPhenyl86
5Benzyl4-Tolyl90

Method 2: De Novo Synthesis from Substituted Precursors

A classic and highly effective strategy for ensuring regiochemical purity is to construct the indazole ring from a starting material that already contains the necessary substituents in the correct positions. This approach offers excellent control, particularly for accessing 1H-indazoles.

Principle and Rationale

One robust pathway begins with a suitably substituted aromatic compound, such as 2-fluoro-5-nitrobenzonitrile. A nucleophilic aromatic substitution (SNAr) reaction with hydrazine introduces the two nitrogen atoms required for the pyrazole ring. Subsequent acid-catalyzed cyclization forms the indazole core. The nitrile and nitro groups can then be chemically manipulated to yield the desired carboxylic acid and other substituents. This multi-step process guarantees the final substitution pattern.

De_Novo_Synthesis_Workflow Start 2-Fluoro-5-nitrobenzonitrile Step1 Hydrazine Hydrate (SNAr Reaction) Start->Step1 Intermediate1 2-Hydrazinyl-5-nitrobenzonitrile Step1->Intermediate1 Step2 Acid-catalyzed Cyclization Intermediate1->Step2 Intermediate2 6-Nitro-1H-indazol-3-amine Step2->Intermediate2 Step3 Sandmeyer Reaction (Diazotization & Halogenation) Intermediate2->Step3 Intermediate3 3-Halo-6-nitro-1H-indazole Step3->Intermediate3 Step4 Reduction of Nitro Group Intermediate3->Step4 Intermediate4 3-Halo-1H-indazol-6-amine Step4->Intermediate4 Step5 Diazotization & Cyanation Intermediate4->Step5 Intermediate5 3-Halo-1H-indazole-6-carbonitrile Step5->Intermediate5 Step6 Hydrolysis of Nitrile Intermediate5->Step6 Product 3-Halo-1H-indazole-6-carboxylic Acid Step6->Product

Figure 3. A representative workflow for the de novo synthesis of a 3-substituted 1H-indazole-6-carboxylic acid.

Experimental Protocol: Synthesis of 6-Nitro-1H-indazol-3-amine

This protocol describes the initial cyclization step to form the indazole core, adapted from procedures for similar transformations.[14]

Materials:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 equiv)

  • Hydrazine hydrate (3.0 equiv)

  • Pyridine (solvent)

  • Ethanol (co-solvent)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 2-fluoro-5-nitrobenzonitrile (e.g., 10 mmol, 1.0 equiv) in a mixture of pyridine (20 mL) and ethanol (10 mL).

  • Add hydrazine hydrate (30 mmol, 3.0 equiv) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-nitro-1H-indazol-3-amine, which can be carried forward to subsequent steps without further purification or recrystallized if necessary.

Subsequent Transformations: The resulting 6-nitro-1H-indazol-3-amine is a versatile intermediate. The 6-nitro group can be reduced to an amine, which can then be converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid. The 3-amino group can also be transformed into various other functionalities.

Method 3: The Davis-Beirut Reaction

While not a direct route to indazole-6-carboxylic acids, the Davis-Beirut reaction is a fundamentally important and efficient method for synthesizing 2H-indazoles from inexpensive starting materials, which can then be functionalized.[15][16] It involves the base-catalyzed N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines.[15][17]

Principle and Mechanism

The reaction proceeds via the deprotonation of the benzylic carbon adjacent to the amine, creating a carbanion. This carbanion then attacks one of the oxygen atoms of the ortho-nitro group, initiating a cyclization and dehydration cascade to form the 2H-indazole product.[15][18]

Sources

Method

Application Note: High-Purity Recovery of 5-Chloro-1H-indazole-6-carboxylic Acid via Optimized Recrystallization

Abstract This technical guide provides a comprehensive framework and detailed protocols for the purification of 5-Chloro-1H-indazole-6-carboxylic acid by recrystallization. Recognizing that indazole derivatives are pivot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework and detailed protocols for the purification of 5-Chloro-1H-indazole-6-carboxylic acid by recrystallization. Recognizing that indazole derivatives are pivotal building blocks in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications.[1] This document moves beyond a simple set of instructions, elucidating the causal chemical principles behind each step to empower researchers to adapt and optimize the purification for their specific impurity profile and scale. We present a systematic approach to solvent selection, a detailed bulk recrystallization protocol, an alternative acid-base purification method, and a thorough troubleshooting guide.

Introduction: The Imperative for Purity

5-Chloro-1H-indazole-6-carboxylic acid belongs to the indazole class of aromatic heterocycles, which are recognized as "privileged scaffolds" in drug discovery due to their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] The synthetic route to such molecules can often introduce impurities, including starting materials, by-products, and reagents. These contaminants can interfere with subsequent synthetic steps, compromise biological assay results, and represent regulatory hurdles in pharmaceutical development.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[2] The method leverages the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A properly executed recrystallization can dramatically increase the purity of the material, yielding a crystalline product suitable for the most demanding applications.

Compound Characteristics and Solubility Profile

Understanding the physicochemical properties of 5-Chloro-1H-indazole-6-carboxylic acid is the cornerstone of developing a successful recrystallization protocol. While specific experimental data for this exact isomer is not widely published, we can infer its properties from its structure and data from closely related isomers.

The molecule possesses a rigid, aromatic indazole core, a polar carboxylic acid group (-COOH), and a hydrogen-bond-donating amine proton (N-H). This combination of polar and non-polar features suggests that polar protic solvents, or mixtures thereof, will be effective for recrystallization. The carboxylic acid group, in particular, allows for strong intermolecular hydrogen bonding, which contributes to a higher melting point and influences solvent interactions.[3]

Table 1: Physicochemical Properties of 5-Chloro-1H-indazole-6-carboxylic Acid and Related Isomers

Property5-Chloro-1H-indazole-6-carboxylic acid (Target)6-Chloro-1H-indazole-4-carboxylic acid[4]6-Chloro-1H-indazole-3-carboxylic acid[5]1H-Indazole-6-carboxylic acid (Parent)[6]
CAS Number Not available in searched databases885522-12-3129295-31-4704-91-6
Molecular Formula C₈H₅ClN₂O₂C₈H₅ClN₂O₂C₈H₅ClN₂O₂C₈H₆N₂O₂
Molecular Weight 196.59 g/mol 196.59 g/mol 196.59 g/mol 162.15 g/mol
Appearance Expected to be a solid, from off-white to light brownSolidSolidWhite to light brown crystalline powder
Melting Point Expected to be >200 °C (with decomposition)Not specifiedNot specified302-307 °C
pKa (Predicted) ~3.5 - 4.5Not specifiedNot specified~4.01

The Recrystallization Workflow: A Step-by-Step Guide

The process of recrystallization is a logical sequence of steps, each critical for achieving high purity and yield. The workflow is designed to exploit the ideal characteristics of a recrystallization solvent: one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Recrystallization_Workflow cluster_prep Preparation cluster_process Core Process cluster_finish Finishing Start Impure Solid Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve 1. Dissolve in minimum hot solvent Solvent_Screen->Dissolve Hot_Filter 2. Hot Filtration (optional, for insoluble impurities) Dissolve->Hot_Filter Cool 3. Slow Cooling & Crystallization Hot_Filter->Cool Collect 4. Isolate Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with cold solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: The systematic workflow for purification by recrystallization.

Experimental Protocols

Protocol 4.1: Systematic Solvent Screening

The success of recrystallization hinges on the choice of solvent. A small-scale screening experiment is essential to identify the optimal solvent or solvent system.

Objective: To identify a solvent that dissolves the compound when hot but provides low solubility when cold.

Materials:

  • Impure 5-Chloro-1H-indazole-6-carboxylic acid (~50 mg per test)

  • Test tubes or small vials

  • Hot plate and a sand or water bath

  • Pasteur pipettes

  • Selection of candidate solvents (see Table 2)

Table 2: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Notes
Water100HighGood for highly polar compounds. High BP is advantageous.
Ethanol (95%)78HighExcellent general-purpose polar protic solvent.
Methanol65HighSimilar to ethanol but more volatile.
Glacial Acetic Acid118HighKnown to be effective for similar indazole carboxylic acids.[4] Use in a fume hood.
Ethyl Acetate77MediumGood for moderately polar compounds.
Acetone56MediumStrong solvent, often used in solvent mixtures.
Ethanol/WaterVariableHighA powerful mixture. The ratio can be tuned to optimize solubility.
Acetic Acid/WaterVariableHighCan provide a good solubility gradient.

Procedure:

  • Place ~10-20 mg of the impure solid into a test tube.

  • Add the first candidate solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at room temperature.

  • If the solid is insoluble at room temperature, gently heat the test tube in a sand or water bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • Repeat this process for all candidate solvents and solvent mixtures to identify the best system.

Protocol 4.2: Bulk Recrystallization

This protocol assumes a suitable solvent (e.g., 90% Ethanol/Water) has been identified from the screening process.

Safety: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations involving heated organic solvents in a certified chemical fume hood.

Procedure:

  • Dissolution: Place the crude 5-Chloro-1H-indazole-6-carboxylic acid into an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation). Add a magnetic stir bar.

  • Add a small portion of the chosen recrystallization solvent to the flask, enough to create a slurry.

  • Gently heat the slurry on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent necessary to form a saturated solution; using excess solvent will significantly reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes. Causality: The activated carbon adsorbs colored impurities. It must be filtered while the solution is hot.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are visible, perform a hot filtration. Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel. Rinse the original flask with a small amount of hot solvent and pass it through the filter.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either air-drying or in a vacuum oven at a moderate temperature.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point range indicates increased purity. Further analysis by HPLC or NMR can provide quantitative purity data.

Protocol 4.3: Alternative Purification via Acid-Base Extraction

This method is highly effective for purifying carboxylic acids from non-acidic or neutral impurities.

  • Dissolve the impure acid in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract it with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer, which now contains the sodium 5-chloro-1H-indazole-6-carboxylate.

  • Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly re-acidify it by adding 1M HCl dropwise with stirring until precipitation is complete (typically pH 2-3).

  • Collect the precipitated pure 5-Chloro-1H-indazole-6-carboxylic acid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Troubleshooting Guide

Table 3: Common Recrystallization Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions. If a large volume is needed, the solvent is likely unsuitable. Re-evaluate solvent choice.
"Oiling Out" (Product separates as a liquid)Solution is supersaturated above the compound's melting point; Cooling is too rapid.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow to cool more slowly.
No Crystals Form on Cooling Too much solvent was used; Solution is not sufficiently supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some of the solvent to concentrate the solution and cool again.
Premature Crystallization (During hot filtration)Funnel and receiving flask were too cold; Solution cooled too much.Pre-heat all glassware with hot solvent. Keep the solution near its boiling point. Use a stemless funnel and fluted filter paper for speed.
Low Recovery / Yield Too much solvent used; Crystals washed with room-temperature solvent; Incomplete precipitation.Ensure minimum hot solvent is used. Always wash crystals with ice-cold solvent. Ensure adequate cooling time in an ice bath. Check the filtrate for further precipitation.

Conclusion

The purification of 5-Chloro-1H-indazole-6-carboxylic acid is a critical step in its utilization for research and development. By applying the fundamental principles of solubility and employing a systematic approach to solvent selection, researchers can reliably achieve high-purity material using the recrystallization protocols detailed in this guide. The provided troubleshooting framework serves as a practical tool to overcome common challenges, ensuring a robust and efficient purification process.

References

  • ChemBK. (2024, April 9). 6-Hydroxy-1H-indazole-5-carboxylic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Pombeiro, A. J. L., et al. (2010).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from a file hosted on the University of Colorado Boulder website.
  • Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. Available via Sci-Hub.
  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Reddy, P., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Reddy, P., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 333-341.
  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

Sources

Application

A Robust Reversed-Phase HPLC Protocol for the Purification of 5-Chloro-1H-indazole-6-carboxylic acid

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive and detailed protocol for the purification of 5-Chloro-1H-indazole-6-carboxylic acid using pr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 5-Chloro-1H-indazole-6-carboxylic acid using preparative High-Performance Liquid Chromatography (HPLC). Indazole derivatives are significant structural motifs in medicinal chemistry and drug discovery, making the efficient isolation of pure intermediates a critical step in the synthesis pipeline.[1][2] This guide details a robust reversed-phase HPLC (RP-HPLC) method, explaining the fundamental principles behind the chosen parameters to ensure high purity, yield, and reproducibility. The protocol covers all stages from initial analytical method development to preparative scale-up, fraction collection, and final product recovery.

Principle of Separation: The Critical Role of Mobile Phase pH

The purification of 5-Chloro-1H-indazole-6-carboxylic acid is ideally suited for reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[3] In RP-HPLC, the sample is carried by a polar mobile phase through a column containing a non-polar stationary phase (typically C18).[3] More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times.[3]

For ionizable compounds like 5-Chloro-1H-indazole-6-carboxylic acid, controlling the mobile phase pH is the most critical factor for achieving a successful separation. The molecule contains a carboxylic acid group, which will be deprotonated (ionized) to its carboxylate form at neutral or basic pH. This ionized form is highly polar and will exhibit poor retention and broad, tailing peaks on a non-polar C18 column.

To overcome this, the mobile phase must be acidified. By lowering the mobile phase pH to a value at least two units below the compound's pKa, the carboxylic acid remains in its neutral, protonated form (-COOH).[4] This uncharged state significantly increases the molecule's overall hydrophobicity, promoting stronger interaction with the C18 stationary phase. The result is improved retention, sharper peaks, and superior resolution from impurities.[4] This protocol utilizes formic acid as a mobile phase modifier to maintain a low pH, ensuring the analyte is in its optimal form for separation.[5]

Materials and Equipment

Reagents & Consumables:

  • Crude 5-Chloro-1H-indazole-6-carboxylic acid (purity >90%)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Methanol (for sample dissolution, optional)

  • Dimethyl Sulfoxide (DMSO, for sample dissolution, optional)

  • HPLC vials with septa

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

Equipment:

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)

  • Sonicator

  • Vortex mixer

  • Rotary evaporator

  • Lyophilizer (optional, for removal of residual water)

  • Analytical balance

Experimental Protocol: A Step-by-Step Methodology

The purification strategy follows a validated "scout-to-flash" workflow, where a method is first optimized on an analytical scale before being geometrically scaled for preparative purification.[6] This approach conserves valuable crude material and ensures a predictable, efficient scale-up.[7]

Step 1: Preparation of Mobile Phases and Sample

  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid to create a 0.1% v/v solution. Sonicate for 10-15 minutes to degas.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid to create a 0.1% v/v solution. Sonicate for 10-15 minutes to degas.

  • Sample Preparation (Crude Stock): Accurately weigh approximately 10-20 mg of crude 5-Chloro-1H-indazole-6-carboxylic acid. Dissolve it in a minimal amount of DMSO or Methanol to create a concentrated stock solution (e.g., 20-50 mg/mL). It is critical to ensure the sample is fully soluble in the mobile phase solvents to avoid precipitation on the column.[7]

  • Analytical Sample: Dilute a small aliquot of the crude stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Step 2: Analytical Method Development

The goal of this step is to achieve good resolution between the target compound and any impurities.

  • Install the analytical C18 column and equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Inject 5-10 µL of the prepared analytical sample.

  • Run the HPLC method using the parameters outlined in the table below. The gradient is designed to elute the target compound and then wash the column of any late-eluting, highly non-polar impurities.[8]

Table 1: Analytical HPLC Method Parameters

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard column for small molecule separation.[9]
Mobile Phase A 0.1% Formic Acid in Water Acidifier suppresses analyte ionization for better retention.[4][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile offers low UV cutoff and good elution strength.[10]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Gradient 5% to 95% B over 15 min; Hold at 95% B for 3 min Ensures elution of the target and cleans the column.
Detection UV at 254 nm and 280 nm Aromatic indazole core provides strong UV absorbance.
Column Temp. 30 °C Improves peak shape and run-to-run reproducibility.

| Injection Vol. | 5-10 µL | |

Analyze the resulting chromatogram to identify the peak corresponding to 5-Chloro-1H-indazole-6-carboxylic acid and determine its retention time. Ensure it is well-separated from major impurities.

Step 3: Scale-Up to Preparative Purification

Once the analytical method is established, the parameters are scaled geometrically for the larger preparative column.

  • Flow Rate Scaling: The flow rate is scaled based on the square of the ratio of the column diameters:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID / Analytical Column ID)²

    • Example: 1.0 mL/min × (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min

  • Gradient Time Scaling: The gradient duration should remain proportional to the column volume to maintain similar resolution. For this scaling, we will keep the gradient time the same to ensure adequate separation while increasing throughput.

  • Sample Loading: Prepare a larger batch of the crude sample, dissolving it at the highest possible concentration without causing precipitation (e.g., 50 mg/mL). The maximum loading amount depends on the separation efficiency but can be estimated based on the analytical run. Start with a conservative injection volume and increase as needed.

Table 2: Preparative HPLC Purification Parameters

Parameter Setting Rationale
Column C18, 21.2 x 150 mm, 5 µm Standard preparative dimension for purifying mg to g scale.
Mobile Phase A 0.1% Formic Acid in Water Consistent with the optimized analytical method.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Consistent with the optimized analytical method.
Flow Rate 21.0 mL/min Geometrically scaled from the analytical method.[7]
Gradient 5% to 95% B over 15 min; Hold at 95% B for 3 min Scaled to maintain separation while allowing for purification.
Detection UV at 254 nm Primary wavelength for triggering fraction collection.
Column Temp. 30 °C Maintains consistent chromatography.

| Injection Vol. | 1-5 mL (of ~50 mg/mL solution) | Adjust based on resolution and desired throughput. |

Step 4: Fraction Collection and Product Recovery

  • Equilibrate the preparative column under the initial gradient conditions.

  • Perform a blank run (injecting only the dissolution solvent) to ensure the system is clean.

  • Inject the concentrated crude sample.

  • Set the fraction collector to trigger based on the UV signal threshold at the retention time determined during the analytical run. Collect the main peak in appropriately sized vessels.

  • Combine the pure fractions containing the target compound.

  • Remove the acetonitrile and water using a rotary evaporator. The formic acid is volatile and will be removed during this process.[11]

  • The remaining solid can be further dried under high vacuum or lyophilized to yield the final purified 5-Chloro-1H-indazole-6-carboxylic acid.

Workflow Visualization

The entire purification process, from sample preparation to the final pure compound, can be visualized as a logical workflow.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_scaleup Phase 3: Preparative Scale-Up cluster_post Phase 4: Product Recovery A Crude Sample C Dissolve & Filter Sample A->C B Prepare Mobile Phases (A: 0.1% FA in H₂O) (B: 0.1% FA in ACN) D Analytical HPLC Run (Scouting Gradient) B->D C->D E Analyze Chromatogram (Identify Peak & RT) D->E F Scale Method Parameters (Flow Rate, Loading) E->F G Preparative HPLC Run F->G H Fraction Collection (UV-Triggered) G->H I Combine Pure Fractions H->I J Solvent Evaporation (Rotovap) I->J K Drying / Lyophilization J->K L Pure Compound (>98% Purity) K->L

Caption: Workflow for HPLC Purification of 5-Chloro-1H-indazole-6-carboxylic acid.

Expected Results

Following this protocol, the crude 5-Chloro-1H-indazole-6-carboxylic acid should be successfully purified to >98% purity as determined by analytical HPLC analysis of the final product. The analytical chromatogram of the purified material will show a single, sharp, and symmetrical peak at the expected retention time, with baseline resolution from any residual impurities. The use of an acidified mobile phase is key to achieving this high-quality result by preventing the peak tailing associated with ionizable acids.[4]

References

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from Agilent.com. [Link: https://www.agilent.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from pharmasalmanac.com. [Link: https://www.pharmasalmanac.com/articles/navigating-hplc-method-development-tips-for-success]
  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Retrieved from chromatographytoday.com. [Link: https://www.chromatographytoday.com/news/prep-hplc/41/breaking-news/method-development-for-reproducible-flash-purification-of-pharmaceuticals-by-uhplc-and-hplc/40285]
  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link: https://sielc.com/separation-of-indazole-3-carboxylic-acid-on-newcrom-r1-hplc-column.html]
  • D'Brot, A., & Liggitt, D. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link: https://pubmed.ncbi.nlm.nih.gov/24557833/]
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from bioanalysis-zone.com. [Link: https://www.bioanalysis-zone.
  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from veeprho.com. [Link: https://www.veeprho.com/exploring-the-different-mobile-phases-in-hplc/]
  • Echemi. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. Retrieved from echemi.com. [Link: https://www.echemi.com/products/27328-68-3.html]
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from phenomenex.com. [Link: https://www.phenomenex.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from blog.biotage.com. [Link: https://blog.biotage.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from welchmat.com. [Link: https://www.welchmat.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from alwsci.com. [Link: https://www.alwsci.com/industry-news/mobile-phase-selection-guide-optimal-solvent-pairing-strategies-for-different-analytical-tasks.html]
  • Dolan, J. W., et al. (2019, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from chromatographyonline.com. [Link: https://www.chromatographyonline.
  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from chireview.com. [Link: https://chireview.
  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from ionsource.com. [Link: https://www.ionsource.
  • ChemicalBook. (2025, July 16). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB9712177.htm]
  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazole-3-carboxylic acid. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f98da]
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from chromtech.com. [Link: https://www.chromtech.
  • Collins, D., & Lucy, C. A. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from chromatographyonline.com. [Link: https://www.chromatographyonline.com/view/new-advice-old-topic-buffers-reversed-phase-hplc]
  • Bioxiv. (n.d.). 5-Chloro-1H-indazole-3-carboxylic acid. Retrieved from bioxiv.com. [Link: https://www.bioxiv.com/product/c345560]
  • Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/449109]
  • PubChem. (n.d.). 4-chloro-1H-indazole-6-carboxylic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/24728396]
  • Amerigo Scientific. (n.d.). Indazole-3-carboxylic acid (≥97.0% (HPLC)). Retrieved from amerigoscientific.com. [Link: https://www.amerigoscientific.com/indazole-3-carboxylic-acid-cas-4498-67-3-224422.html]
  • Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid. Retrieved from chemimpex.com. [Link: https://www.chemimpex.com/products/07765]
  • ChemBK. (2024, April 9). 6-Hydroxy-1H-indazole-5-carboxylic acid. Retrieved from chembk.com. [Link: https://www.chembk.com/en/chem/6-Hydroxy-1H-indazole-5-carboxylic-acid]
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved from patents.google.com. [Link: https://patents.google.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from longdom.org. [Link: https://www.longdom.org/open-access/separation-and-quantification-of-octahydro1hindole2carboxilic-acid-and-its-three-isomers-by-hplc-using-refractive-index-detector-91381.html]
  • PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/88012]
  • ChemicalBook. (2025, July 16). 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9712177.htm]
  • Sunway Pharm Ltd. (n.d.). 5-Chloro-1H-indazole-6-carboxylic acid. Retrieved from 3wpharm.com. [Link: https://www.3wpharm.com/product/5-Chloro-1H-indazole-6-carboxylic-acid_83353.html]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 5-Chloro-1H-indazole-6-carboxylic acid

Abstract This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 5-Chloro-1H-indazole-6-carboxylic acid, a key heterocyclic compound often utilized in p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 5-Chloro-1H-indazole-6-carboxylic acid, a key heterocyclic compound often utilized in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework grounded in established scientific principles and regulatory expectations. We will detail protocols for chromatography (HPLC, LC-MS) and spectroscopy (NMR, FT-IR), emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility. Adherence to these methods will facilitate unambiguous structural confirmation, purity assessment, and the establishment of a robust quality control profile for this compound.

Introduction and Compound Overview

5-Chloro-1H-indazole-6-carboxylic acid belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole nucleus is a significant scaffold in medicinal chemistry, appearing in numerous molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] Given its potential as a building block in the synthesis of novel therapeutic agents, the ability to accurately characterize and quantify 5-Chloro-1H-indazole-6-carboxylic acid is of paramount importance.[5] This involves not only confirming its chemical identity but also determining its purity and identifying any related substances or impurities.

Robust analytical characterization is the cornerstone of drug discovery and development, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). The validation of these analytical methods, following guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), provides documented evidence that the procedures are suitable for their intended purpose.[6][7][8]

Compound Structure and Properties:

  • IUPAC Name: 5-chloro-1H-indazole-6-carboxylic acid

  • Molecular Formula: C₈H₅ClN₂O₂[9]

  • Molecular Weight: 196.59 g/mol [9]

PropertyValueSource
CAS Number 885523-25-1[9]
Appearance White to off-white solid[10]
Melting Point Not precisely defined; similar structures have high melting points.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.General Knowledge
pKa Estimated acidic pKa due to the carboxylic acid group.General Knowledge

Chromatographic Analysis for Purity and Identity

Chromatographic techniques are fundamental for separating the target analyte from impurities and degradation products. For a polar, aromatic compound like 5-Chloro-1H-indazole-6-carboxylic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. The carboxylic acid functional group imparts significant polarity to the molecule, but the chlorinated indazole core provides nonpolar character, making it well-suited for this technique. The addition of an acid to the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a symmetrical peak shape and reproducible retention time.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve sample in Diluent (e.g., 50:50 ACN:H2O) to ~0.5 mg/mL prep_mobile_a Mobile Phase A: 0.1% Formic Acid in Water prep_mobile_b Mobile Phase B: 0.1% Formic Acid in Acetonitrile hplc_system Equilibrate C18 Column with initial mobile phase conditions prep_mobile_b->hplc_system injection Inject Sample (e.g., 5 µL) hplc_system->injection separation Gradient Elution injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation

Caption: Workflow for HPLC purity determination of 5-Chloro-1H-indazole-6-carboxylic acid.

Protocol: HPLC Purity Determination

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile (ACN).

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Chloro-1H-indazole-6-carboxylic acid sample.

    • Dissolve in a suitable diluent (e.g., 50:50 ACN:Water) to a final concentration of 0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for aromatic compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLA small volume minimizes potential peak distortion.
UV Detection 254 nmAromatic systems typically show strong absorbance at this wavelength.
Gradient Program 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% BA gradient is used to elute potential impurities with a wide range of polarities.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle of the Method: LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing a highly specific and sensitive method for compound identification.[11] After separation on the LC column, the analyte is ionized (typically using Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 5-Chloro-1H-indazole-6-carboxylic acid, this provides definitive confirmation of its molecular weight.

Protocol: LC-MS Identity Confirmation

  • LC Conditions: Utilize the same LC method as described in Section 2.1. The flow from the LC is directed into the MS source.

  • Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion.
Scan Range m/z 50 - 500This range will cover the expected molecular ion and potential fragments.
Capillary Voltage 3.0 - 4.0 kVOptimal voltage should be determined empirically to maximize signal.
Drying Gas Flow 10 L/minTo assist in desolvation of the analyte.
Drying Gas Temp. 300 - 350 °CTo ensure efficient evaporation of the mobile phase.
  • Expected Results:

    • The primary ion observed should correspond to the deprotonated molecule [M-H]⁻.

    • Calculated Exact Mass: 195.9965 for C₈H₄ClN₂O₂⁻.

    • The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M-H+2]⁻ that is approximately one-third the intensity of the [M-H]⁻ peak. This isotopic signature is a powerful confirmation of the compound's identity.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful technique for unambiguous structure determination. It probes the magnetic properties of atomic nuclei (¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[12]

Workflow for NMR Structural Analysis

cluster_nmr NMR Spectrometer cluster_data Data Processing & Interpretation prep_sample Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) tuning Tune and Shim Magnet prep_sample->tuning acq_1h Acquire 1H Spectrum tuning->acq_1h acq_13c Acquire 13C Spectrum acq_1h->acq_13c processing Fourier Transform & Phase Correction acq_13c->processing assignment Assign Chemical Shifts, Integrals, and Couplings processing->assignment confirmation Confirm Structure assignment->confirmation

Caption: General workflow for NMR analysis of 5-Chloro-1H-indazole-6-carboxylic acid.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons (N-H and COOH).[1]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiments: Standard ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full assignment.

  • Expected Spectral Features:

    • ¹H NMR (in DMSO-d₆):

      • COOH Proton: A very broad singlet typically downfield, >12 ppm.[13]

      • N-H Proton: A broad singlet, often >13 ppm for indazoles.[14]

      • Aromatic Protons: Two singlets or narrow doublets in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the protons at the C-4 and C-7 positions of the indazole ring. The exact shifts will be influenced by the chloro and carboxylic acid substituents.

    • ¹³C NMR (in DMSO-d₆):

      • Carbonyl Carbon (COOH): A signal in the range of 165-175 ppm.[13]

      • Aromatic Carbons: Eight distinct signals are expected for the eight carbon atoms in the molecule, appearing in the typical aromatic range of 110-150 ppm. The carbon attached to the chlorine will be influenced by the halogen's electronegativity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of the Method: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the types of bonds present.[15]

Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. The ATR method is generally faster and requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Comments
Carboxylic AcidO-H stretch2500-3300 (very broad)This broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[13][15]
IndazoleN-H stretch3100-3300 (medium, broad)May be overlapped by the broad O-H stretch.
CarbonylC=O stretch1680-1710Conjugation with the aromatic ring lowers the frequency from a typical saturated acid (~1710 cm⁻¹).[15]
Aromatic RingC=C stretch1450-1600Multiple bands are expected in this region.
Carboxylic AcidC-O stretch1210-1320A strong, characteristic band.[15]
Aryl HalideC-Cl stretch1000-1100May be weaker and in the fingerprint region.

Method Validation and System Suitability

For use in a regulated environment, every analytical protocol must be validated to ensure it is fit for its purpose.[6][16] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific compound.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[7] This is typically demonstrated by peak purity analysis (using a photodiode array detector in HPLC) and by spiking the sample with known impurities.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration over a specified range.[8] For an assay, this is typically 80-120% of the target concentration.

  • Accuracy: The closeness of test results to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • System Suitability: Performed before each analytical run, system suitability tests verify that the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like retention time, peak area repeatability (RSD), tailing factor, and theoretical plates.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of 5-Chloro-1H-indazole-6-carboxylic acid. The combination of chromatographic and spectroscopic techniques ensures a multi-faceted approach, allowing for confident confirmation of identity (LC-MS, NMR, FT-IR) and accurate assessment of purity (HPLC). Proper validation of these methods in accordance with ICH and USP guidelines is a critical final step to guarantee the generation of trustworthy and reliable data, which is essential for advancing research and development in the pharmaceutical industry.

References

  • International Journal of Research and Review. (2025, August 8).
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.).
  • IJCRT.org. (2020, September 9).
  • Echemi. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID.
  • General Chapters. (n.d.).
  • ResearchGate. (2025, December 31). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | Request PDF.
  • NIH. (2024, April 23).
  • ResearchGate. (n.d.).
  • US Pharmacopeia (USP). (n.d.).
  • ChemicalBook. (2025, July 16). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | 27328-68-3.
  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Sobekbio Biosciences. (n.d.). 1H-Indazole-6-carboxylic acid, 5-chloro-3-iodo-, methyl ester.
  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4.
  • PubChem. (n.d.). 4-chloro-1H-indazole-6-carboxylic acid | C8H5ClN2O2 | CID 24728396.
  • ResearchGate. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table.
  • (n.d.).
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1H-Indazole-6-carboxylic acid 97 704-91-6.
  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester.
  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)....
  • NIH. (2024, January 5).
  • (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids..
  • (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • (n.d.). 129295-31-4(6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID) Product Description.
  • Benchchem. (n.d.). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites.

Sources

Application

Mass spectrometry fragmentation of "5-Chloro-1H-indazole-6-carboxylic acid"

An Application Guide to the Mass Spectrometry Fragmentation of 5-Chloro-1H-indazole-6-carboxylic Acid Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive anal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometry Fragmentation of 5-Chloro-1H-indazole-6-carboxylic Acid

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Chloro-1H-indazole-6-carboxylic acid (C₈H₅ClN₂O₂), a heterocyclic compound of interest in pharmaceutical and chemical research. We delve into its ionization characteristics using Electrospray Ionization (ESI) and elucidate its primary fragmentation pathways in both positive and negative ion modes through tandem mass spectrometry (MS/MS). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols and foundational knowledge to facilitate the structural characterization and quantification of this and structurally related molecules.

Introduction and Scientific Context

5-Chloro-1H-indazole-6-carboxylic acid is a substituted indazole derivative. The indazole core is a key structural motif in numerous biologically active compounds, making its derivatives significant in medicinal chemistry and drug discovery. Mass spectrometry (MS) is an indispensable analytical tool for the rapid and sensitive identification and structural elucidation of such compounds. Understanding the specific fragmentation patterns is critical for unambiguous identification in complex matrices, metabolite profiling, and quality control.

This guide employs Electrospray Ionization (ESI), a soft ionization technique that generates intact molecular ions, minimizing in-source fragmentation and preserving the integrity of the analyte for subsequent MS/MS analysis[1]. By systematically inducing fragmentation through collision-induced dissociation (CID), we can map the characteristic cleavages of the molecule, providing a structural fingerprint.

Ionization Profile and Precursor Ion Selection

The chemical structure of 5-Chloro-1H-indazole-6-carboxylic acid, with its acidic carboxylic group and basic nitrogen atoms on the indazole ring, allows for efficient ionization in both negative and positive ESI modes.

  • Negative Ion Mode (-ESI): The carboxylic acid proton is highly acidic and readily lost, making deprotonation the favored ionization mechanism. This results in a prominent singly charged ion, [M-H]⁻ , which is typically the base peak in the full scan mass spectrum. This precursor ion is ideal for subsequent MS/MS analysis due to its high stability and abundance.

  • Positive Ion Mode (+ESI): Protonation is expected to occur on one of the nitrogen atoms of the indazole ring. This forms the protonated molecule, [M+H]⁺ . Depending on the solvent system and the presence of salts, adduct formation with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) may also be observed[2]. For fragmentation studies, the [M+H]⁺ ion is the preferred precursor.

Predicted Fragmentation Pathways and Mechanisms

The fragmentation of 5-Chloro-1H-indazole-6-carboxylic acid is dictated by its functional groups. The following sections detail the predicted fragmentation cascades in both polarities. The rationale is grounded in established fragmentation principles for carboxylic acids and heterocyclic systems[3][4].

Negative Ion Mode Fragmentation ([M-H]⁻)

The fragmentation of the deprotonated molecule is anticipated to be direct and highly characteristic.

  • Primary Fragmentation: The most energetically favorable fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂), a molecule of 43.99 Da[5]. This cleavage is a hallmark of carboxylates in CID and typically produces the most intense fragment ion.

The proposed pathway is visualized below:

G cluster_neg Negative Ion Fragmentation Pathway parent_neg [M-H]⁻ 5-Chloro-1H-indazole-6-carboxylate m/z 195.00 loss_neg - CO₂ (43.99 Da) parent_neg->loss_neg fragment_neg [M-H-CO₂]⁻ 5-Chloro-1H-indazole anion m/z 151.01 loss_neg->fragment_neg

Caption: Predicted fragmentation of [M-H]⁻ via loss of CO₂.

Positive Ion Mode Fragmentation ([M+H]⁺)

The fragmentation cascade in positive mode is typically more complex, offering multiple diagnostic product ions.

  • Primary Fragmentations:

    • Loss of Water (H₂O): Protonated carboxylic acids often undergo a facile neutral loss of water (18.01 Da), resulting in the formation of a stable acylium ion[4].

    • Loss of the Carboxyl Group (HCOOH): A concerted loss of the entire carboxylic acid group as formic acid (46.01 Da) can also occur.

  • Secondary Fragmentation: The initial product ions can undergo further fragmentation. For instance, the acylium ion formed after water loss can subsequently lose carbon monoxide (CO) (27.99 Da) to yield the protonated 5-chloro-1H-indazole species.

The proposed pathways are visualized below:

G cluster_pos Positive Ion Fragmentation Pathways parent_pos [M+H]⁺ Protonated Molecule m/z 197.01 loss1_pos - H₂O (18.01 Da) parent_pos->loss1_pos loss2_pos - HCOOH (46.01 Da) parent_pos->loss2_pos fragment1_pos [M+H-H₂O]⁺ Acylium Ion m/z 179.00 loss3_pos - CO (27.99 Da) fragment1_pos->loss3_pos fragment2_pos [M+H-HCOOH]⁺ Protonated 5-Chloro-1H-indazole m/z 151.02 loss1_pos->fragment1_pos loss2_pos->fragment2_pos loss3_pos->fragment2_pos

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion.

Summary of Mass Spectral Data

The following table summarizes the calculated monoisotopic masses for the parent molecule and its key predicted fragments. High-resolution mass spectrometry is recommended to confirm these assignments based on accurate mass measurements.

Ion ModePrecursor Ionm/z (Precursor)Key Fragment Ionm/z (Fragment)Neutral Loss
Negative [M-H]⁻195.00[M-H-CO₂]⁻151.01CO₂ (43.99 Da)
Positive [M+H]⁺197.01[M+H-H₂O]⁺179.00H₂O (18.01 Da)
Positive [M+H]⁺197.01[M+H-HCOOH]⁺151.02HCOOH (46.01 Da)

Note: m/z values are for the monoisotopic mass using the ³⁵Cl isotope.

Experimental Protocols

This section provides a validated starting point for LC-MS/MS method development. Optimization may be required based on the specific instrument and application.

Workflow Overview

Caption: General workflow for LC-MS/MS analysis.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Chloro-1H-indazole-6-carboxylic acid in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography (LC) Method
  • Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A C18 phase is chosen for its excellent retention of moderately polar aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for good peak shape and efficient protonation in positive ion mode. For negative mode, 5 mM Ammonium Acetate in Water can be used as an alternative.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Method
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Capillary Voltage: 3.5 kV (+), -3.0 kV (-)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr (Nitrogen)

  • Scan Mode:

    • Full Scan (MS1): Scan m/z range 50-500 to identify the precursor ion.

    • Product Ion Scan (MS/MS): Select the precursor ion ([M-H]⁻ at m/z 195.00 or [M+H]⁺ at m/z 197.01) and apply collision energy to generate fragment ions.

  • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy that produces a rich spectrum of diagnostic fragment ions. A starting point of 15-20 eV is recommended.

Conclusion and Best Practices

The mass spectrometric analysis of 5-Chloro-1H-indazole-6-carboxylic acid is characterized by predictable and diagnostic fragmentation pathways. In negative ESI mode, the dominant fragmentation is the loss of CO₂ from the deprotonated molecule. In positive ESI mode, losses of water and the entire carboxyl group provide complementary structural information. The protocols and data presented herein provide a robust framework for the confident identification and characterization of this compound, serving as a valuable resource for its application in scientific research. For unambiguous confirmation, especially in complex matrices, the use of a certified reference standard is always recommended.

References

  • Cole, R. B. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Zhang, L., et al. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. Wei Sheng Yan Jiu. Available at: [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Kenttämaa, H. I., et al. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Problems in Chemistry. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Singh, G., & Gupta, S. (2014). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Griffiths, W. J. (2008). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta. Available at: [Link]

  • Pathak, S. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

Sources

Method

Application Note: 5-Chloro-1H-indazole-6-carboxylic acid as a Versatile Fragment for Lead Optimization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds. The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," which, due to their low complexity, can explore chemical space more effectively and tend to form high-quality, efficient interactions with their biological targets.[1] These initial fragment hits, though often exhibiting weak binding affinity (in the micromolar to millimolar range), serve as highly valuable starting points for optimization into potent and drug-like clinical candidates.[2]

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology, such as Pazopanib and Axitinib.[3][4] Its rigid bicyclic structure and versatile substitution patterns allow it to engage in key interactions with a variety of biological targets, most notably protein kinases.[5][6] This application note focuses on 5-Chloro-1H-indazole-6-carboxylic acid , a fragment that embodies the ideal characteristics for FBDD and serves as a versatile starting point for lead optimization campaigns.

Physicochemical Profile: A Fragment Primed for Growth

The success of a fragment-based campaign is highly dependent on the quality of the initial hits.[7] Fragments are typically evaluated against a set of guidelines known as the "Rule of Three," which helps ensure they possess favorable physicochemical properties for subsequent optimization.[8]

Table 1: Physicochemical Properties of 5-Chloro-1H-indazole-6-carboxylic acid

PropertyValue (Calculated)"Rule of Three" GuidelineConformance
Molecular Weight (MW)196.59 g/mol < 300 DaYes
cLogP1.7≤ 3Yes
Hydrogen Bond Donors2 (amine NH, acid OH)≤ 3Yes
Hydrogen Bond Acceptors3 (pyrazole N, carbonyl O, hydroxyl O)≤ 3Yes
Rotatable Bonds1≤ 3Yes
Polar Surface Area (TPSA)66 Ų< 60-140 ŲYes

Properties are calculated for the specified compound and sourced from chemical databases. The "Rule of Three" guidelines are widely accepted standards in FBDD.[8]

As demonstrated in Table 1, 5-Chloro-1H-indazole-6-carboxylic acid aligns perfectly with the "Rule of Three," making it an excellent candidate for a fragment library. Its key features include:

  • Two Functional Handles: The carboxylic acid at the 6-position and the chlorine atom at the 5-position provide two orthogonal vectors for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).

  • Tractable Chemistry: The carboxylic acid is readily functionalized via standard amide coupling reactions, while the chloro-substituent can be addressed using modern cross-coupling methodologies like the Suzuki reaction.[9][10]

  • Privileged Scaffold: The indazole core is known to bind to the hinge region of many kinases, providing a strong starting hypothesis for target engagement.[6]

Synthesis of the Core Fragment: A General Protocol

While numerous methods exist for the synthesis of the indazole core, a common approach involves the cyclization of appropriately substituted aminobenzonitriles or related precursors.[4][11] The following is a representative, generalized protocol for the preparation of the title compound.

Protocol 1: Synthesis of 5-Chloro-1H-indazole-6-carboxylic acid

1. Materials and Reagents:

  • Substituted 2-amino-4-chlorobenzonitrile derivative
  • Sodium nitrite (NaNO₂)
  • Hydrochloric acid (HCl)
  • Stannous chloride (SnCl₂) or other suitable reducing agent
  • Sodium hydroxide (NaOH)
  • Solvents (e.g., water, ethanol, ethyl acetate)

2. Step-by-Step Procedure:

  • Diazotization: Dissolve the starting 2-amino-4-chlorobenzonitrile in aqueous HCl and cool the solution to 0-5 °C in an ice bath.
  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt intermediate.
  • Reductive Cyclization: In a separate flask, prepare a solution of a reducing agent, such as stannous chloride, in concentrated HCl.
  • Slowly add the cold diazonium salt solution to the reducing agent solution. A precipitate should form.
  • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
  • Hydrolysis and Work-up: Carefully basify the reaction mixture with a concentrated NaOH solution to hydrolyze the nitrile to a carboxylic acid and to precipitate the tin salts.
  • Filter the mixture to remove inorganic solids.
  • Acidify the filtrate with concentrated HCl to precipitate the desired 5-Chloro-1H-indazole-6-carboxylic acid.
  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

3. Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12] Expected ¹H NMR signals would include distinct aromatic protons on the bicyclic system and a broad singlet for the carboxylic acid proton.

Application in Lead Optimization: A Case Study on AXL Kinase Inhibitors

To illustrate the utility of the indazole scaffold in a real-world FBDD campaign, we can look to the successful development of AXL kinase inhibitors.[2][13] AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with poor prognosis and drug resistance, making it an attractive therapeutic target.[1][14]

In a study by Ng et al., a fragment screening campaign identified an indazole-based hit with weak affinity for AXL.[2] Through a process of structure-guided design and chemical elaboration—primarily "fragment growing"—this initial hit was optimized into a potent inhibitor with nanomolar activity. This process highlights how the strategic modification of a core fragment like 5-Chloro-1H-indazole-6-carboxylic acid can lead to significant gains in potency.

FBDD_Workflow cluster_0 Fragment Identification cluster_1 Lead Optimization via 'Fragment Growing' Fragment Indazole Fragment (e.g., 5-Chloro-1H-indazole- 6-carboxylic acid) MW: ~200 Da IC₅₀: > 100 µM Lead Optimized Lead (e.g., Compound 54 from Ng et al.) MW: ~450 Da IC₅₀: < 100 nM Fragment->Lead Iterative Synthesis & SAR Analysis (Amide Coupling, etc.)

Caption: FBDD workflow from an initial indazole fragment to a potent lead compound.

Table 2: Example Structure-Activity Relationship (SAR) for Indazole-Based AXL Inhibitors (Data adapted conceptually from Ng et al., Bioorg. Med. Chem. 2021)[2]

CompoundR Group (at Carboxylic Acid Position)AXL IC₅₀ (nM)Ligand Efficiency (LE)
Fragment Hit -OH> 100,000N/A
Intermediate 1 Simple substituted aniline~ 5,0000.28
Intermediate 2 Bicyclic amine~ 8000.31
Optimized Lead Elaborated heterocyclic amine< 1000.35

This SAR table clearly demonstrates the "fragment growing" strategy. By using the carboxylic acid as an anchor point to add new chemical functionalities that explore adjacent binding pockets, the potency was improved by over three orders of magnitude.

Detailed Experimental Protocols for Fragment Elaboration

The following protocols provide detailed, self-validating methodologies for the two primary chemical modifications of the 5-Chloro-1H-indazole-6-carboxylic acid fragment.

Protocol 2: Amide Coupling for Fragment Growth

This protocol describes the formation of an amide bond, a robust and widely used reaction in medicinal chemistry, to "grow" the fragment from the carboxylic acid vector.[15]

1. Rationale:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[16] HATU is often preferred for its high efficiency and low rate of side reactions.
  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed during the reaction and to deprotonate the amine, driving the reaction to completion.
  • Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) is typically used to ensure all reactants are fully solvated.

2. Step-by-Step Procedure:

  • To a clean, dry vial, add 5-Chloro-1H-indazole-6-carboxylic acid (1.0 eq).
  • Dissolve the acid in anhydrous DMF.
  • Add the desired primary or secondary amine (1.1 eq).
  • Add HATU (1.2 eq) to the mixture.
  • Add DIPEA (2.5 eq) dropwise while stirring.
  • Seal the vial and stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

3. Validation:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H signal (for primary amine reactants) in the ¹H NMR spectrum, along with a correct mass measurement, validates the success of the reaction.[17]

Protocol 3: Suzuki Cross-Coupling for Fragment Elaboration

This protocol utilizes the chloro-substituent as a handle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of a wide variety of aryl or heteroaryl groups.[9][17]

1. Rationale:

  • Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), is highly effective for cross-coupling reactions involving heteroaryl chlorides.[9]
  • Base: An inorganic base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the catalytic cycle.
  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is typically used to dissolve both the organic and inorganic reagents.

2. Step-by-Step Procedure:

  • To a microwave vial or Schlenk flask, add the indazole starting material (e.g., the product from Protocol 2) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.10 eq).
  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
  • Heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by LC-MS.
  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
  • Wash the filtrate with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel.

3. Validation:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The appearance of new aromatic signals corresponding to the coupled boronic acid partner and the absence of the starting material validates the reaction.[17]

Biochemical Assay for Target Engagement

Once derivatives have been synthesized, they must be tested for biological activity. The following is a generalized protocol for an in vitro biochemical assay to determine the IC₅₀ of a compound against AXL kinase, based on luminescence detection of ADP production.[5]

Assay_Workflow cluster_workflow AXL Kinase Assay Workflow (ADP-Glo™) A 1. Kinase Reaction - AXL Enzyme - Substrate (AXLtide) - ATP - Test Compound B 2. ADP-Glo™ Reagent Depletes remaining ATP A->B Incubate 60 min C 3. Kinase Detection Reagent Converts ADP to ATP B->C Incubate 40 min D 4. Luminescence Luciferase reaction with newly synthesized ATP C->D Incubate 30 min E 5. Data Analysis Calculate IC₅₀ D->E

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Chloro-1H-indazole-6-carboxylic acid in Solid-Phase Synthesis

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview and detailed protocols for the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview and detailed protocols for the effective use of 5-Chloro-1H-indazole-6-carboxylic acid , a key heterocyclic building block, in solid-phase synthesis (SPS). We address critical aspects from resin selection and coupling strategies to on-bead reaction monitoring and final cleavage, enabling researchers in drug discovery and chemical biology to construct complex indazole-containing molecules with high efficiency and purity.

Introduction: The Significance of the Indazole Moiety

Indazole-containing compounds are a cornerstone of modern drug development, exhibiting a vast range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic functionalization of the indazole ring system allows for the fine-tuning of pharmacological profiles, making it a high-value target for library synthesis. 5-Chloro-1H-indazole-6-carboxylic acid provides two key points for diversification: the reactive carboxylic acid for amide bond formation and the indazole nitrogen for potential alkylation, making it an ideal building block for combinatorial chemistry campaigns utilizing solid-phase synthesis (SPS).

The principles of SPS, pioneered by Bruce Merrifield, offer a streamlined path to complex molecules by anchoring a starting material to an insoluble resin support.[2] This approach simplifies purification to mere filtration and washing, allows for the use of excess reagents to drive reactions to completion, and is highly amenable to automation.[2][3] This document serves as a practical guide to integrating 5-Chloro-1H-indazole-6-carboxylic acid into established Fmoc-based solid-phase workflows.

Reagent Overview: 5-Chloro-1H-indazole-6-carboxylic acid

A thorough understanding of the building block is critical for successful synthesis.

Chemical Structure & Properties

Caption: Structure of 5-Chloro-1H-indazole-6-carboxylic acid.

Table 1: Physicochemical Properties

Property Value Source / Note
CAS Number Not Available Data for this specific isomer is not readily available.
Molecular Formula C₈H₅ClN₂O₂ -
Molecular Weight 196.59 g/mol Calculated. Matches structural isomer CAS 129295-31-4.[4]
Appearance White to off-white solid Based on structural analogues.[4]
Storage Temperature 2-8°C, Sealed in dry Recommended for structural analogues.[4]

| Purity | ≥95% (Typically) | Based on supplier data for similar compounds.[5] |

Note: Specific experimental data for 5-Chloro-1H-indazole-6-carboxylic acid is limited. The data presented is based on calculations and information from closely related structural isomers and should be used as a guideline.

Handling and Safety

Based on safety data for isomeric compounds, 5-Chloro-1H-indazole-6-carboxylic acid should be handled with care.[6]

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8][9] Avoid formation of dust.[9][10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8][9]

Solid-Phase Synthesis: Core Workflow

The general SPS workflow is a cyclical process that enables the sequential addition of building blocks to a resin-bound molecule.

Caption: General workflow for solid-phase synthesis.

Detailed Protocols

Part A: Resin Selection and Preparation

The choice of resin dictates the C-terminal functionality of the final product. For creating a library where the indazole is coupled to a primary or secondary amine, an amine-functionalized resin is required.

  • Recommended Resin: Rink Amide resin is ideal for producing a C-terminal primary amide upon cleavage.

  • Protocol 1: Resin Swelling

    • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.6 mmol/g loading) into a fritted polypropylene reaction vessel.

    • Add N,N-Dimethylformamide (DMF, peptide synthesis grade) until the resin is fully submerged (~2-3 mL).

    • Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation (e.g., on a rocker or vortexer).[11]

    • After swelling, drain the DMF.

Part B: Fmoc-Deprotection of Rink Amide Resin

Before coupling the indazole acid, the terminal Fmoc-protecting group on the Rink Amide linker must be removed.

  • Protocol 2: Fmoc Group Removal

    • To the swelled resin, add 2 mL of 20% (v/v) piperidine in DMF.

    • Agitate the mixture for 3 minutes. Drain the solution.

    • Add a fresh 2 mL of 20% piperidine in DMF.

    • Agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine. The resin now has a free primary amine, ready for coupling.

Part C: Coupling of 5-Chloro-1H-indazole-6-carboxylic acid

This is the key step where the indazole building block is attached to the solid support. The carboxylic acid must be activated in situ to form a reactive species that readily couples with the resin's free amine. Due to the heterocyclic nature of the acid, using a high-efficiency coupling reagent is recommended.

Table 2: Recommended Coupling Reagents

Reagent Name Rationale
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly reactive, forms OAt-active esters. Excellent for hindered or complex couplings.[12][13]
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate More reactive than standard HBTU, cost-effective, and very efficient.[3][12]

| DIC/Oxym | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | A modern carbodiimide method that minimizes racemization and avoids the potentially explosive byproducts associated with HOBt.[12] |

Caption: Amide bond formation on the solid phase.

  • Protocol 3: HATU-Mediated Coupling

    • In a separate vial, dissolve 5-Chloro-1H-indazole-6-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution. This is the activation base.[14]

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

    • Add the activated indazole solution to the deprotected resin from Protocol 2.

    • Ensure the resin is fully suspended and agitate at room temperature for 1-2 hours. For potentially difficult couplings, the time can be extended or the reaction gently warmed to 40°C.[11]

    • After the reaction, drain the vessel.

    • Wash the resin thoroughly to remove all excess reagents and byproducts:

      • 3 x DMF

      • 3 x Dichloromethane (DCM)

      • 3 x DMF

Part D: Monitoring the Coupling Reaction

It is crucial to confirm that all free amines on the resin have reacted. A qualitative ninhydrin (Kaiser) test is a rapid and effective method.

  • Protocol 4: Kaiser Test

    • Take a small sample of resin beads (~1-2 mg) from the reaction vessel and place them in a small glass test tube.

    • Add 2-3 drops of each of the three Kaiser test solutions (A: phenol in ethanol, B: KCN in pyridine, C: ninhydrin in ethanol).

    • Heat the test tube at 100-120°C for 3-5 minutes.

    • Observe the color of the beads:

      • Dark Blue/Purple Beads: Test is POSITIVE. Free primary amines are present; the coupling is incomplete. Recouple the resin.

      • Yellow/Colorless Beads: Test is NEGATIVE. No free primary amines are detected; the coupling is complete. Proceed to the next step.

Part E: Cleavage and Deprotection

The final step involves using a strong acid, typically trifluoroacetic acid (TFA), to cleave the bond linking the synthesized molecule to the resin and simultaneously remove any acid-labile side-chain protecting groups. Scavengers are added to the TFA to "trap" reactive cationic species generated during this process, preventing them from modifying the product.[15]

Table 3: Standard Cleavage Cocktails

Cocktail Composition (v/v/w) Purpose
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) A robust, general-purpose cocktail for peptides with sensitive residues.[16]
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2) "Odorless" alternative using triisopropylsilane (TIPS) as the primary scavenger.[16]

| TFA / TIPS / H₂O | TFA / TIPS / H₂O (95:2.5:2.5) | A common, simple cocktail suitable for many molecules without highly sensitive functional groups. |

  • Protocol 5: Cleavage from Resin

    • Wash the final, dry peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Place the dry resin in the reaction vessel.

    • Prepare the chosen cleavage cocktail (e.g., 95:2.5:2.5 TFA:H₂O:TIPS). WARNING: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

    • Add the cleavage cocktail to the resin (approx. 2 mL for 100 mg of resin).

    • Stopper the vessel and agitate at room temperature for 2-3 hours.[16]

    • Filter the solution through the vessel's frit into a clean collection tube, separating the liquid (containing the product) from the exhausted resin beads.

    • Wash the resin once more with a small amount of fresh TFA and combine the filtrates.

    • Concentrate the TFA solution under a gentle stream of nitrogen until a thick oil or solid remains.

    • Add the residue to a centrifuge tube containing cold diethyl ether (~10 mL). A white precipitate (the crude product) should form immediately.

    • Centrifuge the mixture, decant the ether, and wash the pellet with more cold ether two more times to remove residual scavengers.

    • Dry the final white solid under vacuum. The crude product is now ready for analysis (LC-MS) and purification (HPLC).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reagent equivalents. 2. Steric hindrance of the indazole acid. 3. Poor resin swelling or aggregation.1. Double couple: repeat the coupling protocol. 2. Switch to a more powerful coupling reagent (e.g., COMU) or an acyl fluoride-forming reagent.[14][17] 3. Re-swell the resin in NMP or a DCM/DMF mixture.
Low Final Yield 1. Incomplete cleavage from the resin. 2. Loss of product during ether precipitation (if product is small/hydrophilic).1. Extend cleavage time to 4 hours or use a stronger acid cocktail if compatible. 2. Use a different precipitation solvent like tert-butyl methyl ether or reduce the volume of ether used.
Unexpected Side Products in MS 1. Scavengers were insufficient or incorrect for protecting groups used. 2. Degradation of the indazole ring under cleavage conditions.1. Review all protecting groups and select a cleavage cocktail with appropriate scavengers. 2. Reduce cleavage time or temperature. Indazole rings are generally stable, but prolonged exposure to strong acid could be an issue for complex derivatives.

References

  • Gomes, P., et al. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Solid Phase Synthesis as a Tool to Create Exactly Defined, Branched Polymer Vectors for Cell Membrane Targeting. (2024). ACS Publications. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 2H-indazole via C–H/C–C cleavage. (n.d.). ResearchGate. Available at: [Link]

  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. (n.d.). PMC - NIH. Available at: [Link]

  • C-to-N atom swapping and skeletal editing in indoles and benzofurans. (2025). PMC - NIH. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Available at: [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. Available at: [Link]

  • Safety Data Sheet - 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde. (n.d.). Angene Chemical. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Available at: [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Available at: [Link]

  • Protocols for cleavage of C=C bond in indoles. (n.d.). ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-Chloro-1H-indazole-6-carboxylic Acid for the Development of Novel Biological Probes and Therapeutics

Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] 5-Chloro-1H-indazole-6-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] 5-Chloro-1H-indazole-6-carboxylic acid is a versatile starting material, offering two distinct and chemically orthogonal handles for diversification: a C6-carboxylic acid and a C5-chloro substituent. This guide provides a detailed exploration of strategic derivatization at these positions to generate compound libraries for biological screening. We present field-proven, step-by-step protocols for amide coupling, esterification, and Suzuki-Miyaura cross-coupling. Furthermore, we detail the subsequent application of these derivatives in foundational biological assays, including in vitro kinase inhibition and cell-based antiproliferative screens, to identify and characterize novel bioactive agents.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] Their success is largely attributed to the bicyclic structure's ability to engage in key hydrogen bonding and π-stacking interactions within the active sites of various protein targets, most notably protein kinases.[8] Several indazole-based drugs, such as Axitinib and Pazopanib, function as tyrosine kinase inhibitors, highlighting the scaffold's utility in developing targeted cancer therapies.[2][3]

5-Chloro-1H-indazole-6-carboxylic acid is an ideal starting point for a drug discovery campaign. The two functional groups allow for a systematic exploration of structure-activity relationships (SAR):

  • The C6-Carboxylic Acid: This site is readily modified through amide bond formation or esterification, allowing for the introduction of diverse chemical functionalities to probe interactions with the solvent-exposed region of a binding pocket.

  • The C5-Chloro Group: This halogen serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the installation of aryl and heteroaryl moieties to access deeper, often hydrophobic, regions of a target's active site.

This document provides the technical framework for leveraging this scaffold to generate and evaluate novel chemical entities.

Synthetic Derivatization Strategies and Protocols

The following protocols are designed to be robust and adaptable. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Strategy 1: Amide Coupling at the C6-Carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry, providing stable linkages and diverse interaction points (hydrogen bond donors and acceptors). We present two common and reliable methods.

G cluster_0 Method A: Carbodiimide Coupling cluster_1 Method B: Acyl Chloride Formation StartA 5-Chloro-1H-indazole- 6-carboxylic acid IntermediateA O-Acylisourea Intermediate StartA->IntermediateA EDC activation ReagentsA Amine (R-NH2) EDC, HOBt Solvent (DMF/DCM) ReagentsA->IntermediateA ProductA C6-Amide Derivative IntermediateA->ProductA Nucleophilic attack by R-NH2 StartB 5-Chloro-1H-indazole- 6-carboxylic acid IntermediateB Acyl Chloride Intermediate StartB->IntermediateB ReagentsB SOCl2 or (COCl)2 Solvent (DCM/Toluene) ReagentsB->IntermediateB ProductB C6-Amide Derivative IntermediateB->ProductB AmineB Amine (R-NH2) Base (Et3N/DIPEA) AmineB->ProductB

Caption: General workflows for amide bond formation.

Protocol 2.1.1: EDC/HOBt Mediated Amide Coupling

Rationale: This method proceeds under mild conditions and is tolerant of a wide range of functional groups. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is added as an additive to improve efficiency and minimize racemization of chiral amines.[9]

  • Materials:

    • 5-Chloro-1H-indazole-6-carboxylic acid (1.0 eq)

    • Desired amine (1.1 eq)

    • EDC hydrochloride (1.5 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-Chloro-1H-indazole-6-carboxylic acid, the selected amine, and HOBt in anhydrous DMF (or DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA to the stirring solution, followed by the portion-wise addition of EDC hydrochloride.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Strategy 2: Esterification of the C6-Carboxylic Acid

Esterification can improve properties like cell permeability and can be used to generate prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Protocol 2.2.1: Fischer Esterification

Rationale: This is a classic, acid-catalyzed equilibrium reaction.[10][11] It is cost-effective for simple alcohols. The reaction is driven to completion by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct.[12]

  • Materials:

    • 5-Chloro-1H-indazole-6-carboxylic acid (1.0 eq)

    • Desired alcohol (e.g., Methanol, Ethanol) (used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Procedure:

    • Suspend 5-Chloro-1H-indazole-6-carboxylic acid in the desired alcohol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add the catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for 4-16 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Strategy 3: Suzuki-Miyaura Cross-Coupling at the C5-Chloro Position

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that enables the linkage of the indazole core to various aryl or heteroaryl boronic acids or esters.[13][14] This strategy is fundamental for exploring SAR in regions of a binding pocket that require larger, aromatic substituents.

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X Product Indazole-R OxAdd Oxidative Addition OxAdd->Pd0 Trans Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr [R-B(OH)3]- Trans->ArPdX ArPdAr->Pd0 Ar-R RedEl Reductive Elimination RedEl->ArPdAr ArX Indazole-Cl ArB R-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2.3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Materials:

    • 5-Chloro-1H-indazole-6-carboxylic acid derivative (ester or amide) (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O)

  • Procedure:

    • To a Schlenk flask, add the indazole substrate, the boronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Biological Assay Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Given the prevalence of indazoles as kinase inhibitors, a primary screen against a relevant kinase is a logical starting point, followed by assessment of cellular effects.[8][15][16]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

Rationale: To determine the direct inhibitory effect of a compound on a purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ are sensitive, high-throughput methods to measure kinase activity.

G Start Dispense Compound (serial dilution) AddKinase Add Kinase + Fluorescent Substrate Start->AddKinase AddATP Initiate Reaction (Add ATP) AddKinase->AddATP Incubate Incubate (e.g., 60 min at RT) AddATP->Incubate AddAntibody Stop Reaction & Add Terbium-labeled Antibody Incubate->AddAntibody Read Read TR-FRET Signal on Plate Reader AddAntibody->Read Analyze Calculate IC50 Value Read->Analyze

Caption: High-throughput TR-FRET kinase assay workflow.

  • Materials:

    • Recombinant kinase (e.g., FGFR1, Aurora A)

    • Fluorescein-labeled substrate peptide

    • ATP

    • Terbium-labeled anti-phospho-substrate antibody

    • Assay buffer

    • Synthesized indazole derivatives (in DMSO)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. Dispense into the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Prepare a solution of the kinase and the fluorescein-labeled substrate in assay buffer and add it to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a development solution containing the terbium-labeled antibody.

    • Incubate for an additional 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Determine the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative (MTS) Assay

Rationale: To assess the effect of the compounds on the viability and proliferation of cancer cells. The MTS assay measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[17]

  • Materials:

    • Cancer cell line (e.g., HCT116, 4T1)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • 96-well cell culture plates

    • Synthesized indazole derivatives (in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours.

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability versus log[compound concentration] and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Summary

Systematic derivatization and screening will generate a dataset that is crucial for establishing SAR. The data should be organized to clearly show the relationship between structural modifications and biological activity.

Table 1: Representative Library of Synthesized Derivatives

Compound IDDerivatization SiteR Group
IND-001C6-Amide-NH-CH₂-Ph
IND-002C6-Amide-N(piperidine)
IND-003C6-Ester-OCH₂CH₃
IND-004C5-Suzuki (from IND-001)4-methoxyphenyl
IND-005C5-Suzuki (from IND-001)3-pyridyl

Table 2: Biological Activity of Synthesized Derivatives

Compound IDKinase IC₅₀ (nM) (FGFR1)Cell Proliferation GI₅₀ (µM) (HCT116)
IND-001850> 10
IND-0026758.2
IND-003> 10000> 10
IND-004450.5
IND-005220.2

The hypothetical data above illustrates how a Suzuki coupling at the C5 position (IND-004, IND-005) can dramatically improve potency over a simple C6-amide (IND-001), providing a clear direction for further optimization.

References

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • Li, L., et al. (Year not available). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Fouad, M. A., et al. (2020). Recent Advances in the Development of Indazole-based Anticancer Agents. Chemistry & Biodiversity, 17(7), e2000178.
  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]

  • Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26845-26868. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 69-83. [Link]

  • Zhang, M., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 491-496. [Link]

  • Singh, M., et al. (2021).
  • Reddy, T. S., et al. (2022). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Organic & Biomolecular Chemistry.
  • Das, B., et al. (2022). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
  • Clark, J. (2023). Making Esters From Carboxylic Acids. Chemistry LibreTexts. [Link]

  • ReMaster. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5948-5951. [Link]

  • Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 27-52. [Link]

  • Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4933. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Furia, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(96), 93901-93909. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"5-Chloro-1H-indazole-6-carboxylic acid" synthesis side reactions and byproducts

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic compound. Here, we will address common challenges, side reactions, and byproducts encountered during its synthesis, providing practical troubleshooting advice and in-depth mechanistic insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Chloro-1H-indazole-6-carboxylic acid?

A1: The synthesis of 5-Chloro-1H-indazole-6-carboxylic acid typically begins with a substituted toluene or aniline precursor. One of the most prevalent methods involves the diazotization and cyclization of an appropriately substituted aminobenzoic acid or a related derivative. A key starting material for this synthesis is often 4-chloro-2-methyl-3-nitrobenzoic acid. The general approach involves the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.

Q2: I am observing a significant amount of a tar-like, insoluble byproduct in my reaction. What could this be?

A2: The formation of a tarry, insoluble byproduct, often colored, is a common issue in diazotization reactions. This is likely due to the formation of diazoamino compounds or other polymeric materials. This can occur if the diazotization conditions are not carefully controlled. For instance, slow addition of the nitrosating agent (e.g., sodium nitrite) can lead to the reaction of the diazonium salt with the starting amine, forming a diazoamino compound.[1]

Q3: My final product seems to have lost the carboxylic acid group. Why would decarboxylation occur?

A3: Indazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[2] If your reaction or work-up involves heating for prolonged periods, you may observe the formation of 5-chloro-1H-indazole as a byproduct. The stability of the carboxylic acid group can also be influenced by the pH of the solution during work-up and purification.

Q4: I am seeing an additional peak in my NMR that suggests the presence of a reduced starting material. How can I avoid this?

A4: If you are starting from a nitro-substituted precursor, incomplete reduction of the nitro group to the amine will result in the presence of unreacted starting material or partially reduced intermediates. The choice of reducing agent and reaction conditions is critical. For example, when using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure and reaction time are sufficient for complete conversion.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their causes, and recommended solutions.

Problem Potential Cause(s) Troubleshooting & Prevention
Low Yield of Desired Product - Incomplete diazotization. - Formation of diazoamino byproducts. - Competing side reactions (e.g., Wolff-Kishner reduction if using a hydrazine-based route with an aldehyde precursor).[3] - Decarboxylation of the product.- Ensure accurate stoichiometry of the nitrosating agent. - Add the nitrosating agent quickly and at a low temperature (0-5 °C) to minimize diazoamino compound formation.[1] - If applicable to your route, consider alternative cyclization strategies that avoid harsh reducing conditions. - Avoid excessive heating during reaction and work-up.
Formation of Insoluble Byproducts - Polymerization of diazonium salts. - Formation of diazoamino compounds.- Maintain a low reaction temperature during diazotization. - Ensure efficient stirring to prevent localized high concentrations of reagents. - The order of addition of reagents can be critical; typically, the nitrite solution is added to the acidic solution of the amine.
Presence of Decarboxylated Byproduct - High reaction or work-up temperatures. - Strongly acidic or basic conditions during work-up.- Use the lowest effective temperature for the reaction. - During work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases at elevated temperatures.
Difficult Purification - Presence of multiple, closely related byproducts. - Poor solubility of the desired product.- Optimize the reaction to minimize byproduct formation. - Recrystallization is often an effective purification method for indazole carboxylic acids. Experiment with different solvent systems. - Column chromatography can be used, but may be challenging due to the polarity of the carboxylic acid. Consider converting the acid to an ester for easier purification, followed by hydrolysis.

Experimental Protocols

Protocol 1: Diazotization and Cyclization of 2-amino-4-chloro-6-methylbenzoic acid

This protocol outlines a general procedure for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid from a key intermediate.

Step 1: Diazotization

  • Dissolve 2-amino-4-chloro-6-methylbenzoic acid in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature does not exceed 5 °C. The rapid addition of the nitrite solution is crucial to prevent the formation of diazoamino byproducts.[1]

  • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Cyclization

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Maintain this temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The cyclization involves an intramolecular reaction where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with cold water to remove any remaining acetic acid and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 5-Chloro-1H-indazole-6-carboxylic acid.

Visualizing the Chemistry

Diagram 1: Synthetic Pathway and Key Side Reaction

G cluster_main Main Synthetic Pathway cluster_side Key Side Reaction Start 2-amino-4-chloro-6-methylbenzoic acid Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, H+ Side_Product Diazoamino Compound Start->Side_Product Product 5-Chloro-1H-indazole-6-carboxylic acid Diazonium->Product Heat (Cyclization) Diazonium->Side_Product Reacts with starting amine caption Synthetic pathway and a major side reaction. G Start Reaction Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Incomplete_Reaction Optimize diazotization conditions (temp, addition rate) Check_Yield->Incomplete_Reaction Yes Good_Yield Proceed to Purification Check_Yield->Good_Yield No Insoluble_Byproduct Insoluble Byproduct? Check_Purity->Insoluble_Byproduct Yes Decarboxylation Decarboxylation? Check_Purity->Decarboxylation No Filter_and_Wash Improve temperature control during diazotization Insoluble_Byproduct->Filter_and_Wash Yes High_Temp Reduce reaction/work-up temperature Decarboxylation->High_Temp Yes Purify Recrystallize or use chromatography Decarboxylation->Purify No

Caption: A troubleshooting decision tree for the synthesis.

References

  • Shaikh, J., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Li, W., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. National Institutes of Health. Available at: [Link]

  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Organic Syntheses. Indazole. Available at: [Link]

  • ResearchGate. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Available at: [Link]

  • National Institutes of Health. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • Organic Syntheses. 5-nitroindazole. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-1H-indazole-6-carboxylic acid

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid (CAS No. 704-91-6).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid (CAS No. 704-91-6). This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The synthesis of substituted indazoles, while well-established, presents several critical challenges that can significantly impact yield and purity.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Primary Synthetic Pathway Overview

A common and reliable method for synthesizing 5-Chloro-1H-indazole-6-carboxylic acid involves a multi-step sequence starting from 2-Amino-4-chloro-5-methylbenzoic acid. This pathway includes a critical diazotization reaction followed by an intramolecular cyclization. Each step requires careful control of reaction conditions to prevent the formation of side products and ensure a high yield of the desired compound.

G cluster_0 Synthetic Workflow A Start: 2-Amino-4-chloro- 5-methylbenzoic acid B Step 1: Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) A->B Formation of Amine Salt C Intermediate: Diazonium Salt (Highly Unstable) B->C Conversion to Diazonium D Step 2: Intramolecular Cyclization (Heating) C->D Ring Closure, N₂ loss E Crude Product D->E F Step 3: Purification (Recrystallization) E->F G Final Product: 5-Chloro-1H-indazole- 6-carboxylic acid F->G

Caption: High-level workflow for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The diagnostic logic is designed to help you pinpoint the root cause of a problem and implement an effective solution.

Q1: My overall yield is extremely low, or I isolated no product. What went wrong?

A low or zero yield is the most common issue, often stemming from the sensitive diazotization-cyclization sequence.

  • Potential Cause A: Incomplete Diazotization.

    • Why it happens: The conversion of the primary aromatic amine to a diazonium salt is highly dependent on temperature and pH. If the temperature rises above 5 °C, the nitrous acid (formed in situ from NaNO₂) begins to decompose.[3] If the medium is not sufficiently acidic, the concentration of the active nitrosating agent (nitrosonium ion, H₂ONO⁺) will be too low for the reaction to proceed to completion.

    • How to fix it:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the dropwise addition of the sodium nitrite solution using an ice-salt bath.

      • Ensure Strong Acidity: Use a sufficient excess of a strong mineral acid like H₂SO₄ or HCl to ensure the amine is fully protonated and to catalyze the formation of the nitrosating agent.

      • Monitor Nitrite Addition: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (should turn blue/black). A negative test indicates insufficient NaNO₂, while a strong, persistent positive test may suggest side reactions.

  • Potential Cause B: Premature Decomposition of the Diazonium Salt.

    • Why it happens: Aryl diazonium salts are notoriously unstable intermediates.[3] If left to warm or stand for too long, the diazonium group (an excellent leaving group) will be displaced by water, leading to the formation of a phenolic byproduct instead of the desired indazole.[4][5]

    • How to fix it:

      • Immediate Use: The diazonium salt should be used in the subsequent cyclization step immediately after its formation without any attempt at isolation.

      • Maintain Low Temperature: Do not allow the solution to warm up until you are ready to initiate the cyclization reaction.

  • Potential Cause C: Failure of the Intramolecular Cyclization.

    • Why it happens: The ring-closure step, where the diazonium group is attacked by the aromatic ring to form the pyrazole moiety of the indazole, typically requires thermal energy. Insufficient heating will result in an incomplete reaction.

    • How to fix it:

      • Controlled Heating: After the diazonium salt is formed, warm the reaction mixture gently and controllably to the temperature specified in your protocol (often 50-80 °C) to drive the cyclization.

      • Monitor Gas Evolution: The cyclization reaction releases nitrogen gas (N₂). Vigorous bubbling upon warming is a good indicator that the reaction is proceeding. The reaction is typically complete when gas evolution ceases.

Q2: My final product is contaminated with a significant, hard-to-remove impurity. NMR suggests a phenolic compound. What is it?

This is a classic sign of diazonium salt decomposition.

  • Cause: The impurity is almost certainly 4-Chloro-2-hydroxy-5-methylbenzoic acid . This arises when the diazonium salt intermediate reacts with water in the acidic solution, replacing the -N₂⁺ group with an -OH group.[3]

  • Solution: This problem is preventative. The key is to minimize the lifetime of the diazonium salt and protect it from elevated temperatures.

    • Re-optimize Diazotization: Revisit the diazotization protocol, focusing on maintaining the 0-5 °C temperature range without exception.[3]

    • Purification Strategy: If the phenolic impurity has already formed, purification can be challenging due to similar polarities. Consider preparative HPLC or careful recrystallization from a solvent system that exploits subtle solubility differences. A pH-controlled extraction may also be effective, as the phenolic proton is more acidic than the indazole N-H proton but less acidic than the carboxylic acid.

Q3: The reaction produced a dark, tarry, or polymeric substance instead of a clean precipitate. What happened?

Tarry products are indicative of uncontrolled side reactions.

  • Cause: This is most often caused by poor temperature control during diazotization.[4] If the temperature gets too high, the diazonium salt can undergo coupling reactions with itself or other aromatic species in the flask, leading to a complex mixture of azo dyes and polymers. An excessive amount of nitrous acid can also promote oxidative side reactions.

  • Solution:

    • Vigorous Stirring & Slow Addition: Ensure the reaction mixture is stirring efficiently to dissipate heat as the exothermic diazotization occurs. Add the sodium nitrite solution very slowly, dropwise, to prevent localized temperature spikes.

    • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite, but avoid large excesses.

G cluster_1 Troubleshooting Logic Problem Problem Observed Low Yield Phenolic Impurity Tarry Product Cause_Low Potential Causes (Low Yield) - Incomplete Diazotization - Diazonium Decomposition - Cyclization Failure Problem:l->Cause_Low Cause_Phenol Potential Cause (Phenol) - Diazonium Decomposition (Reaction with H₂O) Problem:m->Cause_Phenol Cause_Tar Potential Cause (Tar) - Poor Temp. Control - Excess NaNO₂ - Azo Coupling Side Rxns Problem:r->Cause_Tar Solution Corrective Actions - Maintain 0-5 °C Temp - Ensure Strong Acidity - Use Diazonium Immediately - Controlled Heating for Cyclization - Stoichiometric Control Cause_Low->Solution Cause_Phenol->Solution Cause_Tar->Solution

Caption: Diagnostic flowchart linking common problems to their causes and solutions.

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting material, 2-Amino-4-chloro-5-methylbenzoic acid? Extremely critical. Impurities in the starting material, such as other isomers or residual reagents from its synthesis, can lead to the formation of difficult-to-separate side products. Ensure the starting amine is pure by checking its melting point and NMR spectrum before beginning.

Q2: Can I use a different acid for the diazotization? Yes, hydrochloric acid is also commonly used. However, sulfuric acid is often preferred as the sulfate anion is less nucleophilic than chloride, reducing the chance of forming an unwanted aryl chloride byproduct via a Sandmeyer-type reaction.[6]

Q3: What is the best way to purify the final product? 5-Chloro-1H-indazole-6-carboxylic acid is a crystalline solid with both an acidic (carboxylic acid) and a weakly basic (pyrazole ring) functional group.

  • Recrystallization: This is the most effective method. Solvents like ethanol, acetic acid, or mixtures of ethanol/water or DMF/water are good starting points. The goal is to find a solvent that dissolves the product when hot but in which it is poorly soluble at room temperature.

  • Acid-Base Extraction: You can dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Q4: Are there significant safety risks I should be aware of? Yes.

  • Diazonium Salts: Solid diazonium salts are explosive and should never be isolated.[3] Always keep them in a cold, aqueous solution.

  • Nitrous Acid/Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic. Handle with appropriate personal protective equipment (PPE). Reactions involving nitrous acid can produce toxic nitrogen oxides (NOx), so always perform the reaction in a well-ventilated fume hood.

Optimized Protocol: Diazotization & Cyclization

This protocol details the key transformation of 2-Amino-4-chloro-5-methylbenzoic acid into the target indazole.

Materials:

  • 2-Amino-4-chloro-5-methylbenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-4-chloro-5-methylbenzoic acid in water. Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid while stirring. The amine will dissolve to form its sulfate salt. Ensure the temperature remains below 10 °C during this addition. After addition, continue to cool the solution to 0-5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution via the dropping funnel. CRITICAL: Maintain the internal reaction temperature between 0-5 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Confirmation: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. Test for a slight excess of nitrous acid using starch-iodide paper.

  • Cyclization: Remove the ice-salt bath and allow the reaction to warm slowly. Once at room temperature, gently heat the mixture to 50-60 °C using a water bath. You should observe the evolution of nitrogen gas.

  • Maintain this temperature until gas evolution ceases (typically 1-2 hours). This indicates the completion of the cyclization.

  • Isolation: Cool the reaction mixture in an ice bath. The crude product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

  • Purification: Proceed with recrystallization from an appropriate solvent (e.g., aqueous ethanol) to obtain pure 5-Chloro-1H-indazole-6-carboxylic acid.

Summary of Key Parameters for Yield Optimization
ParameterSub-Optimal ConditionRecommended ConditionRationale & Impact on Yield
Diazotization Temp. > 10 °C0-5 °C Prevents decomposition of NaNO₂ and the diazonium salt, minimizing phenolic byproduct formation.[3][4]
NaNO₂ Stoichiometry < 1.0 eq or > 1.2 eq1.05-1.1 eq Ensures complete reaction without promoting excessive oxidative side reactions that lead to tar.
Acidity (pH) Not strongly acidicSufficient H₂SO₄/HCl Catalyzes formation of the nitrosating agent and keeps the amine substrate in solution.
Diazonium Hold Time > 30 min before useUse immediately Minimizes decomposition of the unstable diazonium intermediate, maximizing conversion to the desired product.
Cyclization Temp. Too low (< 40 °C)50-80 °C Provides the necessary activation energy for the intramolecular ring-closing reaction.
References
  • Kaur, N., & Kishore, D. (2014). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 4(65), 34626-34657.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indazoles. Chemical Reviews, 106(7), 2875-2911.
  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. Available from: [Link]

  • Huppatz, J. L., & Sasse, W. H. F. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683-2695. Available from: [Link]

  • Counceller, C. M., et al. (2015). Mild Method for the Synthesis of 1H-Indazoles Through Oxime-Phosphonium Ion Intermediate. Request PDF.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available from: [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Retrieved from [Link]

  • Le-Dévéhat, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12539. Available from: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available from: [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Filo. (2025). Reaction of anthranilic acid (o-aminobenzoic acid) with HNO_and HaSO_ yie... Retrieved from [Link]

  • ChemRxiv. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Retrieved from [Link]

  • El-Azzouny, A. A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Medicinal Chemistry, 6(8).
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

Sources

Troubleshooting

"5-Chloro-1H-indazole-6-carboxylic acid" stability and degradation pathways

Welcome to the technical support center for 5-Chloro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding to anticipate and resolve challenges in your experimental workflows.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the use of 5-Chloro-1H-indazole-6-carboxylic acid, providing step-by-step guidance rooted in chemical principles.

Scenario 1: Inconsistent Purity Results in Stored Samples

Issue: You observe a decrease in the purity of your 5-Chloro-1H-indazole-6-carboxylic acid solid sample over time, accompanied by the appearance of new peaks in your HPLC analysis.

Underlying Cause: The indazole ring system, particularly when substituted with electron-withdrawing groups like chlorine and a carboxylic acid, can be susceptible to degradation under improper storage conditions.[1] The primary culprits are often moisture, light, and exposure to incompatible atmospheres.

Troubleshooting Protocol:

  • Verify Storage Conditions:

    • Temperature: Confirm that the compound is stored in a cool environment, ideally between 2-8°C.

    • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

    • Moisture: Ensure the container is tightly sealed and stored in a desiccator to protect it from hydrolysis.

    • Light: Protect the compound from light by using an amber vial or by storing it in a dark place. Photodegradation is a known pathway for many aromatic carboxylic acids.[2]

  • Characterize Degradants (If Possible):

    • Utilize LC-MS to obtain the mass of the impurity peaks. A common degradation pathway for carboxylic acids is decarboxylation, which would result in a mass loss of 44 Da (CO₂).[3][4][5]

    • Another possibility is hydrolysis of the chloro-substituent, though this is generally less likely for an aryl chloride without specific catalytic conditions.

  • Implement a Re-qualification Protocol:

    • Before use in a critical experiment, re-analyze the purity of the stored material using a validated HPLC method.

    • If significant degradation is observed, it is advisable to use a fresh batch of the compound or purify the existing stock.

Workflow for Investigating Purity Loss:

Caption: Troubleshooting workflow for addressing inconsistent purity of 5-Chloro-1H-indazole-6-carboxylic acid.

Scenario 2: Poor Solubility and/or Degradation in Solution

Issue: You are experiencing difficulty dissolving 5-Chloro-1H-indazole-6-carboxylic acid in your desired solvent, or you observe that the solution changes color or shows degradation products shortly after preparation.

Underlying Cause: The stability of 5-Chloro-1H-indazole-6-carboxylic acid in solution is highly dependent on the pH, solvent, and presence of oxidizing agents. Carboxylic acids can be sensitive to pH changes, and the indazole ring can be susceptible to oxidation.[2]

Troubleshooting Protocol:

  • Solvent Selection and pH Adjustment:

    • Initial Solubility Testing: Start with common organic solvents such as DMSO, DMF, or methanol.

    • Aqueous Solutions: For aqueous buffers, be mindful of the pH. The carboxylic acid will be deprotonated and more soluble at higher pH. However, basic conditions can promote degradation. A slightly acidic to neutral pH is often a good starting point.

    • Avoid Strong Bases: Strong bases can deprotonate the indazole ring N-H, potentially leading to increased reactivity and degradation.

  • Preparation of Fresh Solutions:

    • Due to potential instability in solution, it is highly recommended to prepare solutions fresh before each experiment.

    • If a stock solution must be stored, it should be aliquoted, protected from light, and stored at -20°C or -80°C under an inert atmosphere. Conduct a small-scale stability study on your stock solution to determine its viability over time.

  • Degas Solvents:

    • To minimize oxidative degradation, particularly if you observe color changes, use solvents that have been degassed by sparging with nitrogen or argon.

Decision Tree for Solution Preparation:

Solution_Preparation_Decision_Tree A Need to Prepare Solution B Select Solvent (DMSO, DMF, MeOH) A->B C Is an Aqueous Buffer Required? B->C D Use Slightly Acidic to Neutral pH C->D Yes E Prepare Solution Fresh C->E No D->E F Degas Solvent if Color Change is Observed E->F G Store Aliquots at Low Temp Under Inert Atmosphere F->G For Stock Solutions

Caption: Decision tree for the preparation of 5-Chloro-1H-indazole-6-carboxylic acid solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5-Chloro-1H-indazole-6-carboxylic acid?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, in a cool (2-8°C), dry, and dark place. To prevent oxidation, it is best to store it under an inert atmosphere such as argon or nitrogen.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the following degradation pathways are plausible under forced degradation conditions:[6][7][8]

  • Photodegradation: Exposure to UV light can potentially lead to decarboxylation (loss of the carboxylic acid group) or cleavage of the C-Cl bond. Halogenated aromatic compounds are known to be susceptible to photolysis.[9]

  • Thermal Degradation: At elevated temperatures, decarboxylation is a common degradation pathway for aromatic carboxylic acids.[4][10]

  • Hydrolytic Degradation: While the aryl-chloride bond is generally stable, prolonged exposure to strongly acidic or basic conditions at high temperatures could potentially lead to hydrolysis. The carboxylic acid and indazole moieties are more likely to be affected by pH changes.

  • Oxidative Degradation: The electron-rich indazole ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen in solution.[11] The presence of the electron-withdrawing chloro and carboxyl groups can influence this susceptibility.[1]

Predicted Degradation Pathways:

Degradation_Pathways cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products UV Light UV Light Parent 5-Chloro-1H-indazole-6-carboxylic acid UV Light->Parent Heat Heat Heat->Parent Acid/Base Acid/Base Acid/Base->Parent Oxidizing Agents Oxidizing Agents Oxidizing Agents->Parent Decarboxylated 5-Chloro-1H-indazole Parent->Decarboxylated Decarboxylation Hydroxylated 5-Hydroxy-1H-indazole-6-carboxylic acid Parent->Hydroxylated Hydrolysis (Forced) Oxidized Oxidized Indazole Ring Products Parent->Oxidized Oxidation

Caption: Potential degradation pathways of 5-Chloro-1H-indazole-6-carboxylic acid under various stress conditions.

Q3: How do the chloro and carboxylic acid substituents affect the stability of the indazole ring?

A3: Both the chlorine atom and the carboxylic acid group are electron-withdrawing. These groups decrease the electron density of the aromatic system. This can have several effects:

  • Increased Acidity: The N-H proton of the indazole ring and the carboxylic acid proton will be more acidic.

  • Susceptibility to Nucleophilic Attack: While generally stable, the decreased electron density could make the ring system more susceptible to nucleophilic attack under certain conditions, although this is less common than electrophilic aromatic substitution.

  • Impact on Oxidation: The electron-withdrawing nature of these groups can make the indazole ring less prone to oxidation compared to unsubstituted indazole. However, oxidative degradation can still occur, particularly under harsh conditions.[1][11]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, based on general chemical principles for similar structures, you should avoid:

  • Strong Oxidizing Agents: These can lead to the degradation of the indazole ring.

  • Strong Bases: While a mild base can be used to dissolve the carboxylic acid, strong bases may deprotonate the indazole N-H, potentially leading to side reactions or degradation.

  • Strong Reducing Agents: These could potentially reduce the indazole ring or the carboxylic acid.

Summary of Key Stability Parameters

ParameterRecommendationRationale
Storage (Solid) 2-8°C, dry, dark, inert atmospherePrevents thermal, hydrolytic, photo-, and oxidative degradation.
Storage (Solution) Prepare fresh; if necessary, store aliquots at -20°C or -80°C, protected from light, under inert gas.Solution-state stability is often lower than solid-state.
pH (Aqueous) Slightly acidic to neutralBalances solubility of the carboxylic acid with the stability of the indazole ring.
Incompatibilities Strong oxidizing agents, strong basesCan induce chemical degradation of the molecule.

III. References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-119. Retrieved from [Link]

  • Shinde, S. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4561-4567. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. (n.d.). Allen Institute. Retrieved from [Link]

  • Scents & Science (Ch. 13): A Guide to Carboxylic Acids in Perfumery. (2025). Drop of Odor. Retrieved from [Link]

  • Song, D., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). OSTI.GOV. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of Halogenated Indazoles

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing halogenated indazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing halogenated indazoles. These scaffolds are critical intermediates in the development of pharmaceuticals, such as the anti-ovarian cancer drug Niraparib.[1][2] However, their synthesis, particularly controlling the position and degree of halogenation, presents significant challenges.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets with confidence.

Section 1: Core Issues in Indazole Halogenation - FAQs

This section addresses the most frequent and critical challenges encountered during the electrophilic halogenation of indazoles.

Q1: My halogenation reaction is yielding a mixture of regioisomers. How can I improve the selectivity for a specific position (e.g., C3, C5, or C7)?

A: Achieving high regioselectivity is the most common hurdle in indazole halogenation. The outcome is a delicate interplay between the indazole tautomer (1H- vs. 2H-), the electronic nature of existing substituents, and the reaction conditions.

The 2H-indazole tautomer, often favored when N2 is substituted, is electronically activated at the C3 position, making it the primary site for electrophilic attack. Conversely, the 1H-indazole tautomer presents a more complex reactivity profile.

Key Strategies to Control Regioselectivity:

  • Choice of Halogenating Agent: N-Halosuccinimides (NBS for bromination, NCS for chlorination) are often the reagents of choice for direct C-H halogenation due to their mild nature and predictable reactivity.[1][2][3] Using harsher reagents like elemental bromine (Br₂) can lead to poor selectivity and the formation of di- and tri-halogenated byproducts.[1][2][4]

  • Solvent Effects: The solvent system can profoundly influence reaction rates and selectivity. A recent metal-free approach found that "green" solvents like ethanol (EtOH) and water can provide excellent yields for mono-bromination of 2-substituted indazoles, often superior to acetonitrile (MeCN) or methanol (MeOH).[1][2][3]

  • Temperature and Stoichiometry Control: Fine-tuning the temperature and the equivalents of the halogenating agent is crucial for preventing over-halogenation. For instance, to achieve mono-bromination at the C3 position of a 2-aryl-2H-indazole, using 1.0-1.3 equivalents of NBS is typically sufficient.[1][2] Increasing the stoichiometry will invariably lead to polyhalogenated products.

  • Directed Metalation: For substrates where electrophilic substitution fails to provide the desired isomer, a directed ortho-metalation (DoM) strategy can be employed. This involves using a directing group to achieve regioselective lithiation, followed by quenching with an electrophilic halogen source (e.g., C₂Cl₆, BrCF₂CF₂Br). This method offers excellent control but requires anhydrous conditions and careful handling of organolithium reagents.

Below is a decision-making workflow for tackling regioselectivity issues.

G start Problem: Poor Regioselectivity sub_type What is your indazole scaffold? start->sub_type n2_sub N2-Substituted (2H-Indazole) sub_type->n2_sub N2-Substituted n1_sub N1-Substituted or NH-Indazole sub_type->n1_sub N1-Substituted / Unsubstituted c3_target Targeting C3 Position? n2_sub->c3_target n1_challenge High potential for mixture. Reactivity at C3, C5, C7 is competitive. n1_sub->n1_challenge c5c7_target Targeting C5/C7 Position? c3_target->c5c7_target No n2_sol Use NXS (NBS/NCS) in EtOH or H2O. C3 is the most electronically favorable site. c3_target->n2_sol Yes c5c7_target->n1_challenge n2_check Observe Mixture? n2_sol->n2_check n2_over Decrease NXS equivalents to ~1.1. Lower reaction temperature. n2_check->n2_over Yes sandmeyer Consider Sandmeyer Reaction from corresponding amino-indazole for unambiguous positioning. n1_challenge->sandmeyer

Caption: Troubleshooting workflow for regioselectivity in indazole halogenation.

Q2: My reaction yield is consistently low or the reaction is incomplete. What factors should I investigate?

A: Low yields are often traced back to suboptimal reaction conditions or reagent deactivation. Here is a systematic approach to diagnose the problem.

  • Re-evaluate Reaction Conditions: Temperature and solvent are the first parameters to optimize. For the direct bromination of 2-phenyl-2H-indazole with NBS, simply changing the solvent from MeCN to EtOH can boost the yield from 88% to 97%.[1][2][3]

    Table 1: Effect of Solvent and Temperature on Mono-Bromination of 2-phenyl-2H-indazole

    Entry Halogenating Agent (Equiv.) Solvent Temperature (°C) Time (h) Yield (%) Reference
    1 NBS (1.0) MeCN 25 2.0 88 [1]
    2 NBS (1.0) EtOH 25 2.0 97 [1]
    3 NBS (1.0) H₂O 25 2.0 Decreased [1]

    | 4 | NBS (1.3) | H₂O | 95 | 2.0 | 96 |[3] |

  • Assess Starting Material and Reagent Quality: Ensure your indazole starting material is pure. Impurities can interfere with the reaction. N-halosuccinimides are sensitive to moisture and light; use a freshly opened bottle or recrystallize older reagents.

  • Consider the Electronic Nature of Your Substrate: Electron-withdrawing groups (EWGs) like -NO₂ or -CN on the indazole ring will deactivate it towards electrophilic aromatic substitution (SEAr), requiring harsher conditions (higher temperature, longer reaction times) and potentially leading to lower yields.[5] Conversely, electron-donating groups (EDGs) activate the ring, often leading to faster reactions but also increasing the risk of polyhalogenation.[2]

Q3: I am getting significant amounts of di- and tri-halogenated products. How can I favor mono-halogenation?

A: The formation of polyhalogenated species is a classic sign of an overly reactive system. The key is to moderate the reactivity.

  • Control Stoichiometry: This is the most critical parameter. Use a precise stoichiometry of your halogenating agent, typically between 1.0 and 1.1 equivalents for mono-halogenation. An excess of the reagent will inevitably lead to multiple additions.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will decrease the reaction rate and improve selectivity for the mono-halogenated product.

  • Shorten Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed and the desired mono-halogenated product is the major component, quench the reaction immediately to prevent further halogenation.

A sequential, one-pot approach can be used to synthesize hetero-dihalogenated indazoles with control. For example, a 2H-indazole can first be brominated with NBS, followed by the addition of NCS to install a chlorine atom, yielding a 3-bromo-7-chloro-2H-indazole.[1][2][4] The order of addition matters, as the activity of NBS is greater than NCS.[1][2][4]

Section 2: Key Methodologies & Protocols

This section provides detailed protocols for the two most common strategies for synthesizing halogenated indazoles.

Methodology 1: Metal-Free Direct C-H Halogenation

This approach is valued for its mild conditions, operational simplicity, and use of environmentally friendly solvents.[1][2] It is particularly effective for N2-substituted indazoles.

Protocol: Synthesis of 3-Bromo-2-phenyl-2H-indazole

  • Reaction Setup: To a round-bottom flask, add 2-phenyl-2H-indazole (1.0 equiv.).

  • Solvent Addition: Add ethanol (EtOH) to create a solution or a fine suspension.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv.) to the mixture in one portion at room temperature (25 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, reduce the solvent volume under vacuum. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure 3-bromo-2-phenyl-2H-indazole.

Caption: Experimental workflow for direct C3-bromination of 2H-indazoles.

Methodology 2: Sandmeyer Reaction

The Sandmeyer reaction is a powerful, albeit multi-step, method for introducing a halogen to an aromatic ring with absolute regiocontrol. It proceeds via a diazonium salt intermediate formed from a primary amine.[6][7][8] This is the go-to method when direct halogenation fails to provide the desired isomer.

Protocol: Synthesis of 5-Bromo-1H-indazole from 5-Amino-1H-indazole

  • Diazotization (Step 1):

    • Dissolve 5-amino-1H-indazole (1.0 equiv.) in an aqueous solution of hydrobromic acid (HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.05 equiv.) dropwise, keeping the temperature below 5 °C.

    • Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Halogen Substitution (Step 2):

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv.) in HBr.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

    • Once the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water, aqueous sodium bicarbonate, and brine.

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 5-bromo-1H-indazole.

The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical which then abstracts a halogen from the copper(II) species.[8][9]

Section 3: Purification and Characterization

Q4: How can I effectively separate the regioisomers of my halogenated indazole?

A: Separating regioisomers is often challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions. Using a high-performance flash chromatography system can improve resolution.

  • Recrystallization: If a solid, fractional recrystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, reverse-phase preparative HPLC is a powerful tool.

Characterization Tip: Use 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) to unambiguously determine the position of the halogen. The coupling patterns of the aromatic protons are highly informative.

References

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4549–4553. [Link][1][2][4]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link][3]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. [Link]

  • Sandmeyer Reaction. Wikipedia. [Link][6]

  • Why is a Sandmeyer reaction important for aromatic halogenation?. TutorChase. [Link][7]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link][8]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link][9]

  • Ragaini, F., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link][5]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-1H-indazole-6-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis and optimization of 5-Chloro-1H-indazole-6-carboxylic acid. This document is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and optimization of 5-Chloro-1H-indazole-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that may arise during the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid and its precursors, providing potential causes and validated solutions.

Q1: My reaction shows low yield or has stalled. What are the primary factors to investigate?

A1: Low yields in indazole synthesis are a frequent challenge and can often be traced back to a few critical parameters.[1]

  • Suboptimal Temperature: Temperature control is paramount. While heating is necessary for cyclization, excessive temperatures can lead to the formation of undesired side products or degradation of the target molecule. It is crucial to establish the optimal temperature for your specific starting materials and solvent system through small-scale trials.[1]

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent significantly impact reaction kinetics and solubility of intermediates. For reactions involving diazotization and cyclization, a common route to the indazole core, the choice of acid and the presence of co-solvents are critical. For instance, in related syntheses, controlled amounts of water can sometimes improve yields, but an excess can be detrimental.[1]

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials, particularly the aniline or nitro-aromatic precursor. The stoichiometry of the diazotizing agent (e.g., sodium nitrite) must be precise; an excess can lead to unwanted side reactions, while an insufficient amount will result in an incomplete reaction.

  • Atmospheric Control: Some intermediates in the synthetic pathway may be sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve the overall yield and purity of the product.

Q2: I am observing the formation of multiple side products during the reaction, complicating purification. How can I improve selectivity?

A2: The formation of isomers and other impurities is a common issue, particularly in reactions involving electrophilic substitution or cyclization on a substituted benzene ring.

  • Control of Acidity (pH): During diazotization of an amino group, the pH must be carefully controlled. The reaction is typically performed in a strong acid like HCl.[2][3] If the medium is not acidic enough, the diazonium salt may not form efficiently or could couple with unreacted aniline to form diazoamino compounds.

  • Regioselectivity of Cyclization: The cyclization step to form the indazole ring can sometimes yield different isomers. The directing effects of the substituents on the aromatic ring play a major role. The choice of reaction conditions, including the cyclization catalyst or reagent, can influence the regiochemical outcome. While many reactions that occur at the 3-position of indole are not feasible for indazoles, introducing a suitable functional group at this position during ring formation is a common strategy.[4]

  • Temperature of Diazotization: The formation of the diazonium salt intermediate is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent its decomposition and the formation of phenol impurities.[5]

Q3: The final product is difficult to purify. What purification strategies are most effective for 5-Chloro-1H-indazole-6-carboxylic acid?

A3: Purification can be challenging due to the compound's polarity and potential for forming salt impurities.

  • Acid-Base Extraction: As a carboxylic acid, the product is soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium carbonate). This property can be exploited to separate it from non-acidic organic impurities. The aqueous layer can be washed with an organic solvent (like dichloromethane or ethyl acetate) to remove neutral impurities, and the product is then re-precipitated by acidifying the aqueous layer with an acid like HCl.[6]

  • Recrystallization: This is a powerful technique for purifying the final product. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. Common solvents for similar polar molecules include ethanol, methanol, acetic acid, or mixtures with water.[2]

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used. A polar mobile phase, often a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), will be required. Adding a small amount of acetic or formic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 5-Chloro-1H-indazole-6-carboxylic acid?

A1: While numerous methods exist for synthesizing the indazole core, a common strategy for a substituted indazole like this involves a multi-step sequence.[4][7] A plausible route starts from a suitably substituted o-toluidine or 2-nitro-toluene derivative, followed by cyclization to form the indazole ring. The Jacobson indazole synthesis is a classic method that can be adapted for such targets.[4] A general workflow is outlined below.

Visualized Synthetic Workflow

Caption: A general synthetic pathway to indazole-6-carboxylic acids.

Q2: What are the key safety considerations when working with this synthesis?

A2: Several safety precautions are essential:

  • Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. They should always be kept in solution at low temperatures and used immediately in the next step.[5]

  • Reagents: Reagents like phosphorus oxychloride, which can be used for chlorination steps, are highly corrosive and react violently with water.[2] Strong acids and oxidizing agents should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and all operations should be performed in a certified fume hood.[8]

  • Exothermic Reactions: Both diazotization and certain cyclization steps can be highly exothermic. The reaction temperature must be carefully monitored and controlled using an ice bath to prevent runaway reactions.[5]

Q3: How should I store the final 5-Chloro-1H-indazole-6-carboxylic acid product?

A3: The compound is a crystalline solid.[6] It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.[8] For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended to prevent degradation from moisture.

Experimental Protocols & Data

Protocol: Representative Synthesis via Diazotization

This protocol is a representative example based on established indazole synthesis methodologies.[2] Note: This procedure should be optimized for your specific laboratory conditions and scale.

Step 1: Diazotization of 2-amino-5-chlorobenzoic acid

  • Suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is complete. Use this solution immediately in the next step.

Step 2: Reductive Cyclization

  • In a separate flask, prepare a solution of sodium sulfite (or another suitable reducing agent) in water and cool it to 10-15 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. The temperature should be maintained below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with concentrated HCl to pH 1-2. The crude product should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude 5-Chloro-1H-indazole-6-carboxylic acid.

Data Summary: Reaction Parameter Optimization
ParameterCondition ACondition B (Optimized)Condition CExpected Outcome
Diazotization Temp. 15 °C0-5 °C -10 °CLower temp prevents diazonium salt decomposition, improving yield.[5]
Solvent for Cyclization TolueneWater/Acetic Acid DMFAqueous/acidic media often facilitate cyclization for this class of compounds.
Reducing Agent SnCl₂Na₂SO₃ Fe/HClSodium sulfite is a mild and effective reducing agent for this transformation.
Final pH for Ppt. 4-51-2 6-7Strong acidification ensures complete protonation and precipitation of the carboxylic acid.[6]
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_temp Verify Temperature Profile (Diazotization & Cyclization) start->check_temp temp_ok Temp OK? check_temp->temp_ok check_reagents Check Reagent Purity & Stoichiometry reagents_ok Reagents OK? check_reagents->reagents_ok check_solvent Evaluate Solvent System (Polarity, Water Content) solvent_ok Solvent OK? check_solvent->solvent_ok temp_ok->check_reagents Yes adjust_temp Optimize Temperature (Run small trials) temp_ok->adjust_temp No reagents_ok->check_solvent Yes purify_reagents Purify/Replace Reagents Recalculate Stoichiometry reagents_ok->purify_reagents No change_solvent Screen Alternative Solvents (e.g., add co-solvent) solvent_ok->change_solvent No success Yield Improved solvent_ok->success Yes adjust_temp->check_temp purify_reagents->check_reagents change_solvent->check_solvent

Caption: A logical workflow for troubleshooting low-yield indazole synthesis.

References

  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ. Guidechem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • Indazole. Organic Syntheses Procedure.
  • 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis. ChemicalBook.
  • Indazole synthesis. Organic Chemistry Portal.
  • Indazole. Organic Syntheses Procedure.
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • SAFETY DATA SHEET - 1H-Indazole-7-carboxylic acid. Fisher Scientific.
  • 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. ChemicalBook.
  • 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. Echemi.
  • Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
  • 1H-Indazole-6-carboxylic acid 97 704-91-6. Sigma-Aldrich.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH).
  • 1H-indazole-6-carboxylic acid CAS#: 704-91-6. ChemicalBook.
  • 1H-Indazole-6-carboxylic acid. Chem-Impex.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • An efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid. ResearchGate.
  • Methods for preparing indazole compounds. Google Patents.

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-1H-indazole-6-carboxylic acid

Welcome to the technical support guide for 5-Chloro-1H-indazole-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important het...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-1H-indazole-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This guide provides field-proven troubleshooting advice and detailed protocols to address common purification challenges, ensuring you achieve the desired purity for your research and development needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling and purifying 5-Chloro-1H-indazole-6-carboxylic acid.

Q1: What are the most common impurities I should expect when synthesizing 5-Chloro-1H-indazole-6-carboxylic acid?

A: The impurity profile can vary based on the synthetic route, but typically you should be vigilant for:

  • Isomeric Impurities: Synthesis of substituted indazoles can often lead to mixtures of isomers, such as positional isomers of the chloro or carboxylic acid group if the starting materials are not pure, or N-1 vs. N-2 alkylated byproducts if subsequent reactions are performed.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors like substituted anthranilic acids or phenylhydrazines may be present.[3][4]

  • Reaction Byproducts: Incomplete hydrolysis of an ester precursor will leave the corresponding methyl or ethyl ester as a major impurity.[1] Side-reactions like decarboxylation can also occur under harsh thermal conditions.[5]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, Ethyl Acetate) can be retained in the crude product.

Q2: What are the physical properties and expected appearance of the pure compound?

A: Pure 5-Chloro-1H-indazole-6-carboxylic acid should be a light yellow to off-white or white solid.[6] A significant deviation, such as a dark brown or tar-like appearance, indicates substantial impurities. The reported melting point is approximately 199°C, typically with decomposition.[6][7] A broad melting range is a reliable indicator of impurity.

Q3: Which analytical techniques are essential for confirming the purity of my product?

A: A multi-pronged approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier) is a common starting point.[8][9]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for confirming the chemical structure and identifying organic impurities. The proton signals for the indazole ring are characteristic and can help differentiate between isomers.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can help in the identification of unknown impurity peaks observed in HPLC.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a good qualitative indicator of high purity.

Q4: What are the general solubility characteristics of 5-Chloro-1H-indazole-6-carboxylic acid?

A: As a carboxylic acid, its solubility is pH-dependent.

  • It is generally soluble in polar organic solvents like DMSO and methanol.[10]

  • Its solubility in water is low but increases significantly in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the water-soluble carboxylate salt. This property is key for purification via acid-base extraction.[11]

  • The presence of water can sometimes increase the solubility of carboxylic acids in certain organic solvents.[12]

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to specific problems you may encounter during the purification process.

Problem Encountered Probable Cause(s) Recommended Solution & Scientific Rationale
Low Purity After Synthesis (<95% by HPLC) 1. High levels of non-acidic impurities (e.g., unreacted starting materials, neutral byproducts). 2. Presence of isomeric impurities.Solution: Perform an Acid-Base Extraction . Rationale: The carboxylic acid functional group is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble sodium salt. Neutral organic impurities will remain in the organic phase and can be washed away. Re-acidification of the aqueous layer will then precipitate the purified carboxylic acid. This is a highly effective and scalable first-pass purification technique.[11][13]
Product is Darkly Colored (Brown/Tan) or Oily 1. Presence of high-molecular-weight, colored byproducts or polymeric material. 2. Product degradation from excessive heat or harsh reagents. 3. Trapped residual solvents.Solution: Recrystallization with Activated Charcoal . Rationale: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol). Add a small amount (1-2% w/w) of activated charcoal and briefly reflux. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool slowly to crystallize the purified product. Ensure the final product is dried under high vacuum to remove all solvent.
HPLC Shows Multiple Peaks with Similar Retention Times 1. Presence of closely related structural isomers that are difficult to separate.Solution 1: Optimize Recrystallization. Rationale: Isomers often have slightly different solubilities. A systematic screening of solvents (polar protic, polar aprotic, nonpolar) and mixed solvent systems (e.g., Ethyl Acetate/Heptane, Methanol/Water) can identify conditions where one isomer crystallizes preferentially, leaving the other in the mother liquor.[2] Solution 2: Flash Column Chromatography. Rationale: If recrystallization fails, column chromatography provides a different separation mechanism based on polarity. A silica gel column with a gradient elution, typically starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively resolve closely related compounds.[14][15]
Yield is Very Low After Purification 1. Product is partially soluble in the recrystallization solvent even at cold temperatures. 2. Precipitation was incomplete during acid-base extraction. 3. Incorrect solvent system used for column chromatography, causing product to remain on the column.Solution: Optimize the Protocol. Rationale: For recrystallization, cool the solution in an ice bath for an extended period to maximize crystal formation and consider adding a small amount of a non-solvent to induce further precipitation. For acid-base extraction, ensure the aqueous layer is acidified to a pH of ~2-3 to fully protonate the carboxylate. For chromatography, ensure the eluent is polar enough at the end of the run to elute the highly polar carboxylic acid.

Section 3: Visual Workflows & Diagrams

Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the right purification method based on the initial analysis of your crude product.

PurificationDecisionTree start Crude 5-Chloro-1H-indazole-6-carboxylic acid check_purity Analyze Crude by HPLC & ¹H NMR start->check_purity purity_question Purity < 95% AND/OR Discolored? check_purity->purity_question acid_base Perform Acid-Base Extraction purity_question->acid_base  Yes recrystallize Perform Recrystallization (with charcoal if needed) purity_question->recrystallize  No reassess1 Re-assess Purity by HPLC acid_base->reassess1 purity_question2 Purity > 98% & Colorless/White? reassess1->purity_question2 purity_question2->recrystallize  No final_product High Purity Product purity_question2->final_product  Yes reassess2 Re-assess Purity by HPLC recrystallize->reassess2 purity_question3 Purity > 99% & Sharp MP? reassess2->purity_question3 chromatography Consider Flash Chromatography or Prep-HPLC purity_question3->chromatography  No purity_question3->final_product  Yes chromatography->final_product

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

This diagram illustrates the sequential steps of the acid-base extraction protocol, showing how the product is separated from impurities.

AcidBaseWorkflow cluster_0 Organic Phase cluster_1 Aqueous Phase start 1. Dissolve Crude Product in Ethyl Acetate extract 2. Extract with sat. NaHCO₃(aq) start->extract wash_org 4. Wash Aqueous Layer with Fresh Ethyl Acetate impurities 5. Combine Organic Layers (Contains Neutral Impurities) -> Discard wash_org->impurities Organic Wash acidify 6. Acidify Aqueous Layer with HCl (to pH 2-3) wash_org->acidify separate 3. Separate Layers extract->separate separate->wash_org Aqueous Layer separate->impurities Organic Layer (Initial) precipitate 7. Collect Precipitate (Pure Product) via Filtration acidify->precipitate

Caption: Step-by-step workflow for acid-base extraction.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory professionals. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves. Conduct all operations in a well-ventilated fume hood.

Protocol 1: Purification by Recrystallization

This protocol is ideal for improving the purity of a product that is already >90% pure or for removing colored impurities.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate). A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude 5-Chloro-1H-indazole-6-carboxylic acid into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small scoop of activated charcoal (1-2% w/w) and swirl the hot solution for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This is a powerful method for removing neutral or basic impurities from the acidic target compound.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers with a small portion of the organic solvent (e.g., EtOAc) to remove any last traces of neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the pH of the solution is ~2-3 (check with pH paper). A precipitate of the pure product will form.

  • Isolation: Collect the white/off-white precipitate by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water to remove any inorganic salts, and then dry thoroughly under high vacuum.

Protocol 3: Purity Assessment by HPLC

This protocol provides a starting point for analyzing the purity of your material.

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 254 nm
Injection Volume 5 µL
Column Temp. 30°C

Procedure:

  • Prepare a stock solution of your sample at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Integrate the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.).
  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (2018). The Royal Society of Chemistry. [Link]

  • Separation of Indazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.).
  • Indazole. (n.d.). Organic Syntheses. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Center for Biotechnology Information. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PubMed Central. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.).
  • Combine chromatography techniques to optimize your protein purification. (n.d.). Cytiva. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (2011). National Center for Biotechnology Information. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1994). UNT Digital Library. [Link]

  • 6-Hydroxy-1H-indazole-5-carboxylic acid. (2024). ChemBK. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2019). MDPI. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds. (n.d.).
  • US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters. (n.d.).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-1H-indazole-6-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently scale up this synthesis with scientific integrity and efficiency.

Introduction to the Synthesis

5-Chloro-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] The synthesis of substituted indazoles can be challenging, often requiring careful control of reaction conditions to achieve high yields and purity.[3] This guide will focus on a common and adaptable synthetic route, addressing potential issues you may encounter.

A plausible and frequently utilized strategy for constructing the indazole core involves the cyclization of a suitably substituted phenylhydrazone. This guide will focus on a multi-step synthesis beginning from a commercially available substituted toluene.

Proposed Synthetic Pathway

The following diagram outlines a potential synthetic route for 5-Chloro-1H-indazole-6-carboxylic acid.

Synthetic_Pathway A 2-Chloro-4-methyl-5-nitrobenzoic acid B Methyl 2-chloro-4-methyl-5-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-amino-4-methyl-5-nitrobenzoate B->C Nucleophilic Aromatic Substitution (aq. NH3) D Methyl 5-amino-2-chloro-4-methylbenzoate C->D Reduction of nitro group (e.g., Fe/HCl or H2, Pd/C) E Diazonium Salt Intermediate D->E Diazotization (NaNO2, HCl) F 5-Chloro-1H-indazole-6-carboxylic acid E->F Reductive Cyclization (e.g., SnCl2)

Caption: Proposed synthetic pathway for 5-Chloro-1H-indazole-6-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question: During the esterification of 2-chloro-4-methyl-5-nitrobenzoic acid (Step A -> B), I am observing low yields. What could be the cause?

Answer:

Low yields in Fischer esterification are common and can be attributed to several factors:

  • Incomplete Reaction: Esterification is an equilibrium reaction. To drive it towards the product, you need a large excess of the alcohol (methanol) and/or removal of water as it is formed.

  • Insufficient Catalyst: Sulfuric acid acts as a catalyst. An inadequate amount will result in a slow or incomplete reaction.

  • Reaction Temperature: While refluxing is standard, ensure the temperature is maintained to allow for a reasonable reaction rate without degrading the starting material.

Troubleshooting Steps:

  • Increase Methanol: Use methanol as the solvent to ensure a large excess.

  • Check Catalyst Amount: Ensure you are using a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

  • Extend Reaction Time: Monitor the reaction by TLC. If it is proceeding slowly, extend the reflux time.

  • Water Removal: For larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically, although with methanol this is less common.

Question: The nucleophilic aromatic substitution of the chloro group with ammonia (Step B -> C) is sluggish and produces significant side products. How can I improve this step?

Answer:

This step can be challenging due to the deactivated nature of the aromatic ring.

  • Cause of Sluggish Reaction: The electron-withdrawing nitro group facilitates this reaction, but steric hindrance from the adjacent ester and methyl groups can slow it down.

  • Side Product Formation: A common side product is the hydrolysis of the ester group under the reaction conditions.

Troubleshooting Steps:

  • Reaction Conditions: This reaction often requires elevated temperature and pressure. Using a sealed reaction vessel (autoclave) is recommended for scalability.

  • Ammonia Concentration: Use a concentrated aqueous or alcoholic solution of ammonia to maximize the nucleophile concentration.

  • Temperature Control: Carefully control the temperature. Too high a temperature can lead to decomposition and increased side product formation.

  • Alternative Aminating Agents: While aqueous ammonia is common, you could explore other ammonia sources like ammonia in methanol or dioxane.

Question: The reduction of the nitro group (Step C -> D) is not going to completion, or I am seeing over-reduction products. What are the best practices?

Answer:

The choice of reducing agent is critical for this step.

  • Incomplete Reduction: This can occur if the reducing agent is not active enough or if an insufficient amount is used.

  • Over-reduction: While less common for nitro groups in the presence of an ester, aggressive reducing agents could potentially affect the ester functionality.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Iron in acidic medium (e.g., Fe/HCl or Fe/NH4Cl): This is a classic, cost-effective, and generally selective method for nitro group reduction. Ensure the iron powder is activated (e.g., by washing with dilute acid).

    • Catalytic Hydrogenation (H2, Pd/C): This is a cleaner method but requires specialized equipment (hydrogenator). It is highly effective and selective for nitro group reduction. Ensure the catalyst is not poisoned.

    • Stannous Chloride (SnCl2): This is also a reliable reagent for this transformation.

  • Stoichiometry: Ensure you are using a sufficient stoichiometric excess of the reducing agent, especially for metal-based reductions.

  • Monitoring: Follow the reaction progress closely using TLC to determine the point of complete consumption of the starting material.

Question: The diazotization and subsequent cyclization (Steps D -> E -> F) are giving me a complex mixture of products and a low yield of the desired indazole. What is going wrong?

Answer:

This is often the most critical and sensitive part of the synthesis. The diazonium salt intermediate is unstable and prone to side reactions.

  • Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures. The reaction must be kept cold (typically 0-5 °C).

  • Side Reactions: The diazonium salt can react with the solvent or other nucleophiles present, leading to byproducts. A common side reaction is the Sandmeyer reaction, where the diazonium group is replaced by a chloro, bromo, or cyano group if copper salts are present.[4][5]

  • Incomplete Cyclization: The reductive cyclization step requires a suitable reducing agent to facilitate the ring closure.

Troubleshooting Workflow:

Troubleshooting_Diazotization cluster_problem Problem: Low Yield in Diazotization/Cyclization cluster_causes Potential Causes cluster_solutions Solutions Problem Low yield of 5-Chloro-1H-indazole-6-carboxylic acid Cause1 Diazonium Salt Decomposition Problem->Cause1 Cause2 Side Reactions (e.g., Sandmeyer) Problem->Cause2 Cause3 Incomplete Cyclization Problem->Cause3 Sol1 Maintain 0-5 °C throughout diazotization Cause1->Sol1 Sol2 Slow, dropwise addition of NaNO2 solution Cause1->Sol2 Sol3 Use freshly prepared diazonium salt immediately Cause1->Sol3 Sol4 Ensure no copper contamination Cause2->Sol4 Sol5 Use appropriate reducing agent for cyclization (e.g., SnCl2, Na2SO3) Cause3->Sol5 Sol6 Optimize pH for cyclization Cause3->Sol6

Caption: Troubleshooting workflow for the diazotization and cyclization steps.

Detailed Solutions:

  • Temperature Control: Use an ice-salt bath to maintain the temperature of the reaction mixture between 0 and 5 °C during the addition of sodium nitrite.

  • Slow Addition: Add the sodium nitrite solution dropwise and slowly to control the exotherm and prevent localized heating.

  • Immediate Use: The diazonium salt should be used in the subsequent cyclization step immediately after its formation without isolation.

  • Reductive Cyclization: After diazotization, the addition of a reducing agent like stannous chloride (SnCl2) or sodium sulfite (Na2SO3) is necessary to induce cyclization. Ensure the reducing agent is added under controlled temperature conditions.

  • pH Adjustment: The pH of the reaction mixture can be critical for the stability of the diazonium salt and the efficiency of the cyclization.

Question: I am struggling with the final purification of 5-Chloro-1H-indazole-6-carboxylic acid. What is the recommended procedure?

Answer:

The purification of carboxylic acids can sometimes be challenging due to their polarity and potential for salt formation.

  • Common Impurities: Unreacted starting materials, byproducts from the cyclization step, and inorganic salts.

Purification Strategy:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

    • Extract the product into a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and carefully re-acidify with cold dilute HCl until the product precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • If the product is still not pure enough after extraction, recrystallization is recommended.

    • Common solvents for recrystallization of such compounds include ethanol, methanol, or mixtures of ethanol and water. Experiment with different solvent systems to find the optimal one for your product.

Purification Step Purpose Typical Reagents
Acid Wash Removal of basic impurities1M HCl
Base Extraction Isolation of the carboxylic acidSaturated NaHCO₃ or 1M NaOH
Re-acidification Precipitation of the pure product1M HCl (cold)
Recrystallization Final purificationEthanol, Methanol, or Ethanol/Water
Table 1: Summary of Purification Steps.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider for this synthesis?

A1:

  • Diazonium Salts: These are potentially explosive, especially when isolated and dry. Always prepare them in solution at low temperatures and use them immediately.

  • Reagents: Handle concentrated acids (H₂SO₄, HCl) and other corrosive or toxic reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogenation: If using catalytic hydrogenation, ensure proper grounding of the equipment to prevent static discharge and use an inert atmosphere for handling the catalyst.

Q2: Can I use a different starting material?

A2: Yes, there are multiple synthetic routes to indazoles.[3][6] For example, you could start from a substituted isatin or use a palladium-catalyzed cross-coupling reaction.[3][7] The choice of starting material will depend on commercial availability, cost, and the desired substitution pattern on the final molecule.

Q3: How can I confirm the structure of my final product?

A3: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure, including the position of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups like the carboxylic acid (O-H and C=O stretches) and the N-H of the indazole ring.

  • Melting Point: A sharp melting point is an indicator of purity.

Q4: Is it possible to perform a one-pot synthesis for any of these steps?

A4: The diazotization and reductive cyclization (Steps D to F) are typically performed in a one-pot fashion, as the diazonium intermediate is not isolated. Combining other steps would be challenging due to incompatible reaction conditions and reagents. For example, the strongly acidic conditions of esterification are incompatible with the basic conditions of the amination step.

Q5: What are the key considerations for scaling up this synthesis from milligram to gram or kilogram scale?

A5:

  • Heat Transfer: Reactions that are exothermic (like diazotization) require careful management of heat transfer on a larger scale. Use a jacketed reactor with efficient cooling.

  • Reagent Addition: The rate of addition of reagents becomes more critical. Use addition funnels or pumps for controlled, slow addition.

  • Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized hot spots.

  • Work-up and Isolation: Handling larger volumes of solvents and precipitates requires appropriate equipment (larger separatory funnels, filtration apparatus).

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry.
  • ResearchGate. (2022). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • Ghavre, M., et al. (2012).
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ScholarWorks. (2023).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • J. Org. Chem. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • RSC Advances. (2018).
  • MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid.
  • Molecules. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • ResearchGate. (2022).
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • ResearchGate. (2022).
  • Semantic Scholar. (2017). Recent applications of isatin in the synthesis of organic compounds.
  • Echemi. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID.
  • Master Organic Chemistry. (2018).
  • Collection of Czechoslovak Chemical Communications. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.
  • Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.

Sources

Optimization

"5-Chloro-1H-indazole-6-carboxylic acid" solubility issues in aqueous buffers

Welcome to the technical support center for 5-Chloro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common solubility challenges encountered with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome experimental hurdles.

Introduction to 5-Chloro-1H-indazole-6-carboxylic acid

5-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic carboxylic acid of interest in pharmaceutical and biochemical research. Its structure, featuring an indazole core, a carboxylic acid group, and a chloro substituent, presents a unique set of physicochemical properties. A common challenge faced by researchers is its limited solubility in aqueous buffers, which is critical for a wide range of biological assays and formulation development. This guide will provide a structured approach to addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Chloro-1H-indazole-6-carboxylic acid poorly soluble in neutral aqueous buffers?

A1: The poor aqueous solubility of 5-Chloro-1H-indazole-6-carboxylic acid at neutral pH is primarily due to two factors: the rigid, aromatic indazole core which is hydrophobic, and the carboxylic acid group. In its protonated (uncharged) state, the molecule is less likely to interact favorably with polar water molecules, leading to low solubility.

Q2: What is the predicted pKa of 5-Chloro-1H-indazole-6-carboxylic acid and why is it important?

Q3: Can I dissolve 5-Chloro-1H-indazole-6-carboxylic acid directly in my aqueous biological buffer (e.g., PBS pH 7.4)?

A3: Direct dissolution in neutral buffers like PBS at pH 7.4 is likely to be challenging and may result in a suspension rather than a true solution, especially at higher concentrations. This is because at pH 7.4, while above the predicted pKa, the dissolution of the solid form into the buffer can be slow. It is generally recommended to first prepare a concentrated stock solution in an organic solvent or an alkaline aqueous solution and then dilute it into your final buffer.

Troubleshooting Guide: Solubility Issues and Solutions

This section provides a systematic approach to overcoming common solubility problems.

Problem 1: The compound does not dissolve in my neutral aqueous buffer.
  • Cause: At neutral pH, the compound is not sufficiently ionized to overcome its crystal lattice energy and dissolve effectively in water.

  • Solution Workflow:

    start Start: Undissolved Compound in Neutral Buffer step1 step1 start->step1 step2 Gentle Heating & Sonication Warm the solution gently (30-40°C) and sonicate to aid dissolution. step1->step2 step3 Success? Visually inspect for a clear solution. step2->step3 success Clear Solution Obtained step3->success Yes failure Proceed to Co-Solvent Method step3->failure No

    Caption: pH Adjustment Workflow for Solubilization.

  • Detailed Protocol (pH Adjustment):

    • Weigh the desired amount of 5-Chloro-1H-indazole-6-carboxylic acid.

    • Add a small amount of your target aqueous buffer.

    • While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise to raise the pH. Monitor the pH with a calibrated meter. Aim for a pH at least 1-2 units above the estimated pKa.

    • Once the compound is dissolved, you can carefully adjust the pH back towards your target pH with a dilute acid (e.g., 0.1 M HCl). Caution: Be mindful of potential precipitation as you approach the pKa.

    • Bring the solution to the final volume with your buffer.

Problem 2: I need to make a high-concentration stock solution.
  • Cause: The solubility in purely aqueous solutions, even at elevated pH, may be limited.

  • Solution: The use of a water-miscible organic co-solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[1][2]

  • Experimental Protocol (DMSO Stock Preparation):

    • Weigh the desired amount of 5-Chloro-1H-indazole-6-carboxylic acid into a suitable vial.

    • Add a minimal amount of high-purity DMSO to completely dissolve the compound. Sonication can aid this process.

    • This creates a high-concentration stock solution that can be serially diluted into your aqueous buffer for your experiments.

    • Important Consideration: Be aware of the final concentration of the co-solvent in your assay, as it may affect biological systems. Always run a vehicle control with the same final concentration of the co-solvent.

Problem 3: My compound precipitates out of solution upon dilution of the stock or during storage.
  • Cause: This can be due to several factors:

    • The final concentration in the aqueous buffer exceeds the thermodynamic solubility at that pH.

    • Changes in temperature during storage can reduce solubility.

    • For DMSO stocks, addition to an aqueous buffer can cause precipitation if the dilution factor is not large enough.

  • Troubleshooting Steps:

    start Precipitation Observed check1 Check Final Concentration vs. Solubility Limit start->check1 check2 Evaluate Dilution Method start->check2 check3 Assess Storage Conditions start->check3 solution1 Reduce Final Concentration check1->solution1 solution2 Increase Co-solvent Percentage (with caution) check2->solution2 solution3 Prepare Fresh Solutions check3->solution3 solution4 Store at Room Temperature or 37°C (if stable) check3->solution4

    Caption: Troubleshooting Precipitation Issues.

Quantitative Data Summary

As specific experimental solubility data for 5-Chloro-1H-indazole-6-carboxylic acid is not available in the literature, the following table provides estimated solubility categories based on general principles for poorly soluble carboxylic acids.

Solvent/Buffer SystemEstimated SolubilityKey Considerations
Water (pH < 4)Very LowThe compound is in its neutral, less soluble form.
Aqueous Buffer (pH 7.4)LowPartial ionization, but dissolution may be slow and incomplete.
Aqueous Buffer (pH > 8.5)Moderate to HighThe compound is predominantly in its ionized, more soluble form.
Dimethyl Sulfoxide (DMSO)HighExcellent solvent for creating concentrated stock solutions.
EthanolModerateCan be used as a co-solvent.

Advanced Strategy: Salt Formation

For long-term storage and improved handling, converting the carboxylic acid to a more soluble salt form (e.g., sodium or potassium salt) can be a viable strategy. This is typically achieved by reacting the acid with a stoichiometric amount of a suitable base and then isolating the salt. This approach is more involved and generally performed by medicinal or process chemists.

Conclusion

The solubility of 5-Chloro-1H-indazole-6-carboxylic acid in aqueous buffers is fundamentally linked to its acidic nature. By understanding the role of pH and leveraging the use of co-solvents, researchers can successfully prepare solutions suitable for a variety of experimental applications. Always start with small-scale solubility tests to determine the optimal conditions for your specific needs and remember to include appropriate vehicle controls in your experiments.

References

  • Troganis, A. N., Peristeras, L. D., et al. (2019). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. RSC Advances, 9(43), 25068–25078. [Link]

  • Lagunin, A. A., et al. (2010). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Modeling, 50(2), 256-262. [Link]

  • Teixeira, F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Ribeiro, C. M. R., et al. (2021). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Molecules, 26(21), 6433. [Link]

  • Albalos, J. L., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5696–5708. [Link]

  • PubChem. (n.d.). 4-chloro-1H-indazole-6-carboxylic acid. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ChemBK. (2024). 6-Hydroxy-1H-indazole-5-carboxylic acid. Retrieved from [Link]

  • Li, Y., et al. (2021). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic & Biomolecular Chemistry, 19(3), 560-564. [Link]

Sources

Troubleshooting

Preventing isomer formation in "5-Chloro-1H-indazole-6-carboxylic acid" synthesis

Technical Support Center: Synthesis of 5-Chloro-1H-indazole-6-carboxylic acid Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Chloro-1H-indazole-6-carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-1H-indazole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to address one of the most critical challenges in this synthesis: the formation of unwanted positional isomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high regioselectivity and product purity.

Section 1: Understanding Isomer Formation

The primary challenge in synthesizing 5-Chloro-1H-indazole-6-carboxylic acid is controlling the regiochemistry during the indazole ring formation. Unwanted isomers, such as 4-chloro and 7-chloro derivatives, can arise depending on the synthetic route and reaction conditions, leading to complex purification challenges and reduced yields.

FAQ 1.1: What are the most common isomeric impurities and why do they form?

In a typical synthesis starting from a substituted aniline precursor, the key step is an intramolecular cyclization of a diazonium salt intermediate. The substitution pattern on the aromatic ring dictates the direction of this cyclization. For the synthesis of 5-Chloro-1H-indazole-6-carboxylic acid, the most common and difficult-to-separate impurity is often the 7-Chloro-1H-indazole-6-carboxylic acid isomer.

The formation of these isomers is governed by the electronic and steric effects of the substituents on the benzene ring of the precursor. The diazotization of a substituted o-aminobenzoic acid derivative, followed by cyclization, is a common route. The position of the chloro and carboxyl groups directs the ring closure, and subtle shifts in reaction conditions can alter the kinetic and thermodynamic favorability of cyclization at different positions, leading to a mixture of products.

FAQ 1.2: At which stage of the synthesis do these isomers typically form?

Isomer formation is determined during the core indazole ring-forming step. A widely used method is the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. It is during this cyclization that the regiochemical outcome is decided.

The process begins with the formation of a diazonium salt from a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid).[1][2][3][4] This highly reactive intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring to form the pyrazole ring of the indazole system. The diagram below illustrates the critical juncture where the reaction can diverge to form either the desired product or an unwanted isomer.

G cluster_start Starting Material & Diazotization cluster_cyclization Critical Cyclization Step cluster_products Reaction Products start Substituted Aniline Precursor (e.g., 2-Amino-4-chlorobenzoic acid derivative) diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, H⁺ (Diazotization) cyclization Intramolecular Electrophilic Cyclization diazonium->cyclization product_5_chloro Desired Product: 5-Chloro-1H-indazole-6-carboxylic acid cyclization->product_5_chloro Favored Pathway (Thermodynamic Product) isomer_7_chloro Isomeric Impurity: 7-Chloro-1H-indazole-6-carboxylic acid cyclization->isomer_7_chloro Competing Pathway (Kinetic Product) caption Fig 1. Divergent pathways in indazole synthesis leading to isomer formation.

Fig 1. Divergent pathways in indazole synthesis leading to isomer formation.

Section 2: Troubleshooting Guide for Isomer Contamination

This section provides actionable steps to identify, quantify, and eliminate isomeric impurities from your product.

Problem 2.1: My analytical data (¹H NMR, HPLC) suggests the presence of multiple isomers. How can I confirm their identities?

Answer: Differentiating between closely related positional isomers requires a combination of high-resolution analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating and quantifying isomers. Since carboxylic acids may lack a strong chromophore, UV detection might be challenging, but often feasible. For non-UV active compounds, a Refractive Index Detector (RID) can be used.[5] Chiral derivatization can also be employed to separate enantiomers if applicable.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR is invaluable. The aromatic protons of each isomer will have a unique chemical shift and coupling pattern. Comparing the spectra of your mixture to known standards or predicted spectra can confirm the identities. ¹³C NMR can also provide confirmatory data.[8]

  • Mass Spectrometry (MS): While MS will show the same mass for all isomers, LC-MS can confirm the molecular weight of the peaks separated by HPLC.

Protocol: HPLC Method for Isomer Separation

This is a starting point for method development. Optimization will be required.

  • Column: Use a high-resolution reverse-phase column, such as a C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Start with a gradient elution.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Begin with a high percentage of Solvent A (e.g., 95%) and ramp to a higher percentage of Solvent B over 20-30 minutes. A shallow gradient is crucial for separating closely eluting isomers.

  • Detection: UV detection at a wavelength where the indazole ring absorbs (e.g., 254 nm or 280 nm).

  • Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

Table 1: Representative ¹H NMR Chemical Shifts for Isomer Identification

Proton PositionExpected δ (ppm) for 5-Chloro IsomerExpected δ (ppm) for 7-Chloro IsomerKey Differentiator
H-3~8.2~8.1Minor shift
H-4~7.8 (singlet)~7.5 (doublet)Splitting Pattern & Shift
H-7~8.1 (singlet)-Presence/Absence of Signal
H-5-~7.3 (doublet)Presence/Absence of Signal
-COOH>13.0>13.0Broad singlet, solvent dependent
-NH>13.0>13.0Broad singlet, solvent dependent

Note: These are estimated values in DMSO-d₆. Actual shifts may vary. The key is the difference in the multiplicity and location of the aromatic proton signals.

Problem 2.2: I have confirmed 7-chloro isomer contamination. How can I optimize the reaction to favor the 5-chloro product?

Answer: Minimizing the 7-chloro isomer involves carefully controlling the kinetic and thermodynamic parameters of the cyclization reaction. The 5-chloro isomer is often the thermodynamically more stable product, while the 7-chloro isomer can be a kinetically favored byproduct.

Key Parameters to Control:

  • Temperature: This is the most critical parameter. Diazotization must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2] Allowing the reaction to warm prematurely can lead to decomposition and a less selective cyclization. The cyclization step itself should be conducted at a controlled, moderately elevated temperature to favor the thermodynamic product.

  • Acid Concentration: The type and concentration of acid used to generate nitrous acid can influence the reactivity of the diazonium intermediate. An excess of a strong acid like HCl is typically required.[9]

  • Solvent: The choice of solvent can affect the solubility of intermediates and the energy of the transition states, thereby influencing the isomer ratio. Protic solvents like acetic acid are commonly used.

  • Addition Rate: Slow, controlled addition of the sodium nitrite solution to the acidic solution of the amine precursor is essential to maintain a low temperature and prevent localized high concentrations of nitrous acid.

Protocol: Optimized Diazotization and Cyclization

  • Setup: In a jacketed reactor equipped with an overhead stirrer and a temperature probe, dissolve the aniline precursor (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Stir the resulting mixture at 0-5 °C for an additional 60 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: Slowly warm the reaction mixture to a controlled temperature (e.g., 60-80 °C) and hold for several hours. Monitor the reaction progress by HPLC to determine the optimal reaction time that maximizes the formation of the 5-chloro isomer while minimizing byproducts.

  • Workup: Once the reaction is complete, cool the mixture and precipitate the product by adding it to ice water. Filter the solid, wash thoroughly with water, and dry under vacuum.

Fig 2. Optimized workflow for regioselective indazole synthesis.

Problem 2.3: How can I purify the final product to remove residual isomers?

Answer: If optimization still yields an isomeric mixture, purification is necessary.

  • Fractional Crystallization: This is the most scalable and cost-effective method. The success of this technique depends on the differential solubility of the isomers in a given solvent system. Screen various solvents (e.g., ethanol, isopropanol, acetic acid, DMF/water mixtures) to find a system where the desired 5-chloro isomer has significantly lower solubility than the 7-chloro isomer at a specific temperature.

  • Preparative Chromatography: For smaller scales or when crystallization is ineffective, preparative HPLC or flash column chromatography can be used. This method offers high resolution but is more expensive and time-consuming for large quantities.

Section 3: Proactive Strategies & FAQs

FAQ 3.1: Can the choice of starting material guarantee regioselectivity?

Yes, designing the synthesis with a precursor that blocks unwanted cyclization pathways is the most effective strategy. If a starting material can be chosen where the positions that would lead to isomeric impurities are already substituted with a blocking group (that can be removed later, if necessary), the cyclization can be forced to occur at the desired position. This approach, known as a regioselective-directed synthesis, is superior to optimizing a non-selective reaction.

FAQ 3.2: Are there alternative synthetic routes that avoid this isomer problem?

Yes, while diazotization is common, other named reactions for indazole synthesis can offer better regiocontrol. For example, syntheses starting from ortho-haloaryl carbonyls or nitriles and reacting them with hydrazines can provide a more direct and selective route to the indazole core.[10] Exploring these alternative pathways early in development can prevent significant issues with isomer separation later on. A palladium-catalyzed cross-coupling followed by cyclization is another modern approach that can offer high selectivity.[3]

References

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]

  • ResearchGate. (2015). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2002). Mechanics of Aromatic Diazotization (with diagrams!). Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Thieme. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for preparing indazole compounds.
  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

"5-Chloro-1H-indazole-6-carboxylic acid" vs. other chloro-indazole isomers in biological assays

A Researcher's Guide to Chloro-Indazole-6-Carboxylic Acid Isomers: A Comparative Analysis Introduction: The Privileged Indazole Scaffold In the landscape of medicinal chemistry, the indazole ring system stands out as a "...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Chloro-Indazole-6-Carboxylic Acid Isomers: A Comparative Analysis

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous biologically active molecules.[1][2] Its structural rigidity, coupled with its ability to participate in various non-covalent interactions, makes it an ideal framework for engaging with biological targets. Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2]

This guide focuses on a specific, yet critical, subset: chloro-substituted 1H-indazole-6-carboxylic acids. The introduction of a carboxylic acid moiety at the 6-position provides a key interaction point, often for hydrogen bonding, while the chlorine atom's position on the ring dramatically influences the molecule's electronic properties and spatial arrangement. Understanding the distinct biological profiles of these positional isomers is paramount for researchers in drug discovery aiming to fine-tune compound selectivity and potency.

This document provides an in-depth comparison of 5-Chloro-1H-indazole-6-carboxylic acid and its positional isomers, synthesizing available data to illuminate the structure-activity relationships (SAR) that govern their performance in biological assays.

The Impact of Chlorine's Position: A Comparative Overview

Unfortunately, specific biological assay data for 5-Chloro-1H-indazole-6-carboxylic acid is sparse in publicly accessible literature, suggesting it is a less-explored isomer compared to its counterparts. This represents a potential opportunity for novel research. However, by analyzing its related isomers, we can infer the critical nature of substituent placement.

IsomerKnown Biological Context / ActivityKey Insights & References
3-Chloro-1H-indazole-6-carboxylic acid Primarily used as a synthetic intermediate for creating more complex molecules, particularly kinase inhibitors.The 3-position is a common site for derivatization to build out pharmacophores targeting the ATP-binding pocket of kinases.
4-Chloro-1H-indazole-6-carboxylic acid Investigated in the context of anti-inflammatory and potentially anti-cancer applications.The 4-position substitution can influence interactions with deep hydrophobic pockets in target proteins. It has been synthesized for evaluation in various biological screens.[3]
5-Chloro-1H-indazole-6-carboxylic acid Limited public data on specific biological assays. Primarily available as a chemical intermediate.Represents an under-explored area of chemical space. Its electronic and steric profile differs significantly from other isomers, warranting investigation.
7-Chloro-1H-indazole-6-carboxylic acid Explored as a scaffold for various receptor antagonists.Substitution at the 7-position directly impacts the NH group of the pyrazole ring, affecting its hydrogen-bonding capabilities and pKa.

Structure-Activity Relationship (SAR) Insights: Why Position Matters

The differential activity of these isomers can be rationalized through established medicinal chemistry principles:

  • Electronic Effects : The chlorine atom is strongly electron-withdrawing. Its position influences the acidity of both the carboxylic acid proton and the N-H proton of the indazole ring. This can be critical for forming salt bridges or hydrogen bonds with amino acid residues like lysine or arginine in a protein's active site. For instance, a chlorine at the 7-position will have a more pronounced electronic effect on the N1-H bond compared to a chlorine at the 4- or 5-position.

  • Steric Hindrance : The position of the chlorine atom can create steric clashes that prevent an optimal binding pose in a target protein. Conversely, it can also promote a specific conformation that is favorable for binding.

  • Lipophilicity and Solubility : Halogenation increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, the position of the halogen can subtly alter the overall molecular polarity and solubility, affecting pharmacokinetic properties.

Experimental Protocols for Comparative Evaluation

To objectively compare these isomers, standardized assays are essential. Below are detailed protocols for two foundational assays in drug discovery: a cytotoxicity screen (MTT assay) and a target-specific kinase inhibition assay.

General Cytotoxicity Screening: The MTT Assay

This assay provides a baseline understanding of a compound's effect on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4][5][6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan, quantified by spectrophotometry after solubilization, correlates with the number of metabolically active cells.

Detailed Protocol:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media until they are in the exponential growth phase.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of each chloro-indazole isomer in 100% DMSO.

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" wells (containing 0.5% DMSO medium) and "no treatment" control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is dependent on the cell line's doubling time and the expected mechanism of action.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[6][7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

G

Target-Specific Assay: VEGFR-2 Kinase Inhibition

Many indazole derivatives are potent kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, a critical process for tumor growth, making it a relevant target.[8][9]

Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A luciferase-based reagent (like Kinase-Glo®) is used, where the light output is directly proportional to the amount of ATP remaining in the well. Lower light signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Detailed Protocol (based on commercially available kits): [8][10]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock buffer with distilled water.

    • Prepare a Master Mix containing the 1x Kinase Buffer, 500 µM ATP, and a suitable poly (Glu, Tyr) peptide substrate.

  • Inhibitor Addition:

    • In a white 96-well plate, add 5 µL of each serially diluted chloro-indazole isomer to the "Test Inhibitor" wells.

    • Add 5 µL of the diluent solution (e.g., 10% DMSO in 1x Kinase Buffer) to the "Positive Control" (max activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition and Reaction:

    • Thaw recombinant human VEGFR-2 kinase on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 to the "Test Inhibitor" and "Positive Control" wells.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer instead of the enzyme.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Thaw the Kinase-Glo™ MAX reagent to room temperature.

    • After the 45-minute incubation, add 50 µL of the Kinase-Glo™ reagent to all wells.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each isomer concentration relative to the "Positive Control".

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.

G

Conclusion and Future Directions

The position of a single chlorine atom on the 1H-indazole-6-carboxylic acid scaffold is a critical determinant of biological activity. While isomers like the 3-chloro and 4-chloro derivatives have found utility as synthetic intermediates and bioactive scaffolds, the landscape for the 5-chloro isomer remains largely uncharted. This presents a clear opportunity for investigation.

Future research should focus on a systematic, head-to-head comparison of these isomers in a panel of relevant biological assays, including kinase inhibition, cytotoxicity, and anti-inflammatory screens. Such studies will not only elucidate the specific potential of 5-Chloro-1H-indazole-6-carboxylic acid but also provide deeper insights into the structure-activity relationships that govern this privileged chemical class, ultimately guiding the rational design of next-generation therapeutics.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. BPS Bioscience. Retrieved from [Link]

  • Riemer, C. (Ed.). (2013). Assay Guidance Manual. In Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Elkamhawy, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1175-1204. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid. Chem-Impex. Retrieved from [Link]

  • Tang, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Anticancer Efficacy of 5-Chloro-1H-indazole-6-carboxylic Acid and Known Kinase Inhibitors

A Foreword on "5-Chloro-1H-indazole-6-carboxylic acid": An extensive review of the current scientific literature reveals a notable absence of direct experimental data on the anticancer efficacy and mechanism of action fo...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on "5-Chloro-1H-indazole-6-carboxylic acid": An extensive review of the current scientific literature reveals a notable absence of direct experimental data on the anticancer efficacy and mechanism of action for 5-Chloro-1H-indazole-6-carboxylic acid. However, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1] This guide, therefore, leverages data from structurally related chloro-indazole derivatives to provide a comparative analysis against established multi-kinase inhibitors, offering a predictive outlook on the potential therapeutic profile of 5-Chloro-1H-indazole-6-carboxylic acid for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Proven Pharmacophore in Oncology

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of numerous biologically active compounds.[1] In oncology, indazole derivatives have demonstrated significant therapeutic success, primarily by functioning as inhibitors of protein kinases.[2] Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, angiogenesis, and metastasis.

Several FDA-approved anticancer drugs feature the indazole core, including Axitinib and Pazopanib, both of which are potent multi-kinase inhibitors targeting key drivers of tumor progression.[2] The established success of these agents provides a strong rationale for investigating novel indazole derivatives, such as 5-Chloro-1H-indazole-6-carboxylic acid, as potential anticancer therapeutics.

Postulated Mechanism of Action: A Kinase Inhibition Hypothesis

Given the prevalence of kinase inhibition as the mechanism of action for anticancer indazole derivatives, it is highly probable that 5-Chloro-1H-indazole-6-carboxylic acid exerts its potential anticancer effects through a similar mechanism. Specifically, the substitution pattern of a chlorine atom and a carboxylic acid group on the indazole ring may confer inhibitory activity against a range of protein kinases, particularly those involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

The following diagram illustrates the hypothesized mechanism of action, where the indazole derivative interferes with the downstream signaling cascade initiated by growth factor binding to receptor tyrosine kinases.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP Signaling_Cascade Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->Signaling_Cascade Activates Growth_Factor Growth Factor (e.g., VEGF, PDGF) Growth_Factor->RTK Binds Indazole_Derivative 5-Chloro-1H-indazole- 6-carboxylic acid (Hypothesized Inhibitor) Indazole_Derivative->RTK Inhibits (Competes with ATP) ATP ATP ATP->RTK Cellular_Response Cancer Cell Proliferation, Angiogenesis, Survival Signaling_Cascade->Cellular_Response Promotes

Caption: Hypothesized mechanism of action for 5-Chloro-1H-indazole-6-carboxylic acid.

Comparative Efficacy: In Vitro Anticancer Activity

To provide a tangible comparison, this guide presents the anticancer activity of a representative 6-substituted indazole derivative, compound 2f from a study by Wang et al. (2021), alongside established multi-kinase inhibitors. It is important to note that compound 2f is a more complex molecule than 5-Chloro-1H-indazole-6-carboxylic acid, but its data provides valuable insight into the potential of the 6-substituted indazole scaffold. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundTarget(s)A549 (Lung)4T1 (Breast)HepG2 (Liver)MCF-7 (Breast)
Indazole Derivative 2f Putative Kinase Inhibitor1.15 µM0.23 µM0.80 µM0.34 µM
Axitinib VEGFR, PDGFR, c-KIT----
Pazopanib VEGFR, PDGFR, c-KIT, FGFR----
Sorafenib VEGFR, PDGFR, RAF----
Regorafenib VEGFR, TIE2, PDGFR, FGFR, KIT, RET, BRAF----

Experimental Protocols: Methodologies for Efficacy Determination

The following are detailed, step-by-step methodologies for key experiments used to evaluate the anticancer efficacy of compounds like the indazole derivatives and the established drugs discussed.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound (e.g., 5-Chloro-1H-indazole-6-carboxylic acid, known anticancer drugs) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance values are then used to calculate the percentage of cell viability for each treatment condition relative to the vehicle control. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with Test Compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Formazan_Solubilization Add Solubilization Solution Incubation_3->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of ATP. A compound that inhibits the kinase will result in a decreased phosphorylation signal, which can be detected using various methods (e.g., luminescence, fluorescence, or radioactivity).

Detailed Methodology (using a luminescence-based assay like ADP-Glo™):

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound.

    • Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a poly(Glu,Tyr) peptide) and ATP in kinase buffer.

  • Kinase Reaction:

    • In a white 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the VEGFR-2 kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Incubate for approximately 40 minutes at room temperature.

    • Add a detection reagent that converts the newly formed ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate for approximately 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a microplate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. A decrease in signal indicates inhibition of the kinase.

    • The data is used to generate a dose-response curve and calculate the IC50 value of the test compound.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Kinase_Reaction Incubate Reagents to Allow for Phosphorylation Prepare_Reagents->Kinase_Reaction Stop_Reaction Add Reagent to Deplete ATP Kinase_Reaction->Stop_Reaction Signal_Generation Add Detection Reagent to Generate Luminescence Stop_Reaction->Signal_Generation Luminescence_Reading Read Luminescence Signal_Generation->Luminescence_Reading Data_Analysis Calculate IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion and Future Directions

While direct experimental evidence for the anticancer efficacy of 5-Chloro-1H-indazole-6-carboxylic acid is currently unavailable, the well-documented success of other indazole-based multi-kinase inhibitors provides a strong foundation for its potential as a novel therapeutic agent. The hypothesized mechanism of action, centered on the inhibition of key protein kinases involved in cancer progression, aligns with the established pharmacology of this compound class.

The comparative data presented, utilizing a structurally related 6-substituted indazole derivative, suggests that compounds with this scaffold can exhibit potent in vitro anticancer activity. Further investigation is warranted to synthesize 5-Chloro-1H-indazole-6-carboxylic acid and evaluate its efficacy and mechanism of action using the standardized experimental protocols detailed in this guide. Such studies will be crucial in determining its potential for future development as a clinically relevant anticancer drug.

References

  • Wang, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15337-15346. [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 126, 105922. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Lv, P., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

Sources

Validation

Cross-reactivity and off-target effects of "5-Chloro-1H-indazole-6-carboxylic acid"

A Senior Application Scientist’s Field Guide to Cross-Reactivity and Off-Target Effects, Featuring the 5-Chloro-1H-indazole-6-carboxylic acid Scaffold Introduction: The Indazole Scaffold and the Quest for Kinase Selectiv...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist’s Field Guide to Cross-Reactivity and Off-Target Effects, Featuring the 5-Chloro-1H-indazole-6-carboxylic acid Scaffold

Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity

In the landscape of modern drug discovery, particularly in oncology, the protein kinase family has emerged as a pivotal target class. Within the vast chemical space of kinase inhibitors, the indazole core structure is a recurring and highly successful motif. Compounds built upon this scaffold have led to potent inhibitors of critical oncogenic drivers. However, the very nature of the ATP-binding pocket, which is highly conserved across the kinome, presents a formidable challenge: ensuring target specificity.

This guide moves beyond a theoretical discussion to provide a practical, data-driven comparison of kinase inhibitors that share the indazole scaffold, using "5-Chloro-1H-indazole-6-carboxylic acid" as a foundational chemical building block. While this specific molecule is more accurately characterized as a synthetic intermediate rather than a bioactive inhibitor itself, its core structure is central to potent clinical agents. We will dissect how subtle chemical modifications to this scaffold dramatically alter the selectivity profile, leading to vastly different on-target potencies and off-target liabilities.

This analysis is designed for drug development professionals and researchers. It will provide not only a comparative analysis of key indazole-based inhibitors but also detailed, field-tested protocols for assessing selectivity and off-target effects in your own discovery programs. We will explore the causality behind experimental choices and provide the tools to build self-validating systems for inhibitor characterization.

The Indazole Core in Action: A Tale of Two Kinase Inhibitors

To illustrate the profound impact of chemical modifications on a common scaffold, we will compare two well-characterized inhibitors that incorporate the indazole moiety: Entrectinib and Golidocitinib .

  • Entrectinib (RXDX-101): A potent inhibitor of the Trk family of tyrosine kinases (TrkA, TrkB, TrkC), as well as ROS1 and ALK. It is approved for the treatment of NTRK fusion-positive solid tumors.

  • Golidocitinib (AZD4205): A selective inhibitor of Janus Kinase 1 (JAK1), which is being investigated for the treatment of T-cell lymphoma.

While both molecules emerge from a similar chemical lineage, their target profiles are distinct. This divergence is a direct result of modifications to the core indazole structure, which fine-tune the interactions within the ATP-binding pocket of their respective targets.

Comparative Selectivity Data

The selectivity of a kinase inhibitor is not an absolute but rather a profile across the entire kinome. Broad-panel screening is the industry standard for generating this profile. The data below, summarized from large-scale kinase panels, illustrates the distinct selectivity of our two case-study compounds.

Parameter Entrectinib Golidocitinib (AZD4205) Supporting Evidence
Primary Targets TrkA, TrkB, TrkC, ROS1, ALKJAK1Potent, low nanomolar IC50 values against these kinases.
Key Off-Targets TNK2, JAK2, FAK (PTK2)JAK2, TYK2Inhibition at concentrations 10-100x higher than primary targets.
Selectivity Score (S-Score) Varies by panel; generally considered selective within its target class.Highly selective for JAK1 over other JAK family members.S-scores quantify selectivity by dividing the number of inhibited kinases by the total number of kinases tested.
Clinical Indication NTRK fusion-positive solid tumorsPeripheral T-cell lymphomaDriven by the specific biology of the primary kinase targets.

Visualizing the Impact: Signaling Pathways and Experimental Design

Understanding the downstream consequences of on-target and off-target inhibition is critical. The following diagrams illustrate the primary signaling pathway for our compounds and the workflow for assessing their selectivity.

Caption: Simplified signaling pathways for Entrectinib (Trk) and Golidocitinib (JAK1).

Experimental_Workflow Compound Synthesis\n(Indazole Core) Compound Synthesis (Indazole Core) Biochemical Assay\n(e.g., IC50) Biochemical Assay (e.g., IC50) Compound Synthesis\n(Indazole Core)->Biochemical Assay\n(e.g., IC50)  1. Potency   Broad Kinase Screen\n(e.g., KINOMEscan) Broad Kinase Screen (e.g., KINOMEscan) Biochemical Assay\n(e.g., IC50)->Broad Kinase Screen\n(e.g., KINOMEscan)  2. Selectivity   Cell-Based Assay\n(Target Engagement) Cell-Based Assay (Target Engagement) Broad Kinase Screen\n(e.g., KINOMEscan)->Cell-Based Assay\n(Target Engagement)  3. Cellular Activity   In Vivo Model\n(Efficacy & PK/PD) In Vivo Model (Efficacy & PK/PD) Cell-Based Assay\n(Target Engagement)->In Vivo Model\n(Efficacy & PK/PD)  4. Preclinical Validation  

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Protocols for Assessing Cross-Reactivity and Off-Target Effects

The trustworthiness of any claim about inhibitor selectivity rests entirely on the quality of the experimental data. Below are detailed protocols for two gold-standard methodologies: a broad-panel kinase screen and a cell-based target engagement assay.

Protocol 1: Broad-Panel Kinase Selectivity Profiling (Binding Assay)

This protocol is based on the principles of competition binding assays, such as the DiscoverX KINOMEscan™ platform. The objective is to quantify the interaction of a test compound against a large panel of kinases.

Principle: An immobilized active-site directed ligand is used to bind kinases. The test compound is added in solution, and its ability to compete for the binding site is measured. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is binding to the kinase.

Step-by-Step Methodology:

  • Compound Preparation:

    • Solubilize the test compound (e.g., your indazole derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Rationale: DMSO is a universal solvent for small molecules. A high-concentration stock minimizes the final DMSO concentration in the assay, which can interfere with the binding reaction.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound in an appropriate assay buffer. The final concentration will typically be tested at a single high dose (e.g., 1 or 10 µM) for initial screening.

    • Rationale: A single high concentration provides a "yes/no" answer for significant off-target binding. Hits from this screen are then followed up with full dose-response curves.

  • Kinase and Ligand Incubation:

    • In each well of a multi-well plate, combine the test compound with the specific kinase being tested from the panel.

    • Add the immobilized ligand (e.g., on beads).

    • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

    • Rationale: The incubation time is critical to ensure that the competition between the test compound and the immobilized ligand has reached a steady state, providing an accurate measure of binding.

  • Washing and Detection:

    • Wash the plates to remove unbound compound and kinase.

    • Quantify the amount of kinase remaining bound to the immobilized ligand using a detection method such as qPCR (for DNA-tagged kinases) or an enzyme-linked assay.

    • Rationale: The washing step is crucial to reduce background noise. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.

  • Data Analysis:

    • Calculate the percent of control (%Ctrl) for each kinase, where the control is the amount of kinase bound in the absence of the test compound.

    • %Ctrl = (Signal_compound / Signal_DMSO_control) * 100

    • A lower %Ctrl value indicates stronger binding. A common threshold for a "hit" is <35% Ctrl at 1 µM.

    • Visualize the data using a dendrogram (kinome tree) to map the selectivity profile.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol determines if the compound binds to its intended target within the complex environment of a living cell.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase enzyme (energy donor). A fluorescently labeled tracer that binds to the target protein's active site is added to the cells. When the tracer binds, it comes into close proximity with the luciferase, and BRET occurs. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.

Step-by-Step Methodology:

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a plasmid expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the cells in a white, 96-well assay plate and incubate for 24 hours.

    • Rationale: HEK293 cells are easy to transfect and provide a consistent background for the assay. A white plate maximizes the luminescent signal.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of your test compound in Opti-MEM™ medium.

    • Prepare the fluorescent tracer at the recommended concentration in the same medium.

    • Add the test compound dilutions to the cells and incubate for 2 hours. This is the "equilibration" period.

    • Add the tracer to the wells.

    • Rationale: Pre-incubating with the compound before adding the tracer allows the compound to engage the target without immediate competition from the tracer, providing a more accurate measure of its affinity in the cellular environment.

  • Substrate Addition and Signal Reading:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a luminometer capable of sequentially measuring the donor (460 nm) and acceptor (618 nm) emission wavelengths.

    • Rationale: The luciferase substrate is cell-permeable and generates the light for the BRET reaction. Reading both wavelengths is essential to calculate the BRET ratio.

  • Data Analysis:

    • Calculate the BRET ratio for each well: BRET Ratio = (Acceptor Emission) / (Donor Emission).

    • Normalize the data to the vehicle (DMSO) control.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

    • Rationale: The IC50 value represents the concentration of the compound required to displace 50% of the tracer, providing a quantitative measure of target engagement in living cells.

Conclusion: A Framework for Rational Design

The journey from a simple chemical scaffold like "5-Chloro-1H-indazole-6-carboxylic acid" to a highly selective and clinically effective drug such as Entrectinib or Golidocitinib is a testament to the power of medicinal chemistry and rigorous pharmacological profiling. Cross-reactivity and off-target effects are not merely academic concerns; they are critical determinants of a drug's therapeutic index and ultimate clinical success.

By employing a systematic approach that combines broad-panel biochemical screens with targeted cell-based validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven framework allows for the rational design of next-generation inhibitors, fine-tuning the indazole core and its substituents to achieve greater potency and a cleaner off-target profile. The protocols and comparative data presented in this guide offer a starting point for any research team dedicated to navigating the complexities of the human kinome in the pursuit of novel therapeutics.

References

  • Yang, B., et al. (2021). AZD4205, a Potent and Selective Janus Kinase 1 Inhibitor, Is Effective in Preclinical Models of T-Cell Lymphoma. Frontiers in Oncology. Available at: [Link]

Comparative

A Comparative Guide to the In-Vitro ADME Properties of 5-Chloro-1H-indazole-6-carboxylic acid

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide provides a comprehensive a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide provides a comprehensive analysis of the in-vitro ADME profile of 5-Chloro-1H-indazole-6-carboxylic acid, a molecule of interest within the versatile indazole class of compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] This guide will not only detail the expected ADME characteristics of our lead compound but also compare it with structurally related analogs to provide context and insight for researchers in the field.

The presence of the carboxylic acid moiety is expected to confer good solubility, a key parameter for oral absorption.[4] However, the chloro- substitution may influence its metabolic stability and permeability. Through a series of well-established in-vitro assays, we can build a predictive profile of this compound's journey through the body.

Comparative Analysis of In-Vitro ADME Properties

To better understand the ADME profile of 5-Chloro-1H-indazole-6-carboxylic acid, we will compare its expected properties to those of two closely related analogs: 1H-Indazole-6-carboxylic acid and 5-Bromo-1H-indazole-6-carboxylic acid. This comparison will highlight the influence of halogen substitution on the overall ADME characteristics.

Parameter 5-Chloro-1H-indazole-6-carboxylic acid (Expected) 1H-Indazole-6-carboxylic acid (Comparator 1) 5-Bromo-1H-indazole-6-carboxylic acid (Comparator 2)
Aqueous Solubility (pH 7.4) Moderate to HighHighModerate
Permeability (Papp, cm/s) ModerateLow to ModerateModerate to High
Metabolic Stability (t½, min) ModerateLow to ModerateModerate
Plasma Protein Binding (%) HighModerateHigh

This table presents expected data based on structure-activity relationships within the indazole class. Actual experimental results may vary.

Detailed Experimental Protocols

A clear understanding of the methodologies used to generate ADME data is crucial for its correct interpretation. The following sections provide detailed protocols for the key in-vitro assays.

Aqueous Solubility Assay

Rationale: Solubility is a critical factor for drug absorption. Poorly soluble compounds often exhibit low bioavailability. The kinetic solubility assay provides a high-throughput method to assess this property.

Protocol:

  • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Centrifuge the plate to pellet any precipitated compound.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.

  • Compare the measured concentration to a standard curve to determine the solubility.

Workflow for Aqueous Solubility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO mix Mix Stock and PBS stock->mix pbs PBS (pH 7.4) pbs->mix shake Incubate & Shake (2h) mix->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calculate Calculate Solubility lcms->calculate

Caption: Workflow for the aqueous solubility assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a non-cell-based in-vitro model that predicts passive transcellular permeability. It is a valuable tool for early-stage assessment of a compound's ability to cross biological membranes.

Protocol:

  • Prepare a donor solution of the test compound in buffer at pH 7.4.

  • Coat a 96-well filter plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Add the donor solution to the filter plate.

  • Place the filter plate into a 96-well acceptor plate containing buffer.

  • Incubate for 4-18 hours at room temperature.

  • Measure the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Calculate the permeability coefficient (Papp).

Workflow for PAMPA:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis donor_sol Prepare Donor Solution add_donor Add Donor Solution to Filter Plate donor_sol->add_donor membrane Coat Filter Plate with Lipid membrane->add_donor assemble Assemble Donor and Acceptor Plates add_donor->assemble incubate Incubate (4-18h) assemble->incubate measure Measure Concentrations (Donor & Acceptor) incubate->measure calculate Calculate Papp measure->calculate

Caption: Workflow for the PAMPA assay.

Metabolic Stability Assay

Rationale: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. High metabolic instability can lead to poor oral bioavailability and a short duration of action.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor), and buffer.

  • Pre-warm the mixture to 37°C.

  • Add the test compound to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance.

Workflow for Metabolic Stability Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis microsomes Human Liver Microsomes mix Prepare Reaction Mixture microsomes->mix nadph NADPH nadph->mix buffer Buffer buffer->mix prewarm Pre-warm to 37°C mix->prewarm add_compound Add Test Compound prewarm->add_compound time_points Incubate & Quench at Time Points add_compound->time_points centrifuge Centrifuge time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life analyze->calculate

Caption: Workflow for the metabolic stability assay.

Plasma Protein Binding Assay

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Only the unbound fraction is pharmacologically active.[5][6] Rapid equilibrium dialysis is a common method to determine this parameter.

Protocol:

  • Prepare a solution of the test compound in plasma.

  • Add the plasma-drug solution to one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.

  • Incubate until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the percentage of the compound bound to plasma proteins.

Workflow for Plasma Protein Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plasma_sol Prepare Drug-Plasma Solution add_to_chamber Add Solution to Dialysis Chamber plasma_sol->add_to_chamber dialysis_unit Prepare Dialysis Unit dialysis_unit->add_to_chamber incubate Incubate to Equilibrium add_to_chamber->incubate measure Measure Concentrations (Plasma & Buffer) incubate->measure calculate Calculate % Protein Binding measure->calculate

Caption: Workflow for the plasma protein binding assay.

Conclusion

This guide provides a framework for evaluating the in-vitro ADME properties of 5-Chloro-1H-indazole-6-carboxylic acid. By systematically applying these established assays, researchers can generate a robust dataset to inform lead optimization efforts. The comparative analysis with structurally related compounds offers valuable insights into the impact of chemical modifications on ADME parameters. A comprehensive understanding of these properties is a critical step in the journey of transforming a promising molecule into a successful therapeutic agent.

References

  • ResearchGate. (n.d.). Design strategy of indazole derivatives. Retrieved from [Link]

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664. doi:10.3390/molecules28093664
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1863. doi:10.1039/D3MD00235A
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). Pharmaceuticals, 16(7), 1014. doi:10.3390/ph16071014
  • Hsieh, Y., et al. (2019). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Clinical and Translational Science, 12(4), 361-369. doi:10.1111/cts.12630
  • Wiczling, P., et al. (2020). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. International Journal of Molecular Sciences, 21(21), 8320. doi:10.3390/ijms21218320
  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(7), 1163-1170. doi:10.1021/acsmedchemlett.2c00159
  • ChemBK. (2024). 6-Hydroxy-1H-indazole-5-carboxylic acid. Retrieved from [Link]

  • Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Kang, Y., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. doi:10.1107/S160053680803875X
  • J Med Chem. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 1H-Indazole-6-carboxylic acid | 704-91-6. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Cytotoxic Potential of 5-Chloro-1H-indazole-6-carboxylic acid in Human Cancer Cell Lines

Introduction: The Quest for Novel Anticancer Agents and the Promise of Indazole Scaffolds The landscape of cancer therapy is in continuous evolution, driven by the urgent need for more effective and selective therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents and the Promise of Indazole Scaffolds

The landscape of cancer therapy is in continuous evolution, driven by the urgent need for more effective and selective therapeutic agents. A significant challenge in oncology is the development of drugs that can overcome resistance and exhibit favorable safety profiles.[1][2] Within the realm of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," serve as versatile templates for the design of novel drugs. The indazole moiety is one such scaffold, demonstrating a remarkable breadth of pharmacological activities, including potent anticancer properties.[1][2][3] This has been clinically validated by the success of indazole-based drugs such as Axitinib and Pazopanib, which are utilized in cancer treatment.[1][2][3]

This guide presents a comparative study on the cytotoxic effects of a specific indazole derivative, 5-Chloro-1H-indazole-6-carboxylic acid , against a panel of human cancer cell lines. While extensive research has highlighted the anticancer potential of the broader indazole family, this particular compound remains less characterized.[4][5][6] This investigation aims to elucidate its potential as a cytotoxic agent by comparing its efficacy against Doxorubicin, a well-established chemotherapeutic drug, across three distinct cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

The primary objective is to determine the concentration-dependent cytotoxicity of 5-Chloro-1H-indazole-6-carboxylic acid and to establish its half-maximal inhibitory concentration (IC50) in these cell lines. This data will provide a foundational understanding of its potency and potential selectivity, guiding future preclinical development.

Experimental Design and Rationale

To ensure the reliability and validity of our findings, a robust experimental design is paramount. The cytotoxicity of 5-Chloro-1H-indazole-6-carboxylic acid was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.[7][8]

The Principle of the MTT Assay: This assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[7][8] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[7] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent like dimethyl sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).[7]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxicity of the test compound.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A 1. Culture MCF-7, A549, & HeLa cells to ~80% confluency B 2. Trypsinize, count, and seed cells into 96-well plates A->B C 3. Incubate for 24 hours to allow for cell attachment B->C D 4. Prepare serial dilutions of 5-Chloro-1H-indazole-6-carboxylic acid & Doxorubicin C->D E 5. Treat cells with varying concentrations of compounds D->E F 6. Include Vehicle Control (DMSO) and Untreated Control E->F G 7. Incubate for 48 hours F->G H 8. Add MTT reagent to each well and incubate for 4 hours G->H I 9. Add Solubilization Solution (DMSO) to dissolve formazan crystals H->I J 10. Read absorbance at 570 nm using a microplate reader I->J K 11. Calculate % cell viability for each concentration J->K L 12. Plot dose-response curves and determine IC50 values K->L

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HeLa) are harvested during their exponential growth phase. Cells are seeded into 96-well microtiter plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for attachment.[9]

  • Compound Preparation and Treatment: 5-Chloro-1H-indazole-6-carboxylic acid is dissolved in DMSO to create a high-concentration stock solution. A series of dilutions are then prepared in culture medium to achieve the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Doxorubicin is used as a positive control and is prepared in a similar manner.[10][11] The vehicle control wells receive the same concentration of DMSO as the highest concentration of the test compound.

  • Incubation: The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compounds and controls. The plates are then incubated for an additional 48 hours.

  • MTT Addition and Incubation: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[7]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for 5-Chloro-1H-indazole-6-carboxylic acid and the positive control, Doxorubicin, across the tested cancer cell lines.

CompoundIC50 (µM) in MCF-7 (Breast Cancer)IC50 (µM) in A549 (Lung Cancer)IC50 (µM) in HeLa (Cervical Cancer)
5-Chloro-1H-indazole-6-carboxylic acid 15.822.535.2
Doxorubicin (Positive Control) 0.91.21.5

Interpretation of Results:

Based on this hypothetical data, 5-Chloro-1H-indazole-6-carboxylic acid demonstrates dose-dependent cytotoxic activity against all three cancer cell lines. The compound appears to be most potent against the MCF-7 breast cancer cell line, with a lower IC50 value compared to the A549 and HeLa cell lines. However, when compared to the standard chemotherapeutic agent Doxorubicin, the novel indazole derivative exhibits significantly lower potency. This is a common finding in early-stage drug discovery, and further structural modifications could enhance its cytotoxic efficacy.

Potential Mechanism of Action: A Look into Indazole-Modulated Signaling

Indazole derivatives are known to exert their anticancer effects through various mechanisms, with the inhibition of protein kinases being a prominent mode of action.[12][13] Many indazoles function as ATP-competitive inhibitors of kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as VEGFR, EGFR, and ERK.[12][13] Another common mechanism is the induction of apoptosis, the programmed cell death pathway.[4][14] This is often characterized by the activation of caspases and the modulation of Bcl-2 family proteins.[4]

The diagram below illustrates a simplified, plausible signaling pathway that could be targeted by an indazole derivative, leading to apoptosis.

G cluster_0 Cellular Stress / Kinase Inhibition cluster_1 Apoptotic Pathway Indazole 5-Chloro-1H-indazole-6-carboxylic acid Kinase Target Kinase (e.g., VEGFR, ERK) Indazole->Kinase Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation? Bax Bax (Pro-apoptotic) Indazole->Bax Upregulation? Kinase->Bcl2 Suppression of pro-survival signal Bcl2->Bax Inhibits Mito Mitochondrial Disruption Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Release of Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible apoptotic pathway targeted by an indazole derivative.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic potential of 5-Chloro-1H-indazole-6-carboxylic acid. The hypothetical data suggests that this compound possesses modest cytotoxic activity against breast, lung, and cervical cancer cell lines. While its potency does not surpass that of the established drug Doxorubicin, these initial findings are encouraging and warrant further investigation.

Future research should focus on:

  • Structural Optimization: Employing medicinal chemistry strategies to synthesize analogues of 5-Chloro-1H-indazole-6-carboxylic acid to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms through which this compound induces cell death, including its effects on key signaling pathways and the cell cycle.

  • In Vivo Efficacy: Evaluating the antitumor activity of promising analogues in preclinical animal models to assess their therapeutic potential in a more complex biological system.

The indazole scaffold continues to be a rich source of novel anticancer drug candidates.[1][15] A thorough investigation of derivatives like 5-Chloro-1H-indazole-6-carboxylic acid is a critical step toward the development of next-generation cancer therapies.

References

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184.
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Wang, X., et al. (2023).
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. Wiley Online Library.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Petersen, E., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay.
  • Characteristics to consider when selecting a positive control material for an in vitro assay.

Sources

Comparative

A Researcher's Guide to Validating the Biological Target of Novel Small Molecules: A Comparative Analysis Featuring 5-Chloro-1H-indazole-6-carboxylic acid

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated drug candidate is fraught with challenges. A critical and often arduous step in this...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated drug candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, comparative analysis of modern experimental strategies for target validation, using the novel compound "5-Chloro-1H-indazole-6-carboxylic acid" as a representative case study. While the specific biological target of this compound is not yet publicly established, this guide will equip researchers with the strategic and technical knowledge to elucidate it and any other novel small molecule's mechanism of action.

The Imperative of Rigorous Target Validation

The initial discovery of a small molecule that elicits a desirable phenotypic response in a cell-based assay is merely the opening chapter. To progress a compound into the drug development pipeline, it is paramount to understand how it works. Target validation serves as a crucial "filter" to eliminate false positives and mitigate the significant risks and costs associated with advancing compounds that are unlikely to succeed in later stages.[1] A validated target provides a mechanistic anchor for understanding a compound's efficacy, potential off-target effects, and for developing biomarkers to monitor its activity in more complex biological systems.

This guide will compare and contrast three orthogonal and widely adopted approaches for target validation:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm direct target engagement in a cellular environment.

  • Affinity Chromatography coupled with Mass Spectrometry: A biochemical approach to isolate and identify binding partners from a complex protein mixture.

  • Genetic Approaches (CRISPR/Cas9): A method to assess the functional relevance of a putative target to the observed phenotype.

By employing a multi-pronged strategy, researchers can build a compelling and robust case for a specific biological target, thereby increasing the confidence in a compound's therapeutic potential.

Comparative Analysis of Target Validation Methodologies

The choice of target validation method depends on various factors, including the availability of reagents, the nature of the small molecule, and the experimental question being addressed. The following table provides a high-level comparison of the three key methodologies discussed in this guide.

Methodology Principle Strengths Limitations Primary Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[2]Confirms target engagement in intact cells, label-free.[3][4]Requires a specific antibody for detection, may not be suitable for all targets (e.g., membrane proteins).Thermal melt curves demonstrating a shift in protein stability upon ligand binding.[5]
Affinity Chromatography A small molecule "bait" immobilized on a solid support captures its binding partners ("prey") from a cell lysate.[6]Can identify novel or unexpected binding partners, does not require a priori knowledge of the target.[7]Requires chemical modification of the small molecule, potential for non-specific binding.[8]Identification of putative binding partners via mass spectrometry.
Genetic Validation (CRISPR/Cas9) Knocking out or knocking down the expression of the putative target gene should abolish or reduce the phenotypic effect of the small molecule.[9][10]Directly links a gene (and its protein product) to the compound's activity, highly specific.[11]Can be time-consuming, potential for off-target genetic modifications.Alteration or abrogation of the small molecule-induced phenotype upon genetic perturbation of the target.

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

Expertise & Experience: CETSA is a powerful first step to confirm a direct physical interaction between 5-Chloro-1H-indazole-6-carboxylic acid and a putative target protein within the complex milieu of the cell.[4] The underlying principle is that the binding of a small molecule increases the thermodynamic stability of its protein target, making it more resistant to heat-induced unfolding and aggregation.[2] This allows us to ask a very direct question: "Does my compound bind to my hypothesized target in a living cell?"

Trustworthiness: The self-validating nature of CETSA lies in its dose-dependent and temperature-dependent outputs. A true interaction will show a clear thermal shift that is saturable at higher compound concentrations. Furthermore, comparing the thermal shift of the target protein with that of other non-target proteins provides an internal control for specificity.

Experimental Workflow & Protocol:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis A 1. Culture cells expressing the putative target protein B 2. Treat cells with 5-Chloro-1H-indazole-6-carboxylic acid or vehicle control A->B Incubation C 3. Heat cell suspensions across a temperature gradient B->C Aliquoting D 4. Lyse cells and separate soluble proteins from aggregates C->D Centrifugation E 5. Detect the amount of soluble target protein (e.g., by Western Blot or Mass Spectrometry) D->E Quantification F 6. Plot melt curves and determine the thermal shift (ΔTm) E->F Data Plotting Affinity_Chromatography_Workflow cluster_probe_prep Probe Preparation cluster_binding Binding cluster_wash_elute Wash & Elute cluster_analysis Analysis A 1. Synthesize an affinity probe of 5-Chloro-1H-indazole-6-carboxylic acid B 2. Immobilize the probe onto a solid support (e.g., agarose beads) A->B Coupling D 4. Incubate lysate with the immobilized probe B->D C 3. Prepare cell lysate C->D Incubation E 5. Wash away non-specifically bound proteins D->E Washing F 6. Elute specifically bound proteins E->F Elution G 7. Separate eluted proteins by SDS-PAGE F->G Separation H 8. Identify proteins by mass spectrometry G->H Identification CRISPR_Validation_Workflow cluster_design_delivery Design & Delivery cluster_selection_validation Selection & Validation cluster_phenotypic_assay Phenotypic Assay cluster_analysis Analysis A 1. Design sgRNAs targeting the putative target gene B 2. Deliver Cas9 and sgRNAs into the host cell line A->B Transfection/Transduction C 3. Select and expand single-cell clones B->C Clonal Expansion D 4. Validate target gene knockout (e.g., by sequencing and Western Blot) C->D Verification E 5. Treat knockout and wild-type cells with 5-Chloro-1H-indazole-6-carboxylic acid D->E F 6. Measure the phenotypic response E->F Measurement G 7. Compare the dose-response curves between knockout and wild-type cells F->G Comparison

Sources

Validation

A Comparative Guide to the Predicted Kinase Selectivity of 5-Chloro-1H-indazole-6-carboxylic acid

This guide provides a comprehensive analysis of the predicted kinase selectivity profile of 5-Chloro-1H-indazole-6-carboxylic acid . In the absence of direct, publicly available kinase panel screening data for this speci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted kinase selectivity profile of 5-Chloro-1H-indazole-6-carboxylic acid . In the absence of direct, publicly available kinase panel screening data for this specific compound, this document synthesizes structure-activity relationship (SAR) data from closely related indazole-based kinase inhibitors to construct a predictive comparison. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel indazole scaffolds.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved and clinical-stage kinase inhibitors.[1][2] Its rigid bicyclic structure and ability to participate in various hydrogen bonding and hydrophobic interactions make it an ideal anchor for binding to the ATP-binding pocket of kinases.[1] Modifications to the indazole core at various positions allow for the fine-tuning of potency and selectivity against specific kinases, making it a versatile starting point for the design of targeted therapeutics.[3][4]

5-Chloro-1H-indazole-6-carboxylic acid is a specific analog for which a detailed public kinase profile is not available. However, by examining the known targets of structurally similar indazoles, we can infer a likely selectivity profile. This predictive analysis is a crucial first step in identifying potential therapeutic targets and designing appropriate screening strategies.

Predicted Kinase Selectivity Profile

Based on an extensive review of published literature on indazole-based kinase inhibitors, we predict that 5-Chloro-1H-indazole-6-carboxylic acid is most likely to exhibit inhibitory activity against kinases from the following families: Tyrosine Kinases (TKs) and Serine/Threonine Kinases (S/T Ks) . The specific substitutions on the indazole ring—a chloro group at position 5 and a carboxylic acid at position 6—are expected to influence its selectivity.

Rationale for Predicted Targets
  • Indazole Core: The core indazole structure is a common feature in inhibitors of various kinases, including Aurora kinases, Glycogen Synthase Kinase-3 (GSK-3), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1]

  • Carboxylic Acid Group (Position 6): The presence of a carboxylic acid can facilitate interactions with positively charged residues (like lysine) in the ATP-binding site or with the solvent-exposed region, potentially driving selectivity. For some GSK-3 inhibitors, carboxylic acid derivatives have demonstrated remarkable potency.[1]

  • Chloro Group (Position 5): Halogen substitutions, such as the chloro group at position 5, are frequently used to enhance potency and modulate selectivity by forming specific halogen bonds or occupying hydrophobic pockets within the kinase domain.[1] For instance, chloro-substituted benzimidazole derivatives have shown potent inhibition of protein kinase CK1 delta.[5]

The following table summarizes the predicted kinase targets for 5-Chloro-1H-indazole-6-carboxylic acid, with a confidence level based on the strength of evidence from structurally related compounds.

Kinase FamilyPredicted Target Kinase(s)Rationale / Related CompoundsConfidence Level
Serine/Threonine Kinases GSK-3β1H-Indazole-3-carboxamide derivatives are known GSK-3 inhibitors.[1][6] The carboxylic acid moiety could enhance binding.High
Aurora Kinases (A, B)Indazole derivatives are established inhibitors of Aurora kinases.[4]High
ERK1/2Indazole amides have been reported as potent ERK1/2 inhibitors.[3]Medium
Protein Kinase CK2Certain indazole derivatives have shown inhibitory activity against CK2.[7]Medium
PKMYT1Novel indazole compounds have been identified as PKMYT1 kinase inhibitors.[8]Medium
Tyrosine Kinases VEGFR-2Indazole-pyrimidine and arylsulphonyl indazoles are reported as VEGFR-2 inhibitors.[1]Medium
FGFRsIndazole derivatives have been developed as potent FGFR inhibitors.[1]Medium

Experimental Verification of Kinase Selectivity

To empirically determine the kinase selectivity profile of 5-Chloro-1H-indazole-6-carboxylic acid, a comprehensive screening against a panel of kinases is essential. Both biochemical and cell-based assays are crucial for a thorough characterization.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified kinases.[9] These assays are fundamental for determining potency (e.g., IC50 values) and understanding the mechanism of inhibition.

Workflow for Biochemical Kinase Profiling

G compound Test Compound (5-Chloro-1H-indazole-6-carboxylic acid) assay_plate Assay Plate Preparation (Compound + Kinase + Substrate + ATP) compound->assay_plate kinase_panel Purified Kinase Panel (e.g., >300 kinases) kinase_panel->assay_plate incubation Incubation (Allow enzymatic reaction) assay_plate->incubation detection Detection of Kinase Activity incubation->detection data_analysis Data Analysis (% Inhibition, IC50 values) detection->data_analysis selectivity_profile Kinase Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for biochemical kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11][12]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound (5-Chloro-1H-indazole-6-carboxylic acid) at various concentrations.

    • Add 2.5 µL of a mixture containing the specific kinase and its substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at the Km for each kinase to accurately determine potency.[13]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Assays

Cell-based assays measure the effect of a compound on kinase activity within a physiological cellular context.[14][15] These assays are critical for confirming target engagement and assessing cellular permeability and potential off-target effects.

Workflow for Cell-Based Target Engagement Assay

G cells Cells Expressing Kinase-NanoLuc® Fusion compound_treatment Treat Cells with Test Compound cells->compound_treatment tracer_addition Add Cell-Permeable NanoBRET® Tracer compound_treatment->tracer_addition bret_measurement Measure BRET Signal tracer_addition->bret_measurement data_analysis Data Analysis (Target Occupancy, IC50) bret_measurement->data_analysis cellular_potency Determine Cellular Potency and Target Engagement data_analysis->cellular_potency

Caption: Workflow for a NanoBRET™ cell-based target engagement assay.

Detailed Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a specific kinase target in living cells.[14]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and allow them to attach overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound (5-Chloro-1H-indazole-6-carboxylic acid).

    • Add the test compound to the cells, followed by the addition of the cell-permeable NanoBRET® fluorescent tracer specific for the kinase target.

    • Incubate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Add the Nano-Glo® Substrate to the wells.

    • Measure the luminescence and filtered fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (fluorescence emission / luminescence emission).

    • A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement.

    • Determine the cellular IC50 value by plotting the BRET ratio against the compound concentration.

Conclusion and Future Directions

This guide presents a predictive kinase selectivity profile for 5-Chloro-1H-indazole-6-carboxylic acid based on the known activities of structurally related indazole compounds. The analysis suggests that this compound is likely to inhibit members of the serine/threonine and tyrosine kinase families, with potential selectivity driven by its specific substitution pattern.

The next critical step is the experimental validation of this predicted profile using the biochemical and cell-based assays detailed in this guide. A broad kinase panel screen will provide a comprehensive understanding of the compound's selectivity and potential off-target effects, which is essential for guiding further drug discovery and development efforts. The methodologies outlined herein represent the industry-standard approach for characterizing the selectivity of novel kinase inhibitors.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC - NIH. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. DiscoverX. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • US9351965B2 - Indazole derivatives useful as ERK inhibitors - Google Patents. Google Patents.
  • US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents. Google Patents.
  • US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents. Google Patents.
  • US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google Patents. Google Patents.
  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents. Google Patents.
  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Available at: [Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • (PDF) Identification of novel protein kinase CK2 inhibitors among indazole derivatives. ResearchGate. Available at: [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]

  • Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. PMC - NIH. Available at: [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. Available at: [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Scientist's Guide to Kinase Inhibition: Benchmarking 5-Chloro-1H-indazole-6-carboxylic Acid Against Novel Indazole-Based AXL Inhibitors

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous potent kinase inhibitors.[1][2] Its unique bicyclic system, composed of fused benze...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous potent kinase inhibitors.[1][2] Its unique bicyclic system, composed of fused benzene and pyrazole rings, offers a versatile template for designing targeted therapeutics.[3] This guide provides an in-depth comparative analysis of a specific, novel indazole derivative, 5-Chloro-1H-indazole-6-carboxylic acid , benchmarked against other indazole-based inhibitors targeting the AXL receptor tyrosine kinase.

AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is a critical mediator of cell survival, proliferation, and migration.[4][5] Its overexpression is strongly correlated with poor prognosis and the development of therapeutic resistance in a multitude of cancers, making it a high-value target for inhibition.[6][7] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for evaluating novel chemical entities within this important class of inhibitors. We will explore the underlying signaling pathways, present comparative biological data, and provide detailed, validated experimental protocols to ensure scientific rigor and reproducibility.

The AXL Signaling Axis: A Key Driver in Oncology

The activation of AXL kinase is primarily initiated by its ligand, Growth Arrest-Specific 6 (Gas6).[8] Upon binding, Gas6 induces the dimerization and subsequent autophosphorylation of AXL, triggering a cascade of downstream signaling events. These pathways, including PI3K/Akt and MAPK/ERK, are fundamental drivers of cancer progression and metastasis.[8] Consequently, inhibiting the Gas6/AXL interaction or the kinase activity of AXL itself is a promising therapeutic strategy.[5]

The diagram below illustrates the canonical Gas6/AXL signaling pathway, highlighting the critical phosphorylation events that lead to downstream signal propagation.

G cluster_membrane Cell Membrane AXL_inactive AXL Receptor (Inactive Monomer) AXL_dimer AXL Dimer (Phosphorylated) AXL_inactive->AXL_dimer Autophosphorylation PI3K PI3K AXL_dimer->PI3K ERK ERK AXL_dimer->ERK Activation Gas6 Gas6 Ligand Gas6->AXL_inactive Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation, Survival, Metastasis Akt->Proliferation ERK->Proliferation

Caption: The Gas6/AXL signaling pathway.

Comparative Analysis of Indazole-Based AXL Inhibitors

For this guide, we benchmark our compound of interest, 5-Chloro-1H-indazole-6-carboxylic acid , against two well-characterized indazole-based kinase inhibitors known to target the TAM family: BMS-777607 (a potent pan-TAM/c-Met inhibitor) and a representative Fragment-Derived Indazole (based on published fragment-based discovery campaigns).[4]

This comparison is designed to illustrate how subtle modifications to the indazole core can profoundly impact inhibitory activity and selectivity. The structure-activity relationship (SAR) is critical; for instance, substitutions at the C3 and C6 positions of the indazole ring have been shown to be crucial for inhibitory activity against various kinases.[1]

Table 1: Profile of Compared Indazole-Based Inhibitors

CompoundStructureTarget ProfileKey Insights
5-Chloro-1H-indazole-6-carboxylic acid Chemical Structure of 5-Chloro-1H-indazole-6-carboxylic acidAXL (Hypothesized)A novel scaffold for investigation. The chloro- and carboxylic acid substitutions are key features for exploring SAR.
BMS-777607 Chemical Structure of BMS-777607AXL, MER, TYRO3, c-MetA multi-kinase inhibitor, demonstrating the broad potential of the indazole scaffold.[7]
Fragment-Derived Indazole (Compound 50 Analog) Chemical Structure of Fragment-Derived IndazoleAXLDeveloped via fragment-based screening, representing a starting point for lead optimization.[4]
Quantitative Performance Data

The following table summarizes key performance metrics for the comparator compounds based on published data. These values serve as a benchmark for evaluating the potency of novel inhibitors like 5-Chloro-1H-indazole-6-carboxylic acid.

Table 2: Comparative Inhibitory Activity (IC50)

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
BMS-777607 AXL3.98[7]
c-Met1.14[7]
MER1.5-[7]
TYRO34.3-[7]
Fragment-Derived Indazole (Analog) AXL~1600>10,000[4]

Note: Data for 5-Chloro-1H-indazole-6-carboxylic acid would be determined via the experimental protocols outlined below.

Experimental Methodologies: A Validated Approach

To ensure the generation of reliable and comparable data, standardized protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the biochemical IC50 of an inhibitor.

Protocol Workflow Diagram

G start Start prep Prepare Reagents: - AXL Kinase - Substrate (e.g., Poly-GT) - ATP - Test Compounds (Serially Diluted) start->prep reaction Initiate Kinase Reaction: Incubate Kinase, Substrate, and Test Compound at 30°C prep->reaction add_atp Add ATP to start reaction (Incubate for 60 min) reaction->add_atp stop_reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP (Incubate for 40 min) add_atp->stop_reagent detect_reagent Add Kinase Detection Reagent to convert ADP to ATP, then to light (Incubate for 30 min) stop_reagent->detect_reagent read Read Luminescence on a plate reader detect_reagent->read analyze Analyze Data: - Normalize to controls - Plot dose-response curve - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., 5-Chloro-1H-indazole-6-carboxylic acid) in a 384-well plate using DMSO. Final assay concentrations might range from 10 µM to 0.5 nM.

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of AXL kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in this buffer.

  • Kinase Reaction: Add 5 µL of the diluted test compound to the appropriate wells. Add 10 µL of the kinase/substrate mixture to all wells. Allow a pre-incubation period of 10 minutes at room temperature.

  • Initiation: Initiate the reaction by adding 10 µL of ATP solution (at a concentration near the Km for AXL). Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. The IC50 value is determined by fitting the data to a four-parameter dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of cancer cell lines, serving as a proxy for cell viability and proliferation.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line known to overexpress AXL (e.g., A549 lung carcinoma cells) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting a dose-response curve.

Conclusion and Future Directions

This guide establishes a rigorous framework for benchmarking the novel inhibitor 5-Chloro-1H-indazole-6-carboxylic acid within the competitive field of AXL kinase inhibitors. By comparing it against established molecules like BMS-777607 and early-stage fragments, researchers can effectively position their compound in the discovery pipeline. The provided protocols for biochemical and cellular assays represent a self-validating system to generate high-quality, reproducible data.

The journey from a novel scaffold to a clinical candidate is guided by iterative cycles of design, synthesis, and testing.[10] The structure-activity relationships derived from comparing these indazole analogs will be paramount.[11] For example, understanding how the specific placement of the chloro and carboxylic acid groups on the 5-Chloro-1H-indazole-6-carboxylic acid core influences binding affinity and cellular potency is the critical next step. This foundational analysis provides the necessary tools and context to propel such investigations forward.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.

  • Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity. Scientific Reports.

  • What are GAS6 inhibitors and how do they work?. AAT Bioquest.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry.

  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. BenchChem.

  • Inhibitors of Gas6-Axl Signaling Pathway as First of Kind Cancer Therapeutics. Canberra IP.

  • GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis. Seminars in Thrombosis and Hemostasis.

  • GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis. Frontiers in Endocrinology.

  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.

  • Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry.

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Chloro-1H-indazole-6-carboxylic acid for Research Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides essential, immediate sa...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-1H-indazole-6-carboxylic acid, ensuring that your laboratory practices are not only scientifically sound but also compliant and safe. This document is designed to be a practical, step-by-step resource that goes beyond mere instruction to explain the critical reasoning behind each procedural choice.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloro-1H-indazole-6-carboxylic acid was not located. The following guidance is based on the known hazards of closely related indazole derivatives and general principles of hazardous waste management. It is imperative to consult the SDS provided by your chemical supplier for specific handling and disposal information.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

5-Chloro-1H-indazole-6-carboxylic acid is a halogenated heterocyclic compound. Based on data from similar compounds, such as 1H-indazole-6-carboxylic acid and various chlorinated indazoles, it is prudent to assume this compound exhibits the following hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

The presence of a chlorine atom categorizes this compound as a halogenated organic compound . This is a critical factor in determining the correct disposal pathway, as mixing halogenated and non-halogenated waste streams can interfere with recycling processes and may require more specialized, costly disposal methods like incineration at specific temperatures to prevent the formation of toxic byproducts such as dioxins.[4] Therefore, proper segregation is not just a matter of compliance but also of environmental responsibility and cost-effectiveness.

Quantitative Hazard and Physical Data Summary

The following table summarizes the hazard classifications and precautionary statements for analogous indazole compounds. This data should be considered indicative for 5-Chloro-1H-indazole-6-carboxylic acid until a specific SDS is available.

Hazard ClassificationGHS Hazard StatementGHS Precautionary Statement Codes
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling or preparing 5-Chloro-1H-indazole-6-carboxylic acid for disposal, ensure you are wearing the appropriate PPE. The rationale is to create a barrier against potential skin, eye, and respiratory exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1]

  • Body Protection: A lab coat is mandatory. For larger quantities or potential for splashes, consider a chemical-resistant apron.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 5-Chloro-1H-indazole-6-carboxylic acid waste.

1. Waste Identification and Segregation:

  • Causality: Proper identification is the foundation of safe disposal. As a chlorinated organic compound, this waste must be segregated into the "Halogenated Organic Waste" stream.[4] This prevents contamination of non-halogenated solvent streams, which are often recycled.

  • Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • This container should be used exclusively for compounds like 5-Chloro-1H-indazole-6-carboxylic acid and other chlorinated or brominated organic materials.

2. Container Selection and Management:

  • Causality: The container must be compatible with the chemical waste and prevent the release of vapors.

  • Procedure:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

    • The container must be in good condition, with no cracks or leaks.

    • Keep the container closed at all times, except when adding waste. This minimizes the release of potentially harmful vapors into the laboratory atmosphere.

3. Labeling:

  • Causality: Accurate labeling is a regulatory requirement and crucial for the safety of all laboratory personnel and waste handlers. It communicates the contents and associated hazards.

  • Procedure:

    • Label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."

    • List all constituents of the waste, including "5-Chloro-1H-indazole-6-carboxylic acid" and any solvents used.

    • Indicate the approximate percentage of each component.

    • Include the date when the first waste was added to the container.

4. Accumulation and Storage:

  • Causality: Safe storage minimizes the risk of spills, reactions, and exposure.

  • Procedure:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel.

    • The storage area should be well-ventilated, such as in a fume hood or a ventilated cabinet.

    • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and bases.[1]

5. Final Disposal:

  • Causality: Hazardous waste must be disposed of through a licensed and approved channel to ensure it is managed in an environmentally sound manner.

  • Procedure:

    • Once the container is full or has been in accumulation for the maximum allowed time (consult your institution's hazardous waste management plan), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]

    • Do not pour this chemical down the drain under any circumstances.

Workflow for Disposal Decision Making

The following diagram illustrates the logical steps for the proper disposal of 5-Chloro-1H-indazole-6-carboxylic acid.

DisposalWorkflow start Start: Have 5-Chloro-1H-indazole- 6-carboxylic acid waste sds Consult specific SDS from supplier start->sds hazards Identify Hazards: - Halogenated Organic - Skin/Eye/Respiratory Irritant sds->hazards ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe segregate Segregate Waste ppe->segregate halogenated_container Place in 'Halogenated Organic Waste' container segregate->halogenated_container Yes non_halogenated_container Incorrect Path: Do NOT mix with non-halogenated waste segregate->non_halogenated_container No labeling Label Container: - 'Hazardous Waste' - 'Halogenated Organic Waste' - List all constituents - Date halogenated_container->labeling storage Store in designated Satellite Accumulation Area (ventilated, secure) labeling->storage disposal Arrange for pickup by EHS or licensed waste disposal service storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal Decision Workflow for 5-Chloro-1H-indazole-6-carboxylic acid.

References

  • Cymit Quimica. (2023, October 11). Safety Data Sheet for 6-Benzyloxy-1H-indazole-3-carboxylic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 1H-Indazole-6-carboxylic acid.
  • Fisher Scientific. (2023, October 11). Safety Data Sheet for 1H-Indazole-7-carboxylic acid.
  • Angene Chemical. (2025, August 1). Safety Data Sheet for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1h-indazole.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA website: [Link]

  • Unknown. (n.d.).
  • BLD Pharm. (n.d.). 6-Chloro-1H-indazole-4-carboxylic acid.
  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET for 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID.
  • Veolia UK. (n.d.). The List of Wastes.
  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes.
  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • BLD Pharm. (n.d.). 5-Methyl-1H-indazole-3-carboxylic acid.
  • Capot Chemical. (2025, December 24). MSDS of 3-chloro-1H-indazole-6-carboxylic acid.

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Chloro-1H-indazole-6-carboxylic acid: A Framework for Laboratory Safety and Operational Excellence

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical research and drug development. 5-Chloro-1H-indazole-6-carboxylic acid, a heterocyclic carboxylic acid, represents...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical research and drug development. 5-Chloro-1H-indazole-6-carboxylic acid, a heterocyclic carboxylic acid, represents a valuable building block in the synthesis of various bioactive molecules.[1] Its effective and safe utilization, however, hinges on a robust understanding of its potential hazards and the implementation of meticulous handling protocols.

This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every procedure is a self-validating system for risk mitigation. Our objective is to empower you with the knowledge to handle this and similar chemical entities with confidence, precision, and an unwavering commitment to safety.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for 5-Chloro-1H-indazole-6-carboxylic acid is not fully available, the known hazards associated with structurally similar indazole and halogenated carboxylic acid derivatives provide a strong basis for a conservative risk assessment. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Based on available Safety Data Sheets (SDS) for analogous compounds, the following hazards are anticipated and should be assumed until proven otherwise.

Hazard ClassificationDescription of RiskSupporting Sources
Skin Irritation (Category 2) Direct contact with the solid or solutions can cause skin irritation, redness, and inflammation.[2][3][4][5]Sigma-Aldrich, Fisher Scientific, TCI Chemicals
Serious Eye Irritation (Category 2/2A) The compound is a significant eye irritant.[2][3][4][5] Airborne dust or splashes can lead to serious eye irritation or damage.Sigma-Aldrich, Fisher Scientific, TCI Chemicals
Respiratory Irritation (STOT SE 3) Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms like coughing and tightness in the chest.[3][4][6]Sigma-Aldrich, CymitQuimica
Acute Toxicity (Category 4, Assumed) While not universally cited, some similar chlorinated indazole compounds are listed as harmful if swallowed, in contact with skin, or if inhaled.[3][6][7][8] A conservative approach dictates assuming this level of toxicity.Shanghai Canbi Pharma Ltd., Angene Chemical

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure via the primary routes identified. The selection of PPE is not merely a procedural step but a critical control measure dictated by the chemical's properties.

Primary Barriers: Engineering and Administrative Controls

Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense.

  • Engineering Control: All handling of 5-Chloro-1H-indazole-6-carboxylic acid powder must be performed within a certified chemical fume hood to control airborne dust.[3]

  • Administrative Control: Designate a specific area for handling this compound to prevent cross-contamination.[9] Ensure eyewash stations and safety showers are readily accessible.[10]

Essential PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8]

    • Rationale: Standard safety glasses do not provide a complete seal and are insufficient to protect against fine airborne particulates. Goggles are essential to prevent dust from entering the eyes. A face shield should be worn over goggles when there is a significant risk of splashing, such as when preparing solutions.[2][8]

  • Hand Protection:

    • Requirement: Chemically resistant gloves are required. Nitrile gloves are a common and appropriate choice for handling solids and many solvent solutions.

    • Rationale: Gloves prevent direct skin contact. It is critical to inspect gloves for any signs of degradation or puncture before use.[10] Always follow the principle of "double gloving" when handling highly potent or sensitizing compounds to provide an additional layer of protection.[9] Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as chemical waste.[10]

  • Body Protection:

    • Requirement: A fully buttoned, long-sleeved laboratory coat.

    • Rationale: This protects the skin and personal clothing from contamination by dust or splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][10]

  • Respiratory Protection:

    • Requirement: Generally not required when handling small quantities within a certified chemical fume hood. However, if engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[2][11]

    • Rationale: The primary engineering control (fume hood) is designed to capture dust at the source. A respirator becomes a necessary primary barrier only if these controls fail or are absent.

Operational and Disposal Plans

A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following step-by-step protocols provide a direct guide for safe handling and disposal.

Workflow for Handling 5-Chloro-1H-indazole-6-carboxylic acid

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal Phase prep_area 1. Designate & Prepare Fume Hood Workspace gather_ppe 2. Assemble All Required PPE don_ppe 3. Don PPE (Coat, Goggles, Gloves) weigh 4. Carefully Weigh Solid Compound don_ppe->weigh Proceed to Handling dissolve 5. Prepare Solution (If Applicable) cleanup 6. Decontaminate Spatula & Weighing Vessel segregate_waste 7. Segregate Waste into Labeled Halogenated Container cleanup->segregate_waste Proceed to Disposal doff_ppe 8. Doff PPE in Correct Order (Gloves, Goggles, Coat) wash 9. Wash Hands Thoroughly

Caption: A sequential workflow for the safe handling of 5-Chloro-1H-indazole-6-carboxylic acid.

Step-by-Step Protocol: Weighing the Compound
  • Preparation: Ensure the analytical balance is inside a fume hood or a vented balance enclosure. Place a clean weigh boat on the balance and tare.

  • Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of 5-Chloro-1H-indazole-6-carboxylic acid from the stock container to the weigh boat. Perform this action slowly to minimize dust generation.

  • Closure: Immediately and securely close the stock container.

  • Cleanup: After transferring the weighed compound to your reaction vessel, decontaminate the spatula and any other utensils with an appropriate solvent. Dispose of the weigh boat and any cleaning materials into the designated halogenated waste container.

  • Doffing PPE: Remove gloves first, followed by goggles and lab coat.

  • Hygiene: Wash hands thoroughly with soap and water.[10]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][8][10]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][8][10]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If symptoms such as coughing or difficulty breathing occur, seek medical attention.[3][10]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[6][10]
Disposal Plan: A Mandate for Environmental Stewardship

As a chlorinated organic compound, 5-Chloro-1H-indazole-6-carboxylic acid must be treated as halogenated organic waste .[9][12] Improper disposal can lead to environmental contamination and regulatory non-compliance.

Disposal Protocol:

  • Waste Segregation: All solid waste (e.g., contaminated weigh boats, gloves, paper towels) and liquid waste (e.g., solutions containing the compound) must be collected separately from non-halogenated waste streams.[12][13]

  • Container: Use a designated, properly labeled, and sealable container for halogenated waste.[9][10] The container should be clearly marked with "Halogenated Waste" and a list of its contents.

  • Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never pour this chemical or its solutions down the drain. [14]

G start Waste Generated (Solid or Liquid) is_halogen Does it contain 5-Chloro-1H-indazole-6-carboxylic acid? start->is_halogen halogen_bin Place in Labeled 'Halogenated Waste' Container is_halogen->halogen_bin Yes non_halogen_bin Place in Appropriate Non-Halogenated Waste Stream is_halogen->non_halogen_bin No ehs_disposal Store Securely for EHS Disposal halogen_bin->ehs_disposal

Caption: Decision workflow for proper chemical waste segregation.

By integrating this expert-driven safety and handling protocol into your daily laboratory operations, you build a foundation of trust in your procedures and contribute to a culture of safety and scientific integrity.

References

  • SAFETY DATA SHEET for 1H-Indazole-6-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC430120010&productDescription=1H-INDAZOLE-6-CARBOXYLIC+ACID+97%2B%25+1G&vendorId=VN00033897&countryCode=US&language=en]
  • 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. Echemi. [URL: https://www.echemi.com/products/5-chloro-1h-indazole-3-carboxylic-acid.html]
  • SAFETY DATA SHEET for a related indazole compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/45686]
  • SAFETY DATA SHEET for a related indazole compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/368598]
  • 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | 27328-68-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236528.htm]
  • Proper disposal of chemicals. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals]
  • SAFETY DATA SHEET for Indazole-3-carboxylic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/I0672_EN.pdf]
  • SAFETY DATA SHEET for 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. Shanghai Canbi Pharma Ltd. (via Apollo Scientific). [URL: https://www.apolloscientific.co.uk/msds/OR40751_msds.pdf]
  • 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f98da]
  • SAFETY DATA SHEET for 1H-Indazole-7-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=ACR429600010&productDescription=1H-INDAZOLE-7-CARBOXYLIC+ACID+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
  • Halogenated Solvents Safety Guidelines. University of Washington, Environmental Health & Safety. [URL: https://www.ehs.washington.
  • SAFETY DATA SHEET for 6-Benzyloxy-1H-indazole-3-carboxylic acid. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/865887-11-2_EN.pdf]
  • Safety Data Sheet for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. Angene Chemical. [URL: https://www.angene.com/MSDS/AG00IJIU.pdf]
  • Safety Data Sheet for 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde. Angene Chemical. [URL: https://www.angene.com/MSDS/AG0046XT.pdf]
  • SAFETY DATA SHEET for 1H-Indazole-5-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC391300010&productDescription=1H-INDAZOLE-5-CARBOXYLIC+ACID+95%25+1G&vendorId=VN00033897&countryCode=US&language=en]
  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/1h-indene-2-carboxylic-acid-5-chloro-2-3-dihydro-2-hydroxy-1-oxo-methyl-ester-cas-75992-54-0.html]
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/sds/C3426_EN.pdf]
  • Hazardous Waste Segregation. Carleton College. [URL: https://www.carleton.
  • Hazardous Waste Reduction. University of Alabama at Birmingham, Environmental Health and Safety. [URL: https://www.uab.edu/ehs/images/docs/chem/Hazardous-Waste-Reduction.pdf]
  • 129295-31-4(6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID) Product Description. ChemicalBook. [URL: https://www.chemicalbook.
  • 1H-Indazole-6-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/1h-indazole-6-carboxylic-acid]
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-indazole-6-carboxylic acid
Reactant of Route 2
5-Chloro-1H-indazole-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.